Product packaging for 5-Methyl-2-thiouridine(Cat. No.:CAS No. 32738-09-3)

5-Methyl-2-thiouridine

Numéro de catalogue: B1588163
Numéro CAS: 32738-09-3
Poids moléculaire: 274.30 g/mol
Clé InChI: SNNBPMAXGYBMHM-JXOAFFINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-methyl-2-thiouridine is a thiouridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5S B1588163 5-Methyl-2-thiouridine CAS No. 32738-09-3

Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNBPMAXGYBMHM-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314450
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32738-09-3
Record name 5-Methyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32738-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioribothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-thiouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-THIOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of 5-Methyl-2-Thiouridine (m5S2U) in Transfer RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, 5-methyl-2-thiouridine (m5S2U) and its derivatives, located at the wobble position (U34) of the anticodon loop and in the T-loop (position 54), play a crucial role in maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the function, biosynthesis, and pathological implications of m5S2U in tRNA. We delve into the quantitative impact of this modification on translational efficiency and tRNA stability, outline detailed experimental protocols for its study, and present visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting translational pathways, and scientists investigating the intricate roles of RNA modifications in health and disease.

Core Functions of this compound in tRNA

The presence of this compound and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-taurinomethyl-2-thiouridine (τm5s2U), is fundamental to several aspects of tRNA function.

Codon Recognition and Translational Fidelity

Located at the wobble position (U34) of specific tRNAs, including those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), the xm5s2U modification is essential for precise codon recognition.[1] The 2-thio group confers conformational rigidity to the ribose ring, favoring the C3'-endo conformation.[2][3][4] This structural constraint restricts wobble pairing, ensuring that the tRNA accurately reads codons ending in adenosine (B11128) (A) while preventing misreading of codons ending in pyrimidines (U or C).[2][5] This enhanced fidelity is critical for maintaining the integrity of the proteome.[6] The removal of the 2-thio group significantly reduces the efficiency of protein synthesis.[7]

Translational Efficiency

The xm5s2U modification significantly enhances the efficiency of translation.[8] The sulfur atom at the C2 position acts as an identity element for aminoacyl-tRNA synthetases, promoting efficient aminoacylation.[6] Furthermore, this modification increases the binding affinity of the aminoacylated tRNA to the ribosomal A-site, facilitating faster GTP hydrolysis and peptide bond formation.[6] In E. coli, the 2-thiouridine (B16713) modification improves the binding affinity of tRNA1(Gln) to glutaminyl-tRNA synthetase (GlnRS) by approximately 10-fold compared to its unmodified counterpart.[9]

tRNA Structure and Stability

In thermophilic organisms, this compound (m5s2U), also known as 2-thioribothymidine (s2T), is found at position 54 in the T-loop of almost all tRNA species.[10] This modification plays a vital role in stabilizing the tertiary structure of tRNA at high temperatures, with the level of 2-thiolation increasing with the cultivation temperature.[10][11] The bulky 2-thiocarbonyl group induces a C3'-endo sugar pucker, which contributes to the overall structural integrity of the tRNA molecule.[12]

Biosynthesis of this compound

The biosynthesis of xm5s2U is a complex, multi-step process involving a cascade of enzymes that differ between prokaryotes and eukaryotes.

Bacterial Biosynthesis

In bacteria like Escherichia coli, the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) involves several key enzymes. The 2-thio group is introduced by MnmA.[13] The mnm5 side chain is synthesized in a three-step process involving the MnmE-MnmG complex and the bifunctional enzyme MnmC.[8][14] MnmC first converts 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U) and then methylates it to form mnm5s2U.[14][15] In Gram-positive bacteria that lack an MnmC homolog, a protein named MnmM (formerly YtqB) carries out the final methylation step.[15][16]

Eukaryotic Biosynthesis

In the cytosol of eukaryotes, the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is dependent on a sulfur relay system that is functionally and evolutionarily related to the ubiquitin-like post-translational modification system.[10] The process involves the Elongator complex for the initial steps of side-chain formation, followed by the Trm9-Trm112 methyltransferase complex.[17][18] The 2-thiolation is carried out by the Ncs6/Urm1 pathway.[10] In mitochondria, the biosynthesis of 5-taurinomethyl-2-thiouridine (τm5s2U) involves enzymes such as MTU1 and MTO1.[19][20]

Quantitative Data on the Function of m5S2U

The functional impact of m5S2U modifications on tRNA has been quantified in several studies. The following tables summarize key findings.

ParameterOrganism/SystemtRNAModificationQuantitative EffectReference
Binding Affinity (Km) E. colitRNAGlncmnm5s2U34~10-fold lower Km (tighter binding) to GlnRS compared to unmodified tRNA.[9]
Aminoacylation Rate (kcat) E. colitRNAGlncmnm5s2U34~4-fold increase in kcat for aminoacylation with GlnRS compared to s2U34 alone.[9]
Ribosomal A-site Binding YeasttRNALysmcm5s2U34Markedly decreased EFT-dependent binding to ribosomes upon removal of the 2-thio group.[7]
ParameterOrganismtRNAModificationQuantitative EffectReference
Melting Temperature (Tm) Thermus thermophilusTotal tRNAm5s2U54Increases the melting temperature of tRNA, with the amount of modification correlating with growth temperature.[10][11]
Ribose Conformation In vitropxm5s2Uxm5s2UEnthalpy difference of 1.1 kcal/mol favoring the C3'-endo form over the C2'-endo form.[2][4]

Association with Human Diseases

Defects in the biosynthesis of xm5s2U in mitochondrial tRNAs are directly linked to severe human diseases.

  • Myoclonus Epilepsy with Ragged-Red Fibers (MERRF) : A deficiency in the τm5s2U modification of mitochondrial tRNALys, often due to mutations in the tRNALys gene, leads to impaired translation of mitochondrial proteins and is a hallmark of MERRF.[10][20]

  • Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) : Similarly, the loss of the τm5U modification in mitochondrial tRNALeu(UUR) is associated with MELAS.[20]

Mutations in the human genes encoding components of the Elongator complex, which is involved in the synthesis of mcm5s2U, have been linked to neurological disorders such as familial dysautonomia and amyotrophic lateral sclerosis.[21][22]

Experimental Protocols

Isolation of tRNA for Modification Analysis
  • Cell Lysis and Phenol (B47542) Extraction : Resuspend cells in a lysis buffer (e.g., 1.0 mM Tris-HCl, 10 mM MgCl2, pH 7.2). Add an equal volume of phenol saturated with the same buffer. Mix for 1 hour at 4°C and separate phases by centrifugation.

  • Ethanol Precipitation : Precipitate nucleic acids from the aqueous phase using ethanol.

  • High-Salt Precipitation : Separate tRNA from rRNA and DNA by treatment with a high salt concentration followed by stepwise precipitation with isopropanol.

  • PAGE Purification : For higher purity, total RNA can be electrophoresed on a 15% Urea-TBE polyacrylamide gel. The tRNA fraction is visualized by staining (e.g., SYBR Gold), excised, and eluted from the gel.

Mass Spectrometry (LC-MS/MS) for m5S2U Quantification
  • tRNA Hydrolysis : Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as Benzonase and Phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.[19]

  • Liquid Chromatography Separation : Separate the resulting nucleoside mixture using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis : Analyze the separated nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[6] This allows for the specific detection and quantification of m5s2U and its derivatives based on their unique mass-to-charge ratios and fragmentation patterns.

γ-Toxin Assay for Detecting mcm5s2U

The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification at the anticodon loop.[18]

  • Incubation : Incubate total RNA with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT).

  • Analysis of Cleavage : The cleavage products can be analyzed by Northern blotting using a probe specific to the tRNA of interest or by quantitative real-time PCR (qRT-PCR) to measure the amount of intact tRNA remaining.[23]

Visualizing Key Pathways and Workflows

Biosynthesis of mnm5s2U in E. coli

mnm5s2U_biosynthesis U34 Uridine-34 in pre-tRNA s2U s2U34 U34->s2U Sulfur Donation cmnm5s2U cmnm5s2U34 s2U->cmnm5s2U Glycine Addition nm5s2U nm5s2U34 cmnm5s2U->nm5s2U Demodification mnm5s2U mnm5s2U34 nm5s2U->mnm5s2U Methylation (SAM) MnmA MnmA MnmA->s2U MnmEG MnmE-MnmG Complex MnmEG->cmnm5s2U MnmC1 MnmC (Demodificase) MnmC1->nm5s2U MnmC2 MnmC (Methyltransferase) MnmC2->mnm5s2U m5S2U_analysis_workflow start Cell Culture / Tissue Sample tRNA_iso tRNA Isolation (Phenol, PAGE) start->tRNA_iso hydrolysis Enzymatic Hydrolysis (Benzonase, PD I, AP) tRNA_iso->hydrolysis gamma_toxin γ-Toxin Assay tRNA_iso->gamma_toxin lc_ms LC-MS/MS Analysis hydrolysis->lc_ms quant Quantification of m5S2U derivatives lc_ms->quant result Functional Insights quant->result cleavage_analysis Cleavage Analysis (Northern / qRT-PCR) gamma_toxin->cleavage_analysis cleavage_analysis->result m5S2U_deficiency_phenotype mutation Mutations in Biosynthesis Genes (e.g., MTU1, ELP3) deficiency m5S2U / τm5s2U Deficiency in tRNA mutation->deficiency impaired_codon Impaired Codon Recognition deficiency->impaired_codon reduced_efficiency Reduced Translational Efficiency deficiency->reduced_efficiency protein_misfolding Protein Misfolding / Reduced Protein Levels impaired_codon->protein_misfolding reduced_efficiency->protein_misfolding cellular_stress Cellular Stress protein_misfolding->cellular_stress disease Disease Phenotype (e.g., MERRF, Neurological Disorders) cellular_stress->disease

References

The Role of 5-methoxycarbonylmethyl-2-thiouridine (m5s2U) in Thermophilic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermophilic bacteria, organisms thriving in high-temperature environments, have evolved unique molecular strategies to maintain cellular function under extreme conditions. A key adaptation is the post-transcriptional modification of transfer RNA (tRNA), which is crucial for the stability and fidelity of protein synthesis. This technical guide provides an in-depth examination of the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (m5s2U), a critical component in the tRNAs of many thermophiles. We will explore its biosynthesis, its vital role in tRNA thermostability, and its impact on accurate codon recognition at elevated temperatures. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.

Introduction: The Challenge of Thermophily and the Role of tRNA Modifications

Life at high temperatures presents a significant challenge to the structural integrity of biological macromolecules. For the translational apparatus, the intricate three-dimensional structure of tRNA is particularly susceptible to thermal denaturation, which can lead to inefficient and inaccurate protein synthesis. Thermophilic bacteria have evolved a sophisticated system of post-transcriptional tRNA modifications to counteract this instability. These chemical alterations enhance the structural rigidity of tRNA, ensuring its proper function in the extreme thermal niche.

Among the numerous tRNA modifications, 2-thiouridine (B16713) derivatives, particularly 5-methoxycarbonylmethyl-2-thiouridine (m5s2U), play a pivotal role in the thermal adaptation of bacteria like Thermus thermophilus. This hypermodified nucleoside is typically found at the wobble position (position 34) of the anticodon loop in tRNAs for glutamine, lysine, and glutamic acid, and also as 5-methyl-2-thiouridine (m5s2U or s2T) at position 54 in the T-loop[1]. Its presence is strongly correlated with the optimal growth temperature of the organism, highlighting its importance in high-temperature survival.

The Contribution of m5s2U to tRNA Thermostability

The 2-thio modification is a key contributor to the structural integrity of tRNA at high temperatures. The sulfur atom at the C2 position of the uridine (B1682114) base enhances the stacking interactions within the anticodon loop and stabilizes the C3'-endo conformation of the ribose sugar[2]. This conformational rigidity is crucial for maintaining the canonical U-turn shape of the anticodon loop, which is essential for proper codon recognition.

The stabilizing effect of m5s2U is quantifiable through melting temperature (Tm) studies. The presence of the 2-thio modification at position 54 (m5s2U54) in T. thermophilus tRNA has been shown to increase the melting temperature by more than 3°C. The extent of this modification is also temperature-dependent, approaching 100% at 80°C, which correlates with the upper growth temperature of this organism. This ensures that the tRNA population remains structurally intact and functional at elevated temperatures.

Data Presentation: Impact of Thio-Modifications on tRNA Melting Temperature
Organism/SystemtRNAModificationChange in Melting Temperature (Tm)Reference
Thermus thermophilusTotal tRNAm5s2U54 (2-thioribothymidine)> +3°C--INVALID-LINK--
Thermus thermophilustRNAPheMultiple modifications including m5s2UNative (84.5°C) vs. Unmodified (76°C)--INVALID-LINK--
Pyrococcus furiosus (hyperthermophile)Total tRNAVarious modificationsHigh intrinsic Tm--INVALID-LINK--
E. coli (mesophile)tRNASer lacking D20aDihydrouridineLowered Tm--INVALID-LINK--

The Role of m5s2U in Codon Recognition and Translational Fidelity

Beyond its structural role, m5s2U at the wobble position (34) is critical for accurate and efficient decoding of the genetic code. The conformational rigidity imposed by the 2-thio modification restricts the "wobble" pairing of the uridine base. Specifically, xm5s2U in the first position of the anticodon exclusively adopts the C3'-endo form, which is optimal for recognizing adenosine (B11128) (A) in the third position of the codon, while disfavoring pairing with guanosine (B1672433) (G)[3][4]. This ensures that tRNAs with anticodons ending in U correctly read codons ending in A, preventing misreading of near-cognate codons.

While direct kinetic data for codon recognition by m5s2U-modified tRNA in Thermus thermophilus is limited, studies on yeast tRNA have demonstrated that the removal of the 2-thio group from the wobble uridine of tRNALys markedly decreases its binding to ribosomes in the presence of its cognate AAA codon[1]. This strongly suggests that the 2-thio modification is a critical determinant for efficient codon binding. In thermophiles, this enhanced specificity is paramount to prevent translational errors at high temperatures, where the kinetic energy of molecules is increased.

Data Presentation: Codon Recognition Properties of 2-Thiouridine Derivatives
Organism/SystemtRNACodon(s)Effect of 2-Thio ModificationReference
YeasttRNALysAAA/AAGMarkedly decreased ribosome binding upon removal of the 2-thio group.--INVALID-LINK--
E. colitRNAGln, tRNALys, tRNAGluNNA/NNGEssential for efficient reading of AAA, CAA, and GAA codons.--INVALID-LINK--
GeneraltRNAs with xm5s2U34NNA/NNGRestricts wobble to favor A-ending codons over G-ending codons.--INVALID-LINK--

Biosynthesis of m5s2U in Thermophilic Bacteria

The synthesis of m5s2U is a complex enzymatic process. In Thermus thermophilus, the 2-thiolation of uridine at position 54 is carried out by a dedicated set of enzymes. The biosynthesis pathway involves the TtuA/TtuB system. TtuB is a sulfur-carrier protein that is activated by TtuC. The sulfur is then transferred to TtuA, which is the tRNA sulfurtransferase that catalyzes the modification on the tRNA substrate. The initial sulfur donor for this pathway is cysteine, which is converted to a usable form by cysteine desulfurases.

Below is a diagram illustrating the biosynthetic pathway of m5s2U54 in Thermus thermophilus.

m5s2U_Biosynthesis cluster_sulfur_activation Sulfur Activation cluster_tRNA_modification tRNA Modification Cysteine Cysteine IscS IscS Cysteine->IscS Provides sulfur TtuB_AMP TtuB-AMP IscS->TtuB_AMP Sulfur transfer TtuB TtuB TtuB->TtuB_AMP TtuC_ATP TtuC + ATP TtuC_ATP->TtuB Activates TtuB_COSH TtuB-COSH TtuB_AMP->TtuB_COSH TtuA TtuA TtuB_COSH->TtuA Delivers activated sulfur tRNA_m5s2U54 tRNA with m5s2U54 TtuA->tRNA_m5s2U54 Catalyzes thiolation tRNA_m5U54 tRNA with m5U54 tRNA_m5U54->TtuA

Biosynthesis of m5s2U54 in Thermus thermophilus.

Experimental Protocols

Isolation of Total tRNA from Thermus thermophilus
  • Cell Culture and Harvest: Grow Thermus thermophilus cells in a rich medium at the desired temperature (e.g., 70°C) to the late logarithmic phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and lysozyme. Incubate on ice for 30 minutes.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1) and vortex vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • RNA Precipitation: Collect the aqueous phase and precipitate the total RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold ethanol. Incubate at -20°C for at least 2 hours.

  • tRNA Enrichment: Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA. Centrifuge to pellet the high molecular weight RNA and precipitate the tRNA from the supernatant with ethanol.

  • Final Purification: The tRNA pellet is washed with 70% ethanol, air-dried, and resuspended in nuclease-free water.

HPLC Analysis of Modified Nucleosides
  • tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • Chromatography: Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. A gradient of a low-concentration ammonium (B1175870) acetate buffer and a high-concentration ammonium acetate buffer with acetonitrile (B52724) is typically used for elution.

  • Detection and Quantification: Monitor the eluate using a photodiode array detector to obtain UV spectra of the separated nucleosides. The retention times and UV spectra are compared to those of known nucleoside standards for identification. Quantification is achieved by integrating the peak areas. For more sensitive and specific detection, the HPLC system can be coupled to a mass spectrometer (LC-MS).

In Vitro Translation Assay with Thermophilic Components
  • Preparation of Components: Prepare a cell-free extract from Thermus thermophilus or use a reconstituted system with purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors from the organism.

  • Reaction Mixture: Assemble the translation reaction mixture containing the thermophilic components, an energy source (ATP, GTP), an energy regeneration system, amino acids (including a radiolabeled amino acid like [35S]-methionine), and the mRNA template encoding a reporter protein.

  • Incubation: Incubate the reaction at a high temperature (e.g., 60-70°C) for a specified time.

  • Analysis of Protein Synthesis: Analyze the synthesized protein by SDS-PAGE and autoradiography to visualize the radiolabeled product. The efficiency of translation can be quantified by measuring the incorporation of the radiolabeled amino acid into the protein.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Studying m5s2U Function

The following diagram outlines a typical experimental workflow to investigate the role of the m5s2U modification.

experimental_workflow cluster_strain Strain Preparation cluster_analysis Analysis WT_strain Wild-Type Thermophile Growth_Curves Growth Curve Analysis at Different Temperatures WT_strain->Growth_Curves tRNA_Isolation tRNA Isolation WT_strain->tRNA_Isolation Mutant_strain m5s2U-deficient Mutant (e.g., ΔttuA) Mutant_strain->Growth_Curves Mutant_strain->tRNA_Isolation HPLC_Analysis HPLC Analysis of Nucleoside Modifications tRNA_Isolation->HPLC_Analysis Tm_Measurement tRNA Melting Temperature (Tm) Measurement tRNA_Isolation->Tm_Measurement In_Vitro_Translation In Vitro Translation Assay tRNA_Isolation->In_Vitro_Translation

Workflow for investigating m5s2U function.
Logical Relationship of m5s2U in Thermotolerance

This diagram illustrates how the m5s2U modification contributes to the overall thermotolerance of the bacterium.

logical_relationship High_Temp High Temperature Environment m5s2U_Synth m5s2U Biosynthesis High_Temp->m5s2U_Synth Induces tRNA_Mod m5s2U Modification of tRNA m5s2U_Synth->tRNA_Mod tRNA_Stability Increased tRNA Thermostability tRNA_Mod->tRNA_Stability Codon_Recognition Accurate Codon Recognition tRNA_Mod->Codon_Recognition Translation_Fidelity High Translational Fidelity and Efficiency tRNA_Stability->Translation_Fidelity Codon_Recognition->Translation_Fidelity Protein_Synth Stable Protein Synthesis Translation_Fidelity->Protein_Synth Thermotolerance Cellular Thermotolerance and Viability Protein_Synth->Thermotolerance

The role of m5s2U in bacterial thermotolerance.

Implications for Drug Development

The enzymes involved in the m5s2U biosynthetic pathway, such as TtuA and TtuB, are essential for the survival of thermophilic bacteria at high temperatures. As these enzymes and the m5s2U modification itself are not universally present in all bacteria, particularly in mesophilic human pathogens, they represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target these thermophile-specific pathways could have a narrow spectrum of activity, reducing the risk of disrupting the host microbiome. Further research into the structural and functional details of these enzymes could pave the way for structure-based drug design.

Conclusion

The 5-methoxycarbonylmethyl-2-thiouridine modification in the tRNA of thermophilic bacteria is a testament to the elegant molecular solutions that have evolved to sustain life in extreme environments. By bolstering the structural integrity of tRNA and ensuring the fidelity of codon recognition, m5s2U is a cornerstone of the thermophilic protein synthesis machinery. A thorough understanding of its biosynthesis and function, as detailed in this guide, not only deepens our knowledge of microbial adaptation but also opens new avenues for biotechnological and therapeutic applications. The continued study of these unique molecular adaptations will undoubtedly yield further insights into the fundamental principles of molecular biology and the boundaries of life.

References

5-methyl-2-thiouridine derivatives in eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Methyl-2-Thiouridine Derivatives in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (m5S2U) derivatives, with a primary focus on 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a critical modified nucleoside in eukaryotic transfer RNA (tRNA). Found at the wobble position (position 34) of specific tRNAs, these modifications are essential for maintaining translational fidelity and efficiency. This document details the biosynthesis of these derivatives, their functional significance in codon recognition, and their association with human diseases. Furthermore, it presents detailed experimental protocols for their detection and quantification, along with a summary of key quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Post-transcriptional modifications of tRNA are a universal feature across all domains of life, playing a pivotal role in the fine-tuning of protein synthesis.[1] Among the plethora of known modifications, those occurring at the wobble position of the tRNA anticodon are particularly crucial for accurate and efficient mRNA decoding.[1] In eukaryotes, the uridine (B1682114) at this position in tRNAs specific for glutamine, lysine, and glutamic acid is often hypermodified to a this compound derivative, most commonly 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).[2][3]

The presence of the mcm5s2U modification is critical for proper cellular function, growth, and development.[4] It ensures the correct reading of codons ending in A and G in split codon boxes by providing conformational rigidity to the anticodon loop, thereby stabilizing the codon-anticodon interaction.[2][5] Deficiencies in the biosynthesis of these modifications have been linked to a range of human pathologies, including neurological disorders and mitochondrial diseases, highlighting their importance in cellular homeostasis.[4][6] This guide aims to provide an in-depth technical resource for researchers and professionals in drug development interested in the biology and therapeutic potential of targeting tRNA modification pathways.

Biosynthesis of mcm5s2U

The biosynthesis of mcm5s2U is a complex, multi-step enzymatic process involving several key protein complexes. The pathway can be broadly divided into two main stages: the formation of the 5-methoxycarbonylmethyl (mcm5) side chain and the subsequent 2-thiolation.

Formation of the mcm5 Side Chain

The initial steps involve the formation of the mcm5 group at the C5 position of uridine. This process is catalyzed by the Elongator complex (Elp1-Elp6) and is followed by a methylation step. A key enzymatic complex in the final stage of mcm5 side chain formation is the Trm9-Trm112 complex.[4] Trm9 acts as the catalytic methyltransferase subunit, while Trm112 is a structural protein essential for the enzymatic activity of Trm9.[4]

2-Thiolation of mcm5U

The subsequent thiolation at the C2 position of the uridine base is carried out by a distinct set of enzymes. In Saccharomyces cerevisiae, five genes have been identified as essential for this process: URM1, UBA4, TUM1, NCS2, and NCS6.[3] This pathway involves a ubiquitin-like sulfur relay system. Urm1, a ubiquitin-related modifier, is activated by the E1-like enzyme Uba4 through thiocarboxylation of its C-terminus.[3] The sulfur is then transferred, with the help of the sulfurtransferase Tum1, to the Ncs2/Ncs6 complex, which acts as the specific thiolase that modifies the mcm5U-containing tRNA to produce the final mcm5s2U.[3][4]

Biosynthesis_of_mcm5s2U cluster_mcm5_formation mcm5 Side Chain Formation cluster_thiolation 2-Thiolation U34 Wobble Uridine (U34) Elongator Elongator Complex (Elp1-6) U34->Elongator cm5U cm5U Elongator->cm5U Trm9_Trm112 Trm9-Trm112 Methyltransferase cm5U->Trm9_Trm112 mcm5U mcm5U Trm9_Trm112->mcm5U mcm5U_input mcm5U Cysteine Cysteine Uba4 Uba4 (E1-like) Cysteine->Uba4 Urm1 Urm1 Urm1->Uba4 ATP Tum1 Tum1 Uba4->Tum1 Thiocarboxylated Urm1 Ncs2_Ncs6 Ncs2/Ncs6 Thiolase Tum1->Ncs2_Ncs6 Sulfur Transfer mcm5s2U mcm5s2U Ncs2_Ncs6->mcm5s2U mcm5U_input->Ncs2_Ncs6

Biosynthesis pathway of mcm5s2U in eukaryotes.

Function of this compound Derivatives

The primary function of mcm5s2U and related modifications at the wobble position is to ensure the fidelity and efficiency of translation.[1][4]

  • Codon Recognition: The 2-thio group confers conformational rigidity to the ribose ring of the uridine, favoring the C3'-endo form.[5][7] This structural constraint is critical for the precise recognition of codons ending in adenosine (B11128) (A) and restricts wobbling to guanosine (B1672433) (G), thereby preventing misreading of near-cognate codons.[5][8][9]

  • Translational Efficiency: By stabilizing the codon-anticodon interaction within the ribosomal A-site, these modifications enhance the overall rate of protein synthesis.[2][8] The absence of these modifications can lead to ribosomal frameshifting and reduced translational efficiency.[10][11]

  • Stress Response: The levels of mcm5s2U have been shown to be dynamic and can change in response to cellular stress, such as oxidative stress.[4][12] This suggests a role for tRNA modifications in regulating the translation of specific subsets of mRNAs required for the stress response.

Association with Disease

Given their fundamental role in protein synthesis, it is not surprising that defects in the biosynthesis of this compound derivatives are associated with several human diseases.

  • Neurological Disorders: Mutations in the genes encoding the enzymes responsible for mcm5s2U formation have been linked to a spectrum of neurological disorders, including familial dysautonomia.[4] This underscores the critical requirement of this modification for proper neurodevelopment.[4]

  • Mitochondrial Diseases: In mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found at the wobble position of tRNAs for glutamine, lysine, and glutamic acid.[3][6] Point mutations in mitochondrial tRNA genes can lead to a deficiency in this modification, causing severe mitochondrial diseases such as Myoclonus Epilepsy Associated with Ragged-Red Fibers (MERRF).[2][6] The resulting translational defects impair the synthesis of essential components of the electron transport chain.[13]

Quantitative Data

The quantification of mcm5s2U and its precursors is essential for understanding their roles in health and disease. While absolute quantification can be challenging, relative changes in modification levels under different conditions have been reported.

ConditionOrganism/Cell LinetRNA AnalyzedChange in mcm5s2U LevelAnalytical MethodReference
Oxidative Stress (H2O2)S. cerevisiaeTotal tRNAReductionHPLC-MS[12]
trm9Δ mutantS. cerevisiaetRNA-Glu-UUCAbsenceγ-toxin assay[4]
ncs2Δ or ncs6Δ mutantS. cerevisiaetRNA-Glu-UUCAbsence of 2-thiolationγ-toxin assay / HPLC[3][4]
MERRF patient cellsHumanmt-tRNALysLack of τm5s2U-[6]

Table 1: Summary of quantitative changes in mcm5s2U levels under various conditions.

Experimental Protocols

Several methods have been developed for the detection and quantification of this compound derivatives. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.

HPLC-Coupled Mass Spectrometry (HPLC-MS)

This is a highly sensitive and quantitative method for the analysis of modified nucleosides.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells or tissues of interest using standard RNA extraction protocols.

  • tRNA Hydrolysis: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS Analysis: Separate the resulting nucleosides by high-performance liquid chromatography (HPLC) and detect them by mass spectrometry (MS). Quantification is achieved by comparing the peak area of the modified nucleoside to that of an internal standard or by using an external calibration curve.[12]

γ-Toxin Cleavage Assay

This method provides a sensitive and specific means to detect the presence of mcm5s2U in specific tRNAs. It utilizes the γ-toxin from the yeast Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification.[1][4]

Methodology:

  • Total RNA Isolation: Extract total RNA from the cells of interest.

  • γ-Toxin Treatment: Incubate the total RNA with purified recombinant γ-toxin. The toxin will cleave the tRNA at the 3' side of the mcm5s2U modification in the anticodon loop.

  • Detection of Cleavage: The cleavage products can be detected by:

    • Northern Blotting: Separate the RNA by gel electrophoresis, transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. Cleavage is indicated by the appearance of a smaller tRNA fragment.[4][14]

    • Quantitative Real-Time PCR (qRT-PCR): Perform reverse transcription of the total RNA followed by real-time PCR using primers that amplify the full-length tRNA. A decrease in the amount of full-length tRNA in the γ-toxin-treated sample compared to an untreated control indicates the presence of mcm5s2U.[4]

Gamma_Toxin_Assay_Workflow start Isolate Total RNA gamma_toxin Incubate with γ-Toxin start->gamma_toxin choice Detection Method gamma_toxin->choice northern Northern Blot Analysis choice->northern Qualitative/ Semi-quantitative qRT_PCR qRT-PCR Analysis choice->qRT_PCR Quantitative result_northern Observe Cleaved tRNA Fragments northern->result_northern result_qRT_PCR Quantify Decrease in Full-Length tRNA qRT_PCR->result_qRT_PCR

Workflow of the γ-toxin cleavage assay.

Conclusion and Future Directions

This compound derivatives are indispensable for the accuracy and efficiency of protein synthesis in eukaryotes. The elucidation of their biosynthetic pathways and their roles in various diseases has opened up new avenues for research and therapeutic development. Future studies will likely focus on:

  • Drug Development: The enzymes involved in the mcm5s2U biosynthetic pathway represent potential targets for the development of novel therapeutics, particularly for diseases characterized by aberrant translation.

  • Diagnostics: The levels of mcm5s2U and its derivatives could serve as biomarkers for certain diseases, including mitochondrial disorders and some cancers.

  • Expanded Roles: Further investigation is needed to fully understand the regulatory roles of these modifications in response to different cellular stresses and in the context of complex biological processes such as organismal development and aging.

This guide provides a solid foundation for researchers and clinicians to delve into the fascinating world of tRNA modifications and their profound impact on cellular function.

References

The Structural Cornerstone: An In-depth Technical Guide to the Significance of 2-Thiolation in Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) modifications are a critical component of post-transcriptional regulation, ensuring the fidelity and efficiency of protein synthesis. Among these, the 2-thiolation of uridine (s²U), particularly at the wobble position (U34) of transfer RNA (tRNA), stands out for its profound impact on the structural integrity and function of tRNA. This technical guide delves into the core structural significance of 2-thiolation, its influence on codon recognition and translational efficiency, and the biosynthetic pathways responsible for its formation. Furthermore, this document provides detailed experimental protocols for the analysis of 2-thiouridine (B16713) and presents key quantitative data to underscore its biological importance.

The Structural Significance of 2-Thiouridine

The introduction of a sulfur atom at the C2 position of the uridine ring instigates a cascade of structural and functional consequences for the tRNA molecule. This modification is predominantly found in tRNAs specific for lysine, glutamic acid, and glutamine.[1][2]

Conformational Rigidity and Anticodon Loop Stabilization

The 2-thio group significantly influences the sugar pucker conformation of the ribose ring. Specifically, 2-thiolation promotes a C3'-endo conformation, which is a key feature of the A-form helical structure of RNA.[2][3] This conformational rigidity is crucial for stabilizing the anticodon stem-loop structure.[2][4] By restricting the flexibility of the wobble base, 2-thiolation ensures a pre-organized anticodon loop that is primed for optimal interaction with the messenger RNA (mRNA) codon at the ribosome.[5] This stabilization is a key factor in preventing translational frameshifting.[6][7]

Enhanced Thermal Stability

The structural stabilization conferred by 2-thiolation translates to increased thermal stability of the tRNA molecule. This is particularly important for organisms living in high-temperature environments. The presence of 2-thiouridine in an RNA duplex has been shown to significantly increase its melting temperature (Tm), indicating a more stable structure.[8][9]

Impact on Translational Efficiency and Fidelity

The structural alterations induced by 2-thiolation have a direct and significant impact on the efficiency and accuracy of protein synthesis.

Enhanced Codon-Anticodon Binding and Recognition

The 2-thio group enhances the binding affinity of the tRNA for its cognate codons, particularly those ending in adenosine (B11128) (A).[6][7] While unmodified uridine can "wobble" and pair with both adenosine and guanosine (B1672433), 2-thiouridine shows a strong preference for A and restricts pairing with G.[4][7] This enhanced specificity is crucial for the accurate decoding of the genetic code.

Improved Aminoacylation Kinetics

The 2-thiolation of uridine at the wobble position can also influence the recognition of the tRNA by its cognate aminoacyl-tRNA synthetase (aaRS). The presence of the 2-thio moiety has been demonstrated to improve the binding affinity of tRNA to its synthetase, leading to more efficient aminoacylation.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the impact of 2-thiolation.

Table 1: Impact of 2-Thiolation on tRNA Binding Affinity

tRNA SpeciesInteracting PartnerFold Improvement in Binding Affinity with s²UReference
E. coli tRNA¹GlnGlutaminyl-tRNA Synthetase (GlnRS)10-fold[6]

Table 2: Effect of 2-Thiolation on RNA Duplex Thermal Stability

RNA DuplexModificationMelting Temperature (Tm)ΔTm (°C)Reference
Gs²UUUC/GAAACs²U30.7°C+11.7[8]
GUUUC/GAAACU (unmodified)19.0°C-[8]
s²U:A containing duplexs²U11.1°C higher than native+11.1[5][9]
U:A containing duplexU (unmodified)--[5][9]

Table 3: Influence of 2-Thiolation on Translation Kinetics

ProcessModifying FactorEffectFold IncreaseReference
GTP hydrolysis by EF-Tus²U modification in Gln-tRNAGlnIncreased rate5-fold[6]

Biosynthesis of 2-Thiouridine in Escherichia coli

The 2-thiolation of uridine in E. coli is a complex enzymatic process involving a dedicated sulfur relay system. The key enzymes involved are the cysteine desulfurase IscS, which provides the initial sulfur atom, and the tRNA-thiolating enzyme MnmA.[1][11]

2-Thiouridine Biosynthesis Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay Cascade cluster_tRNA_thiolation tRNA Thiolation L-cysteine L-cysteine IscS IscS L-cysteine->IscS Sulfur source IscS-persulfide IscS-persulfide IscS->IscS-persulfide Forms persulfide TusA TusA IscS-persulfide->TusA Sulfur transfer TusBCD TusBCD TusA->TusBCD Sulfur transfer TusE TusE TusBCD->TusE Sulfur transfer MnmA MnmA TusE->MnmA Sulfur transfer 2-Thiolated tRNA 2-Thiolated tRNA MnmA->2-Thiolated tRNA Catalyzes thiolation Unmodified tRNA Unmodified tRNA Unmodified tRNA->MnmA

Biosynthesis of 2-thiouridine in E. coli.

Experimental Protocols

Isolation of Total tRNA

This protocol is adapted for the isolation of total tRNA from bacterial cells.

  • Cell Culture and Harvest: Culture E. coli cells in LB medium at 37°C to mid-log phase. Harvest the cells by centrifugation at 3,000 rpm for 15 minutes. Wash the cell pellet with a buffer of 50 mM Tris-HCl, pH 7.5, and 0.9% NaCl at 4°C.[12]

  • Cell Lysis and Phenol (B47542) Extraction: Resuspend the cell pellet in 1.5 volumes of 1.0 mM Tris-HCl, 10 mM MgCl₂, pH 7.2. Add 1.5 volumes of phenol saturated with the same buffer and mix for 1 hour at 4°C. Separate the phases by centrifugation.[12]

  • Nucleic Acid Precipitation: Collect the aqueous phase and precipitate the nucleic acids with ethanol.

  • tRNA Fractionation: Separate the total tRNA from high molecular weight nucleic acids (rRNA and DNA) by treatment with a high salt concentration followed by stepwise precipitation with isopropanol (B130326) at 22°C.[12]

  • Quantification and Storage: Resuspend the purified tRNA in nuclease-free water. Determine the concentration using a spectrophotometer. Store the tRNA at -80°C.

Quantitative Analysis of 2-Thiouridine by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of tRNA modifications.[1][11][13]

  • tRNA Purification: Isolate total tRNA as described in Protocol 5.1. For higher purity, further purify the tRNA using HPLC.[1][11]

  • Enzymatic Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase.[1][13]

  • LC-MS/MS Analysis:

    • Separate the ribonucleosides using reversed-phase HPLC.

    • Perform mass spectrometry analysis using a tandem quadrupole mass spectrometer in dynamic multiple reaction monitoring (DMRM) mode.[1][11]

  • Data Analysis: Identify and quantify individual ribonucleosides based on their mass-to-charge ratio (m/z) and retention times compared to known standards.

Detection of Thiolated tRNA by APM-Northern Blotting

This method allows for the specific detection of thiolated tRNAs.[14][15][16]

  • APM Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel containing (N-acryloylamino)phenyl mercuric chloride (APM).

    • Separate total RNA samples on the APM gel. The mercury in the APM specifically interacts with the thio-group of 2-thiouridine, retarding the migration of thiolated tRNAs.[14][15]

  • Northern Blotting:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane.

    • Crosslink the RNA to the membrane using UV light.

  • Hybridization and Detection:

    • Hybridize the membrane with a labeled oligonucleotide probe specific for the tRNA of interest.

    • Wash the membrane to remove unbound probe.

    • Detect the labeled probe to visualize the bands corresponding to the thiolated (retarded) and unthiolated tRNA.

Experimental Workflow for 2-Thiolation Analysis Start Start tRNA_Isolation tRNA Isolation Start->tRNA_Isolation Purity_Check Purity and Integrity Check (e.g., Gel Electrophoresis) tRNA_Isolation->Purity_Check LC_MS Quantitative Analysis (LC-MS/MS) Purity_Check->LC_MS APM_Blot Qualitative/Semi-Quantitative Analysis (APM-Northern Blot) Purity_Check->APM_Blot Data_Analysis_LCMS Data Analysis: Quantification of s²U LC_MS->Data_Analysis_LCMS Data_Analysis_APM Data Analysis: Detection of Thiolation Status APM_Blot->Data_Analysis_APM End End Data_Analysis_LCMS->End Data_Analysis_APM->End

General workflow for 2-thiolation analysis.

Conclusion

The 2-thiolation of uridine is a fundamentally important post-transcriptional modification that plays a crucial role in maintaining the structural integrity of tRNA and ensuring the fidelity and efficiency of protein translation. Its impact on anticodon loop conformation, thermal stability, and codon recognition underscores its significance in cellular function. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the intricate roles of this modification in various biological contexts. A deeper understanding of the mechanisms and consequences of 2-thiolation holds promise for advancements in molecular biology and the development of novel therapeutic strategies.

References

anticancer activity of purine nucleoside analogues like 5-methyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anticancer Activity of Purine (B94841) Nucleoside Analogues

Introduction to Purine Nucleoside Analogues in Oncology

Purine nucleoside analogues are a class of chemotherapeutic agents that are structurally similar to endogenous purine nucleosides, such as adenosine (B11128) and guanosine.[1] These agents have been a cornerstone in the treatment of various malignancies, particularly hematological cancers, for several decades.[2][3] Their mechanism of action primarily involves interference with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells.[1][4] This guide provides a detailed overview of the core anticancer activities of several key purine nucleoside analogues, their quantitative efficacy, the experimental protocols used to assess their activity, and the signaling pathways they modulate.

While the initial query mentioned 5-methyl-2-thiouridine, it is important to clarify that this molecule is a modified pyrimidine (B1678525) nucleoside found in tRNA and is not a classical purine analogue used in cancer therapy. This guide will therefore focus on well-established purine nucleoside analogues with significant anticancer activity.

Mechanisms of Action of Key Anticancer Purine Nucleoside Analogues

The anticancer effect of purine nucleoside analogues stems from their ability to act as antimetabolites.[2] After cellular uptake, they are typically phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, leading to chain termination and apoptosis.[4][5]

Fludarabine

Fludarabine is a fluorinated analogue of the antiviral agent vidarabine. It is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which is then taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[6][7] The primary mechanisms of action of F-ara-ATP include:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), thereby halting DNA replication.[6][8]

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition by F-ara-ATP depletes the pool of available deoxynucleotides for DNA synthesis.[8][9]

  • Incorporation into DNA and RNA: The incorporation of F-ara-ATP into DNA and RNA disrupts their structure and function, leading to the induction of apoptosis.[9][10]

Cladribine (B1669150)

Cladribine (2-chlorodeoxyadenosine) is another adenosine analogue that is relatively resistant to degradation by adenosine deaminase.[11] Its mechanism of action is dependent on intracellular phosphorylation by deoxycytidine kinase to its active triphosphate form, Cd-ATP.[12] Lymphocytes are particularly sensitive to cladribine due to their high levels of deoxycytidine kinase and low levels of 5'-nucleotidase (an enzyme that deactivates Cd-ATP).[12] The key cytotoxic effects of cladribine include:

  • DNA Strand Breaks: Cd-ATP is incorporated into DNA, leading to the accumulation of DNA strand breaks.[11]

  • Inhibition of DNA Synthesis and Repair: The presence of Cd-ATP in the DNA template inhibits further DNA synthesis and repair processes.[13]

  • Induction of Apoptosis: The accumulation of DNA damage triggers both caspase-dependent and independent apoptotic pathways.[12]

Clofarabine (B1669196)

Clofarabine was developed to combine the favorable properties of cladribine and fludarabine.[14][15] It is phosphorylated to its active 5'-triphosphate form, which exerts its anticancer effects through multiple mechanisms:

  • Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate is a potent inhibitor of ribonucleotide reductase, with an IC50 of 65 nM.[16]

  • Inhibition of DNA Polymerases: It competes with deoxyadenosine (B7792050) triphosphate for incorporation into DNA by DNA polymerases, leading to the termination of DNA chain elongation.[17]

  • Mitochondrial Disruption: Clofarabine can directly disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[17][18]

Nelarabine (B1678015)

Nelarabine is a prodrug of arabinosylguanine (ara-G).[19] It is particularly effective against T-cell malignancies due to the preferential accumulation of its active triphosphate form, ara-GTP, in T-lymphoblasts.[19][20] The mechanism involves:

  • Metabolic Activation: Nelarabine is demethylated by adenosine deaminase to ara-G, which is then phosphorylated to ara-GTP.[19]

  • Inhibition of DNA Synthesis: ara-GTP competes with deoxyguanosine triphosphate for incorporation into DNA, inhibiting DNA synthesis and leading to cell death.[21]

Pentostatin (Deoxycoformycin)

Unlike the other analogues, pentostatin's primary mechanism is not direct incorporation into DNA. Instead, it is a potent inhibitor of the enzyme adenosine deaminase (ADA).[22][23]

  • ADA Inhibition: Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP).[24]

  • Inhibition of Ribonucleotide Reductase: The resulting high intracellular levels of dATP inhibit ribonucleotide reductase, blocking DNA synthesis.[22][25]

  • Induction of Apoptosis: The accumulation of dATP is toxic to lymphocytes and induces apoptosis.[24]

Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)

6-MP and 6-TG are analogues of the natural purines hypoxanthine (B114508) and guanine, respectively. They are converted to their active nucleotide forms intracellularly.

  • 6-Mercaptopurine (6-MP): 6-MP is converted to thioinosine monophosphate (TIMP). TIMP inhibits several enzymes in the de novo purine synthesis pathway.[26][27] It can also be converted to thioguanine nucleotides, which are incorporated into DNA.[28]

  • 6-Thioguanine (6-TG): 6-TG is converted to thioguanosine monophosphate (TGMP) and subsequently to the di- and tri-phosphate forms.[29] The primary mechanism of cytotoxicity for 6-TG is the incorporation of its nucleotides into DNA and RNA, which disrupts their function and triggers cell death.[30][31]

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity of several purine nucleoside analogues against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Clofarabine
Cell Line IC50 (µM)
K562 (Leukemia)0.003[16]
HEp-2 (Carcinoma)0.012[16]
CCRF-CEM (Leukemia)0.05[16]
Leukemia Cell Lines (Average)0.18 ± 0.01[32]
Ewing Sarcoma Cell Lines (Average)0.44 ± 0.44[32]
Pancreatic Cancer Cell Lines (BxPC-3)~2.5 (as single agent)[33]
Cladribine
Cell Line IC50 (µM)
Leukemia Cell Lines (Average)0.34 ± 0.03[32]
Ewing Sarcoma Cell Lines (Average)1.09 ± 1.85[32]

Key Experimental Protocols for Anticancer Activity Assessment

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of purine nucleoside analogues on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the purine nucleoside analogue in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details a common method for quantifying apoptosis induced by purine nucleoside analogues.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the purine nucleoside analogue at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Signaling Pathways and Experimental Workflows

General Mechanism of Action for DNA-Incorporating Purine Analogues

The following diagram illustrates the general pathway for purine nucleoside analogues like Fludarabine, Cladribine, Clofarabine, and Nelarabine.

G General Activation and Cytotoxic Pathway of Purine Analogues cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNA_prodrug Purine Nucleoside Analogue (Prodrug) PNA Purine Nucleoside Analogue PNA_prodrug->PNA Dephosphorylation (e.g., Fludarabine) PNA_MP Analogue Monophosphate PNA->PNA_MP Phosphorylation (Deoxycytidine Kinase) PNA_DP Analogue Diphosphate PNA_MP->PNA_DP Phosphorylation PNA_TP Analogue Triphosphate (Active) PNA_DP->PNA_TP Phosphorylation RNR Ribonucleotide Reductase PNA_TP->RNR Inhibition DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition & Incorporation DNA_synthesis DNA Synthesis & Repair RNR->DNA_synthesis Provides dNTPs DNA_Polymerase->DNA_synthesis DNA_damage DNA Strand Breaks DNA_Polymerase->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: General activation and cytotoxic pathway of purine analogues.

Mechanism of Action for Pentostatin

This diagram shows the distinct mechanism of Pentostatin, which targets the enzyme Adenosine Deaminase.

G Mechanism of Action of Pentostatin Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA Inhibition Deoxyadenosine Deoxyadenosine ADA->Deoxyadenosine Blocks Degradation Deoxyadenosine->ADA dATP dATP (toxic accumulation) Deoxyadenosine->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibition Apoptosis Apoptosis dATP->Apoptosis Induces DNA_synthesis DNA Synthesis RNR->DNA_synthesis

Caption: Mechanism of action of Pentostatin via ADA inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound in vitro.

G In Vitro Anticancer Drug Screening Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treat with Purine Nucleoside Analogue (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT, WST-1) treatment->viability ic50 Calculate IC50 viability->ic50 mechanism Mechanism of Action Studies (at IC50 concentrations) ic50->mechanism apoptosis Apoptosis Assay (Annexin V / PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end

Caption: A typical workflow for in vitro anticancer drug screening.

Conclusion

Purine nucleoside analogues remain a vital class of anticancer agents, demonstrating significant efficacy against a range of malignancies, especially those of hematological origin. Their mechanisms of action are multifaceted, primarily targeting the fundamental processes of DNA synthesis and repair. By understanding the specific pathways these drugs inhibit, researchers and drug development professionals can devise more effective combination therapies and develop next-generation analogues with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a foundational framework for the continued investigation and development of these potent anticancer compounds.

References

The Impact of mnm5s2U Wobble Uridine Modification on Translational Efficiency and Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position of the anticodon, are critical for ensuring the speed and accuracy of protein synthesis. This technical guide provides an in-depth examination of the 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) modification, a complex modification found at position 34 of tRNAs corresponding to certain amino acids like glutamate, lysine, and glutamine in many bacteria. This document details the multifaceted role of mnm5s2U in modulating translational efficiency and maintaining fidelity, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the intricate biosynthetic pathways responsible for its synthesis. Understanding the nuances of this modification is paramount for research in bacterial physiology, antibiotic development, and the study of translation-related diseases.

Introduction

The fidelity of mRNA decoding during protein synthesis is a fundamental process that underpins cellular health. The accurate translation of the genetic code is largely dependent on the precise interaction between the mRNA codon and the tRNA anticodon. Chemical modifications of tRNA nucleosides, especially at the wobble position (position 34), play a crucial role in this process by fine-tuning codon recognition. The hypermodified nucleoside, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is a key player in this regulatory network in bacteria.

The presence of the mnm5s2U modification at the wobble uridine (B1682114) restricts the conformational flexibility of the anticodon loop, thereby influencing the efficiency and accuracy of translation.[1] Deficiencies in this modification have been linked to a range of phenotypic consequences, including defects in bacterial virulence and, in the case of analogous mitochondrial tRNA modifications, human diseases.[1] This guide will explore the current understanding of how mnm5s2U impacts translational efficiency and fidelity, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.

The Role of mnm5s2U in Translational Efficiency

The mnm5s2U modification significantly influences the rate at which codons are translated. It is thought to optimize the decoding of cognate codons while preventing the misreading of near-cognate codons. The two moieties of this modification, the 5-methylaminomethyl (mnm5) group and the 2-thio (s2) group, contribute differently to this regulation.

The mnm5 group appears to facilitate base-pairing with G-ending codons, while the s2 group enhances the recognition of A-ending codons.[2] This dual function allows for a more balanced translation rate of split codon boxes, where NNA and NNG codons specify the same amino acid.

Quantitative Data on Translational Efficiency

The following table summarizes in vivo data on the translation rates of glutamic acid codons (GAA and GAG) by tRNAGlu with different modifications at the wobble position in Escherichia coli.

Wobble ModificationCodonTranslation Rate (codons/second)Fold Change vs. mnm5s2U
mnm5s2U (Wild-type) GAG7.71.0
GAA181.0
s2U (lacks mnm5) GAG1.9-4.1
GAA47+2.6
mnm5U (lacks s2) GAG6.2-1.2
GAA4.5-4.0
Average Codon N/A13N/A

Data sourced from Urbonavičius et al., J Mol Biol, 1998.[2]

The Role of mnm5s2U in Translational Fidelity

Beyond efficiency, mnm5s2U is crucial for maintaining translational fidelity by preventing the misreading of near-cognate codons and reducing frameshift errors. The structural rigidity conferred by the modification is thought to be a key factor in this quality control mechanism. The 2-thio group, in particular, is believed to be a major contributor to restricting the mispairing with U- and C-ending codons.[3]

Biosynthesis of mnm5s2U

The biosynthetic pathway for mnm5s2U is complex and differs between bacterial species, notably between Gram-negative bacteria like E. coli and Gram-positive bacteria such as Bacillus subtilis.

Biosynthetic Pathway in Escherichia coli

In E. coli, the synthesis of mnm5s2U is a multi-step process involving several key enzymes. The pathway begins with the modification of uridine (U34) to 2-thiouridine (B16713) (s2U), which is then further modified at the C5 position. The MnmEG complex initiates the C5 modification, and the bifunctional enzyme MnmC catalyzes the final two steps.

E_coli_mnm5s2U_Pathway cluster_c5_pathway C5 Modification Pathway cluster_inputs Inputs U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 MnmA cmnm5s2U34 cmnm5s2U-34 s2U34->cmnm5s2U34 MnmEG (Glycine) nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 MnmC (oxidase domain) mnm5s2U34 mnm5s2U-34 (Final Modification) nm5s2U34->mnm5s2U34 MnmC (methyltransferase domain) (SAM-dependent) Glycine Glycine Glycine->cmnm5s2U34 SAM SAM SAM->mnm5s2U34

E. coli mnm5s2U Biosynthesis
Biosynthetic Pathway in Bacillus subtilis

Gram-positive bacteria like B. subtilis lack the MnmC enzyme and utilize an alternative pathway for the final steps of mnm5s2U synthesis. In this pathway, the enzymes MnmL (also known as YtqA) and MnmM are involved.[4]

B_subtilis_mnm5s2U_Pathway cluster_c5_pathway C5 Modification Pathway cluster_inputs Inputs U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 MnmA cmnm5s2U34 cmnm5s2U-34 s2U34->cmnm5s2U34 MnmEG (Glycine) nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 MnmL (YtqA) mnm5s2U34 mnm5s2U-34 (Final Modification) nm5s2U34->mnm5s2U34 MnmM (SAM-dependent) Glycine Glycine Glycine->cmnm5s2U34 SAM SAM SAM->mnm5s2U34

B. subtilis mnm5s2U Biosynthesis

Experimental Protocols

The study of mnm5s2U's impact on translation requires specialized techniques. Below are overviews of key experimental protocols.

Quantification of tRNA Modifications by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and quantitative analysis of tRNA modifications.

Objective: To identify and quantify the levels of mnm5s2U and its precursors in total tRNA extracts.

Methodology Overview:

  • tRNA Isolation: Isolate total tRNA from bacterial cell cultures (e.g., wild-type and mutant strains) using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Purification: Purify the tRNA fraction from other RNA species using anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and identify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated nucleoside) and monitoring for a specific product ion (the protonated base).

  • Quantification: Quantify the amount of each modified nucleoside by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated with known amounts of synthetic modified nucleosides.

LCMS_Workflow start Bacterial Cell Culture (Wild-type and Mutant) isolate_tRNA Isolate Total tRNA start->isolate_tRNA purify_tRNA Purify tRNA isolate_tRNA->purify_tRNA digest_tRNA Enzymatic Digestion to Nucleosides purify_tRNA->digest_tRNA lc_separation HPLC Separation of Nucleosides digest_tRNA->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification of Modified Nucleosides ms_detection->quantification

LC-MS/MS Workflow for tRNA Modification Analysis
Measurement of Translational Efficiency by Ribosome Profiling

Ribosome profiling (Ribo-seq) is a high-throughput sequencing technique that provides a snapshot of ribosome positions on mRNA transcripts, allowing for the genome-wide assessment of translational efficiency.

Objective: To determine the effect of mnm5s2U deficiency on the translation of specific codons and genes.

Methodology Overview:

  • Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

    • Lyse bacterial cells under conditions that preserve ribosome-mRNA complexes.

    • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating RPFs.

  • Monosome Isolation: Isolate 80S monosomes (ribosomes with associated RPFs) by sucrose (B13894) density gradient centrifugation.

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation for Deep Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA RPFs into cDNA.

    • Amplify the cDNA library by PCR.

  • Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Calculate the density of ribosomes on each gene.

    • Normalize the ribosome density by the corresponding mRNA abundance (determined by parallel RNA-seq) to calculate a translation efficiency (TE) score for each gene.

    • Analyze ribosome occupancy at specific codons to identify pausing or changes in elongation rates.

RiboSeq_Workflow start Cell Lysis and RNase Digestion monosome_isolation Monosome Isolation start->monosome_isolation rpf_extraction RPF Extraction monosome_isolation->rpf_extraction library_prep Sequencing Library Preparation rpf_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, TE Calculation) sequencing->data_analysis end Translational Efficiency Profile data_analysis->end

Ribosome Profiling Workflow

Conclusion and Future Directions

The mnm5s2U modification at the wobble position of tRNA is a critical determinant of both translational efficiency and fidelity in bacteria. The available data indicates that this complex modification fine-tunes codon recognition to optimize the speed of protein synthesis while minimizing errors. The distinct biosynthetic pathways in different bacterial species highlight the evolutionary importance of this modification.

Future research should focus on obtaining more comprehensive quantitative data on the impact of mnm5s2U on translational fidelity, including precise measurements of misincorporation, frameshifting, and read-through rates. Furthermore, elucidating the interplay between mnm5s2U and other tRNA modifications, as well as the broader cellular context, will provide a more complete picture of its regulatory role. For drug development professionals, a deeper understanding of the enzymes involved in the mnm5s2U biosynthetic pathway could reveal novel targets for the development of new antibacterial agents.

References

The Architectural Impact of mnm5s2U Modification on the Anticodon Stem Loop: A Deep Dive into Conformational Dynamics and Functional Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the post-transcriptional modification 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) reveals its critical role in dictating the conformational landscape of the transfer RNA (tRNA) anticodon stem loop (ASL). This in-depth guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy, molecular dynamics simulations, and biophysical characterization to provide researchers, scientists, and drug development professionals with a detailed understanding of how this single modification orchestrates precise codon recognition and ensures translational fidelity.

The mnm5s2U modification, found at the wobble position (U34) of tRNAs specific for lysine (B10760008) and glutamic acid, is a key player in the structural organization of the anticodon loop.[1][2][3] Nuclear magnetic resonance (NMR) studies have demonstrated that the presence of mnm5s2U, often in concert with other modifications like N6-threonylcarbamoyladenosine (t6A) at position 37, is instrumental in remodeling the ASL from a flexible, non-canonical conformation to a more rigid, canonical structure.[4][5] This structural transition is crucial for the efficient and accurate decoding of codons on messenger RNA (mRNA) during protein synthesis.

Quantitative Insights into Conformational Changes

The structural remodeling induced by mnm5s2U is not merely a qualitative shift but is characterized by quantifiable changes in the ASL architecture. While a comprehensive compilation of all quantitative data from various studies is challenging, the following table summarizes the key observed effects.

ParameterUnmodified ASLmnm5s2U-modified ASLSignificanceReference
Anticodon Loop Conformation Predominantly disordered, non-canonicalPredominantly canonical, well-stackedPromotes proper codon-anticodon interaction[4][5]
Stacking of Anticodon Bases Weak stacking of U35 and U36Improved stacking interactionsStabilizes the anticodon for codon reading[4][6]
Thermodynamic Stability Lower melting temperature (Tm)Increased melting temperature (Tm)Enhances structural integrity of the tRNA[1]
Aminoacylation Specificity Decreased specificity for cognate aminoacyl-tRNA synthetaseOptimized recognition and specificityEnsures correct amino acid is attached to the tRNA[2]

Experimental Methodologies: A Closer Look

Understanding the conformational impact of mnm5s2U has been made possible through a suite of sophisticated biophysical and structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in elucidating the structural dynamics of the ASL.

Protocol Outline:

  • Sample Preparation: Anticodon stem-loop RNA oligonucleotides (typically 17-nucleotides long) with and without the mnm5s2U modification are chemically synthesized using phosphoramidite (B1245037) chemistry.[7][8]

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:

    • 1D Imino Proton Spectra: To observe the formation of base pairs in the stem region.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is crucial for defining the three-dimensional structure.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each nucleotide.

    • 31P NMR: To probe the conformation of the phosphate (B84403) backbone.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a family of structures consistent with the experimental data.

Mass Spectrometry (MS) for Modification Analysis

Mass spectrometry is a powerful tool for identifying and quantifying tRNA modifications.

Protocol Outline:

  • tRNA Isolation: Total tRNA is extracted from cells and purified.

  • Enzymatic Digestion: The purified tRNA is digested into individual nucleosides using enzymes like nuclease P1 and phosphodiesterase I.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify the specific modification.[9][10]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ASL, complementing the static pictures obtained from experimental methods.

Protocol Outline:

  • System Setup: A starting structure of the ASL (either from NMR/crystallography or built computationally) is placed in a simulation box filled with water and ions to mimic physiological conditions.

  • Force Field Application: An appropriate force field (e.g., AMBER, CHARMM) that describes the potential energy of the system is applied.

  • Simulation Run: The system is subjected to energy minimization, followed by a period of equilibration. A production run is then performed for a duration sufficient to sample the conformational space of the ASL (typically nanoseconds to microseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to study various structural parameters such as root-mean-square deviation (RMSD), base pairing, stacking interactions, and backbone dihedral angles.[11][12]

Visualizing the Impact: Logical Relationships and Workflows

The interplay of factors leading to the functional conformation of the mnm5s2U-modified ASL can be visualized through logical diagrams.

mnm5s2U_Conformational_Change cluster_modification Modification Process cluster_conformation Conformational Impact cluster_function Functional Consequence Unmodified_U34 Unmodified U34 mnm5s2U_Modification mnm5s2U Biosynthesis Unmodified_U34->mnm5s2U_Modification Enzymatic Modification Disordered_ASL Disordered ASL (Non-canonical) mnm5s2U_U34 mnm5s2U at U34 mnm5s2U_Modification->mnm5s2U_U34 Ordered_ASL Ordered ASL (Canonical) mnm5s2U_U34->Ordered_ASL Induces Inefficient_Decoding Inefficient/Inaccurate Codon Recognition Disordered_ASL->Inefficient_Decoding Leads to Efficient_Decoding Efficient & Accurate Codon Recognition Ordered_ASL->Efficient_Decoding Enables

Caption: Logical flow from mnm5s2U modification to functional consequence.

Experimental_Workflow Start Start: Investigate ASL Structure Synthesis Synthesize ASL Oligonucleotides (Modified & Unmodified) Start->Synthesis MS Mass Spectrometry (for native tRNA) Start->MS NMR NMR Spectroscopy Synthesis->NMR MD Molecular Dynamics Simulations Synthesis->MD Data_Analysis Data Analysis & Structure Calculation NMR->Data_Analysis MD->Data_Analysis MS->Data_Analysis Conclusion Elucidate Conformational Changes & Function Data_Analysis->Conclusion

Caption: General experimental workflow for studying ASL conformational changes.

The Broader Implications for Translational Fidelity and Drug Development

The structural rigidity conferred by mnm5s2U is not an isolated phenomenon but is a critical component of the intricate machinery that ensures translational fidelity. By pre-organizing the anticodon into a conformation that is optimal for codon binding, mnm5s2U minimizes the energetic cost of codon recognition and reduces the likelihood of misreading.[6] This modification, therefore, plays a direct role in preventing frameshifting and missense errors during protein synthesis.

From a drug development perspective, the enzymes responsible for tRNA modifications, including those in the mnm5s2U biosynthetic pathway, represent potential targets.[13][14][15][16] Inhibition of these enzymes could lead to defects in tRNA structure and function, thereby disrupting protein synthesis in pathogenic organisms. A thorough understanding of the structural consequences of these modifications is paramount for the rational design of such inhibitors.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of mcm5s2U in tRNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. One such modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), located at the wobble position (U34) of tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), is crucial for proper codon recognition and overall protein homeostasis.[1][2][3][4][5] Dysregulation of mcm5s2U levels has been implicated in various cellular stress responses and human diseases, including neurological disorders, making it a potential biomarker and therapeutic target.[2]

This application note provides a detailed protocol for the sensitive and quantitative analysis of mcm5s2U in total tRNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described workflow is intended to guide researchers in accurately measuring the levels of this critical modification, facilitating studies on its biological function and its role in disease.

Biological Significance of mcm5s2U

The mcm5s2U modification is essential for the efficient and accurate translation of mRNA codons ending in A and G in specific split codon boxes.[1][4][5] Its presence in the anticodon loop, particularly in tRNALysUUU, enhances the stability of the codon-anticodon interaction.[1][3] The biosynthesis of mcm5s2U is a multi-step enzymatic process involving several key protein complexes, such as the Elongator complex (Elp1-Elp6) and the Trm9/Trm112 methyltransferase complex.[2][3][6] Deficiencies in these enzymes lead to a lack of mcm5s2U, resulting in significant translational defects and severe growth phenotypes in model organisms like Saccharomyces cerevisiae.[3][4] Furthermore, studies have linked defects in mcm5s2U formation to neurological conditions, highlighting its importance in organismal development and health.[2]

Experimental Workflow & Protocols

The quantitative analysis of mcm5s2U from biological samples involves a multi-step process, including the isolation of total tRNA, enzymatic hydrolysis of tRNA into its constituent nucleosides, and subsequent analysis by LC-MS/MS. A generalized workflow is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_output Output cell_culture Cell Culture / Tissue tRNA_isolation Total tRNA Isolation cell_culture->tRNA_isolation tRNA_quant tRNA Quantification tRNA_isolation->tRNA_quant hydrolysis Hydrolysis to Nucleosides tRNA_quant->hydrolysis lc_separation LC Separation hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis quant_results Quantitative Results of mcm5s2U data_analysis->quant_results

Figure 1: Experimental workflow for LC-MS/MS analysis of mcm5s2U.
Protocol 1: Total tRNA Isolation

This protocol is a general guideline and may need optimization based on the cell or tissue type.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIzol or a buffer containing guanidinium (B1211019) thiocyanate).

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases. The RNA will remain in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing and Solubilization: Wash the RNA pellet with 75% ethanol, air-dry, and dissolve in RNase-free water.

  • tRNA Enrichment (Optional but Recommended): For higher purity, tRNA can be further purified from total RNA using methods like HPLC or specialized commercial kits that isolate small RNA species.[7][8][9]

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol ensures the complete breakdown of tRNA into individual nucleosides for LC-MS/MS analysis.[8][9]

  • Reaction Setup: In a microcentrifuge tube, combine the following:

  • Dephosphorylation:

    • Add bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP) (1-2 units).

    • Add the corresponding phosphatase buffer.

    • Incubate at 37°C for an additional 1-2 hours.

  • Sample Cleanup: After digestion, the sample should be filtered through a 0.22 µm or a 10 kDa molecular weight cutoff filter to remove enzymes before injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are general parameters for the chromatographic separation and mass spectrometric detection of mcm5s2U. These will need to be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides.

    • Flow Rate: Typically in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL of the digested sample.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific parent and product ion masses for mcm5s2U and a suitable internal standard need to be determined. For mcm5s2U (protonated form [M+H]+), the transition would be from the mass of the intact nucleoside to the mass of its ribose or base fragment.

    • Instrumentation: A triple quadrupole (QQQ) mass spectrometer is ideal for this type of quantitative analysis.[9]

Quantitative Data Presentation

The quantification of mcm5s2U is typically reported as a relative abundance compared to one of the canonical nucleosides (e.g., Adenosine, Guanosine) or an internal standard. This normalization accounts for variations in sample loading and ionization efficiency. Below is an example table illustrating how quantitative data can be presented.

Sample Conditionmcm5s2U Level (Normalized Abundance)Standard DeviationFold Change vs. Control
Wild-Type (Control)1.000.121.0
elp3Δ Mutant0.050.010.05
Oxidative Stress0.650.080.65
Drug Treatment X1.520.211.52

This table is a hypothetical representation of data that could be obtained from an LC-MS/MS experiment. Studies have shown that under oxidative stress, the levels of mcm5s2U can be reduced.[7] In yeast mutants lacking key biosynthetic enzymes like elp3 or trm9, mcm5s2U is nearly absent.[6]

Biosynthesis of mcm5s2U

The formation of mcm5s2U is a complex enzymatic pathway. The diagram below outlines the key steps and enzymes involved in the synthesis of the mcm5 and s2 moieties at the U34 position.

Figure 2: Simplified biosynthetic pathway of mcm5s2U.

Applications in Drug Development

The crucial role of mcm5s2U in maintaining translational fidelity makes its biosynthetic pathway a potential target for novel therapeutic interventions. For instance, in certain cancers or microbial infections where specific tRNA modifications are essential for proliferation, inhibitors of the enzymes involved in mcm5s2U synthesis could be explored as a therapeutic strategy. The LC-MS/MS method described here provides a robust platform for:

  • Target Validation: Assessing the impact of genetic or pharmacological inhibition of biosynthetic enzymes on mcm5s2U levels.

  • Compound Screening: High-throughput screening of small molecules that modulate mcm5s2U levels.

  • Biomarker Discovery: Investigating the correlation between mcm5s2U levels and disease states or drug responses.

Conclusion

The quantitative analysis of mcm5s2U in tRNA by LC-MS/MS is a powerful tool for researchers in both basic science and drug development. The protocols and information provided in this application note offer a comprehensive guide to implementing this technique, enabling a deeper understanding of the role of this critical tRNA modification in health and disease. The high sensitivity and specificity of LC-MS/MS make it the gold standard for the accurate quantification of mcm5s2U and other tRNA modifications.[7][8][9]

References

Application Notes and Protocols for HPLC Analysis of 5-Methyl-2-Thiouridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-2-thiouridine (m5s2U) and its derivatives are modified nucleosides found in transfer RNA (tRNA), particularly at the wobble position of the anticodon. These modifications are crucial for the accuracy and efficiency of protein translation.[1][2] For instance, derivatives such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) help to stabilize codon-anticodon pairing, preventing frameshift errors during protein synthesis.[1][2] The presence and quantity of these modifications can be indicative of cellular stress or disease states, making their analysis a critical aspect of nucleic acid research and drug development.[3] This document provides a detailed protocol for the analysis of this compound derivatives using High-Performance Liquid Chromatography (HPLC), including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation: Isolation and Digestion of tRNA

A critical initial step for the analysis of this compound derivatives from biological samples is the isolation of total tRNA, followed by its enzymatic digestion into individual nucleosides.

Materials:

  • Phenol (pH 4.5)

  • Chloroform

  • Isopropanol

  • Ethanol (B145695) (70%)

  • DE52 cellulose

  • DE52 binding buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • tRNA elution buffer (e.g., 1 M NaCl in 0.1 M Tris-HCl, pH 7.4)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

Protocol:

  • Cell Lysis and Phenol Extraction:

    • Harvest cells and resuspend in a suitable buffer.

    • Perform phenol-chloroform extraction to separate nucleic acids from other cellular components.[4][5]

  • tRNA Purification:

    • Precipitate total RNA with isopropanol.

    • Purify tRNA from the total RNA population using anion-exchange chromatography with DE52 cellulose.[4][5]

    • Elute the bound tRNA using a high-salt buffer.

    • Precipitate the purified tRNA with ethanol and resuspend in nuclease-free water.[4][5]

  • Enzymatic Digestion to Nucleosides:

    • To 20-50 µg of purified tRNA, add Nuclease P1 (to digest the RNA into 5'-mononucleotides) and incubate at 37°C for 2-16 hours.[4][6]

    • Subsequently, add Bacterial Alkaline Phosphatase (to remove the 5'-phosphate) and incubate at 37°C for 2 hours.[4]

    • The resulting mixture of nucleosides is then ready for HPLC analysis.

HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is the most common method for the separation and quantification of nucleosides.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is required.

  • Commonly used columns for nucleoside analysis are C18 or C30 reverse-phase columns.[6] A C30 column is often preferred for its enhanced ability to separate structurally similar nucleoside isomers.[6]

Mobile Phase and Gradient Conditions: A gradient elution is typically employed to achieve optimal separation of the various nucleosides in a complex mixture.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0973
30973
310100
350100
35.1973
45973

This is an example gradient and may require optimization based on the specific column and derivatives being analyzed.[6]

Detection:

  • Detection is typically performed using a UV detector at a wavelength of 260 nm, where nucleosides exhibit strong absorbance.[7] For enhanced specificity and identification, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak.

Data Presentation

The retention times of various this compound derivatives will vary depending on the specific HPLC conditions. The following table provides a summary of representative data found in the literature.

Nucleoside DerivativeAbbreviationTypical HPLC ColumnExample Mobile Phase SystemApproximate Retention Time (min)Reference
5-methoxycarbonylmethyl-2-thiouridinemcm5s2UC30Ammonium Phosphate/AcetonitrileVaries[5]
5-methylaminomethyl-2-thiouridinemnm5s2UC30Ammonium Acetate/MethanolVaries[6]
5-carboxymethylaminomethyl-2-thiouridinecmnm5s2UC30Ammonium Acetate/MethanolVaries[6]
5-taurinomethyl-2-thiouridineτm5s2UC18Not specifiedVaries[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound derivatives.

experimental_workflow start Biological Sample (Cells/Tissues) tRNA_iso tRNA Isolation (Phenol-Chloroform, Chromatography) start->tRNA_iso tRNA_digest Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) tRNA_iso->tRNA_digest hplc Reverse-Phase HPLC Analysis tRNA_digest->hplc data_acq Data Acquisition (UV Detection at 260 nm) hplc->data_acq data_analysis Data Analysis (Quantification and Identification) data_acq->data_analysis end Results data_analysis->end

Caption: Experimental workflow for HPLC analysis.

Metabolic Pathway of this compound Derivatives

The biosynthesis of this compound derivatives in tRNA is a complex, multi-step enzymatic process. The following diagram provides a simplified overview of the pathway leading to the formation of mnm5s2U in bacteria.[2][6]

metabolic_pathway U_in_tRNA Uridine in tRNA s2U s2U U_in_tRNA->s2U Thiolation cmnms2U cmnm5s2U s2U->cmnms2U Modification nms2U nm5s2U cmnms2U->nms2U Decarboxymethylation mnms2U mnm5s2U nms2U->mnms2U Methylation MnmEG MnmE-MnmG Complex (+ Glycine) MnmEG->cmnms2U MnmC_o MnmC (o-domain) MnmC_o->nms2U MnmC_m MnmC (m-domain) (+ SAM) MnmC_m->mnms2U

Caption: Biosynthesis of mnm5s2U in bacteria.

References

Application Notes and Protocols for the Quantification of 5-methyl-2-thiouridine using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-2-thiouridine (m5S2U) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position (position 34) of the anticodon loop in some thermophilic bacteria.[1] Derivatives of m5S2U are also crucial in eukaryotes for ensuring translational fidelity.[1][2] These modifications play a critical role in the accurate decoding of mRNA codons during protein synthesis by restricting the conformational flexibility of the anticodon.[2] The absence or alteration of these modifications can lead to mistranslation and has been associated with human diseases, such as mitochondrial disorders.[3] Accurate quantification of m5S2U is therefore essential for understanding its biological roles and for the development of novel therapeutics targeting RNA modification pathways.

This document provides detailed application notes and protocols for the quantification of m5S2U in biological samples using a highly specific and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.

Principle of the Method

The quantification of this compound is achieved through the isotope dilution method. A known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-m5S2U) is spiked into the biological sample.[4][5] The tRNA is then extracted and enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture of nucleosides, containing both the endogenous (light) m5S2U and the spiked-in (heavy) labeled m5S2U, is separated by liquid chromatography and detected by tandem mass spectrometry. By comparing the signal intensities of the endogenous m5S2U to its stable isotope-labeled counterpart, a precise and absolute quantification can be achieved, correcting for any sample loss during preparation and analysis.[6]

Data Presentation

Table 1: Quantitative Analysis of this compound in Various Samples (Example Data)

Sample IDSample Typem5S2U Concentration (ng/mg tRNA)Standard Deviation
Control 1Healthy Human Cell Line1.250.11
Control 2Healthy Human Cell Line1.320.09
Treated 1Drug-Treated Cell Line0.850.07
Treated 2Drug-Treated Cell Line0.910.08
Patient AMitochondrial Disease Tissue0.450.05
Patient BMitochondrial Disease Tissue0.520.06

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

Workflow for m5S2U Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissues) spike Spike with [13C,15N]-m5S2U Internal Standard sample->spike extraction tRNA Extraction spike->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion lc Liquid Chromatography Separation digestion->lc ms Tandem Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (m5S2U / [13C,15N]-m5S2U) integration->ratio quantification Absolute Quantification ratio->quantification

Caption: Experimental workflow for the quantification of this compound (m5S2U).

Role of m5S2U in Translational Fidelity cluster_translation Protein Translation cluster_pathway m5S2U Modification Pathway cluster_defect Defective Modification mrna mRNA Codon ribosome Ribosome mrna->ribosome trna tRNA Anticodon (with m5S2U) trna->ribosome protein Correct Protein Synthesis trna->protein Ensures Correct Codon-Anticodon Pairing misfolded_protein Mistranslation / Truncated Protein unmodified_trna Unmodified tRNA modification_enzymes Modification Enzymes unmodified_trna->modification_enzymes no_m5s2u_trna tRNA without m5S2U unmodified_trna->no_m5s2u_trna Enzyme Dysfunction (e.g., in disease) modification_enzymes->trna no_m5s2u_trna->ribosome no_m5s2u_trna->misfolded_protein Wobble Pairing Errors

References

Application Notes and Protocols for the Solid-Phase Synthesis of τm5s2U-Modified Oligoribonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-taurinomethyl-2-thiouridine (τm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position of the anticodon in specific transfer RNAs (tRNAs), particularly in human mitochondria.[1][2][3] This modification is crucial for the accurate and efficient translation of genetic information. Deficiencies in τm5s2U modification have been linked to severe mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[2][3] The chemical synthesis of τm5s2U-modified oligoribonucleotides is a critical tool for researchers studying the roles of this modification in tRNA structure, function, and its impact on human health. These synthetic oligonucleotides are invaluable for biophysical studies, as diagnostic tools, and in the development of potential therapeutic agents.

This document provides detailed application notes and protocols for the solid-phase synthesis of τm5s2U-modified oligoribonucleotides using phosphoramidite (B1245037) chemistry.

Application Notes

The solid-phase synthesis of τm5s2U-modified oligoribonucleotides presents unique challenges due to the complex nature of the taurine (B1682933) moiety and the lability of the 2-thiouridine (B16713) group. A successful synthesis strategy relies on the appropriate selection of protecting groups that are compatible with standard phosphoramidite chemistry and can be removed without degrading the final product.

A key development in this field is the use of the 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl (neoO-dPS) group to protect the sulfonic acid residue of the taurine side chain.[1] This protecting group is stable during the synthesis cycles and can be removed under mild, neutral conditions using fluoride (B91410) ions. The exocyclic amine of the taurine moiety is typically protected with a base-labile trifluoroacetyl group.[1][2]

The 2-thiocarbonyl group of τm5s2U is susceptible to oxidation and desulfurization under harsh basic conditions.[1][2] Therefore, the deprotection steps must be carefully controlled to preserve the integrity of this critical functional group.

Experimental Protocols

The following protocols describe the general steps for the solid-phase synthesis of τm5s2U-modified oligoribonucleotides. These are based on established phosphoramidite chemistry, adapted for the specific requirements of the τm5s2U modification.

Protocol 1: Synthesis of τm5s2U Phosphoramidite Monomer

The synthesis of the τm5s2U phosphoramidite building block is a prerequisite for its incorporation into an oligonucleotide chain. This multi-step chemical synthesis is typically performed by specialized laboratories. The key steps involve the synthesis of the modified nucleoside, followed by the introduction of protecting groups and finally phosphitylation to yield the phosphoramidite.

Protocol 2: Solid-Phase Oligoribonucleotide Synthesis

This protocol outlines the automated solid-phase synthesis of an RNA sequence containing a τm5s2U modification.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard phosphoramidites for A, C, G, and U with appropriate protecting groups

  • Synthesized τm5s2U phosphoramidite

  • Activator solution (e.g., 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole)[1]

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Instrument Setup: Prepare the DNA/RNA synthesizer with all necessary reagents and phosphoramidites, including the τm5s2U phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the deprotected 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Concentrated aqueous ammonia (B1221849)/ethanol solution

  • Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent

  • Desalting columns or HPLC purification system

Procedure:

  • Cleavage from Solid Support and Base Deprotection: Treat the CPG support with a solution of concentrated aqueous ammonia in ethanol. This cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the trifluoroacetyl group from the taurine moiety.[1]

  • neoO-dPS Group Removal: After evaporation of the ammonia/ethanol solution, treat the residue with TEA·3HF to remove the neoO-dPS protecting group from the sulfonic acid.

  • Desalting and Purification: Purify the crude deprotected oligoribonucleotide using desalting columns or reverse-phase HPLC to obtain the final product.

Data Presentation

The efficiency of the synthesis can be monitored by trityl cation release during the deblocking steps. The final product should be characterized by mass spectrometry to confirm its identity and purity.

Table 1: Representative Synthesis Data for a τm5s2U-Modified 17-mer Oligoribonucleotide

ParameterValue
Synthesis Scale1 µmol
Average Coupling Efficiency>98%
Overall Yield (crude)40-50%
Purity by HPLC (final)>95%
Expected Mass (Da)Calculated
Observed Mass (Da)Measured

Note: The values in this table are representative and may vary depending on the specific sequence, synthesis conditions, and purification methods.

Visualizations

Diagram 1: Solid-Phase Synthesis Workflow for τm5s2U-Modified Oligoribonucleotides

Solid_Phase_Synthesis start Start: CPG Support with First Nucleoside deblocking 1. Deblocking: Remove 5'-DMT Group start->deblocking coupling 2. Coupling: Add τm5s2U Phosphoramidite + Activator deblocking->coupling capping 3. Capping: Acetylate Unreacted Ends coupling->capping oxidation 4. Oxidation: Iodine Treatment capping->oxidation repeat Repeat for Each Nucleotide oxidation->repeat Next cycle cleavage 5. Cleavage and Deprotection: Ammonia/Ethanol oxidation->cleavage Final cycle repeat->deblocking desilylation 6. Desilylation: TEA·3HF cleavage->desilylation purification 7. Purification: HPLC desilylation->purification final_product Final Product: τm5s2U-Modified Oligoribonucleotide purification->final_product

Caption: Workflow for solid-phase synthesis of τm5s2U-modified RNA.

Diagram 2: Logical Relationship of Protecting Groups

Protecting_Groups tm5s2u τm5s2U Nucleoside 5'-OH 2'-OH Taurine Moiety protecting_groups Protecting Groups 5'-DMT 2'-TBDMS Amine: -C(O)CF3 Sulfonic Acid: neoO-dPS tm5s2u:f0->protecting_groups:f0 Protection tm5s2u:f1->protecting_groups:f1 Protection tm5s2u:f2->protecting_groups:f2 Protection tm5s2u:f2->protecting_groups:f3 Protection phosphoramidite τm5s2U Phosphoramidite protecting_groups->phosphoramidite Phosphitylation

Caption: Protecting group strategy for τm5s2U phosphoramidite synthesis.

References

Application Notes and Protocols for In Vitro Mnm5s2U Methyltransferase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing in vitro assays to measure the activity of Mnm5s2U methyltransferases, such as MnmC and MnmM. The protocols are designed for researchers in academia and industry who are involved in the study of tRNA modification, enzyme kinetics, and the discovery of novel antimicrobial or therapeutic agents.

Application Note 1: Overview of Mnm5s2U Methyltransferase Activity and Assay Principles

The modification of transfer RNA (tRNA) is a crucial process across all domains of life, ensuring the fidelity and efficiency of protein translation. One such modification is the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) at the wobble position (U34) of specific tRNAs. This modification is critical for the accurate decoding of certain codons. The final step in the biosynthesis of mnm5s2U is the methylation of its precursor, 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

In Gram-negative bacteria like Escherichia coli, this activity is carried out by the bifunctional enzyme MnmC, which possesses both a demethylase and a methyltransferase domain.[1][2][3] In Gram-positive bacteria, such as Bacillus subtilis, and in plants, this function is performed by the MnmM enzyme.[1][3][4]

The in vitro assay for Mnm5s2U methyltransferase activity is designed to quantify the enzymatic transfer of a methyl group from the donor SAM to the substrate nm5s2U-containing tRNA. The activity of the enzyme can be monitored by measuring the formation of the product, mnm5s2U-containing tRNA, or the co-product, S-adenosyl-L-homocysteine (SAH). This assay is a valuable tool for:

  • Characterizing the kinetic properties of Mnm5s2U methyltransferases.

  • Screening for and characterizing potential inhibitors of these enzymes, which could serve as novel antimicrobial agents.

  • Investigating the substrate specificity of the enzymes.

  • Elucidating the regulatory mechanisms governing tRNA modification.

Several detection methods can be employed for this assay, including High-Performance Liquid Chromatography (HPLC), radiolabel-based assays, and bioluminescence-based assays.

Signaling Pathway and Biosynthesis of mnm5s2U

The biosynthesis of mnm5s2U is a multi-step process. In E. coli, the MnmE and MnmG enzymes first modify the U34 of tRNA to produce intermediate modifications. The bifunctional MnmC enzyme then catalyzes the final two steps.[2][3] The C-terminal oxidoreductase domain of MnmC converts carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) to nm5s2U. Subsequently, the N-terminal methyltransferase domain of MnmC transfers a methyl group from SAM to nm5s2U to form the final mnm5s2U modification.[3][5] In organisms lacking MnmC, the MnmM enzyme performs this final methylation step.[1][3][4]

mnm5s2U_biosynthesis cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway s2U s²U-tRNA cmnm5s2U cmnm⁵s²U-tRNA s2U->cmnm5s2U MnmE, MnmG nm5s2U_ecoli nm⁵s²U-tRNA cmnm5s2U->nm5s2U_ecoli MnmC (oxidoreductase) mnm5s2U_ecoli mnm⁵s²U-tRNA nm5s2U_ecoli->mnm5s2U_ecoli MnmC (methyltransferase) + SAM nm5s2U_bsubtilis nm⁵s²U-tRNA mnm5s2U_bsubtilis mnm⁵s²U-tRNA nm5s2U_bsubtilis->mnm5s2U_bsubtilis MnmM + SAM

Biosynthesis of mnm5s2U in E. coli and B. subtilis.

Experimental Protocols

Protocol 1: Purification of Recombinant Mnm5s2U Methyltransferase (MnmC/MnmM)

Objective: To obtain highly pure and active MnmC or MnmM for use in in vitro assays. This protocol describes the purification of a His-tagged recombinant protein.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the gene for His-tagged MnmC or MnmM.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol, 1 mg/mL lysozyme (B549824), and protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol.

  • Ni-NTA agarose (B213101) resin.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Inoculate a starter culture of the transformed E. coli cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and protease inhibitors).

  • Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.

  • Load the lysate-resin slurry onto a chromatography column and allow the unbound proteins to flow through.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing the pure protein and dialyze against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified enzyme and store it at -80°C.

Protocol 2: Preparation of nm5s2U-containing tRNA Substrate

Objective: To isolate bulk tRNA enriched in the nm5s2U modification to be used as a substrate in the methyltransferase assay.

Materials:

  • B. subtilis ΔytqB (ΔmnmM) or E. coli ΔmnmC mutant strain.

  • Appropriate growth medium for the selected strain.

  • TRIzol reagent or other RNA extraction kit.

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol (B145695) (100% and 70%).

  • Sodium acetate (B1210297) (3 M, pH 5.2).

  • Nuclease-free water.

Procedure:

  • Grow the mutant bacterial strain to the late-logarithmic phase in the appropriate medium.

  • Harvest the cells by centrifugation.

  • Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's protocol or a similar RNA extraction method.

  • To isolate tRNA from the total RNA, perform a high-salt precipitation. Add an equal volume of isopropanol (B130326) to the aqueous phase, mix, and incubate at room temperature for 10 minutes. Centrifuge to pellet the RNA.

  • Resuspend the RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate larger RNA species (rRNA, mRNA), leaving the tRNA in the supernatant.

  • Precipitate the tRNA from the supernatant by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.

  • Pellet the tRNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the purified tRNA in nuclease-free water.

  • Assess the purity and concentration of the tRNA by measuring the A260/A280 ratio and the absorbance at 260 nm.

  • The presence of nm5s2U can be confirmed by HPLC analysis after enzymatic digestion of the tRNA to nucleosides.

Protocol 3: HPLC-Based In Vitro Mnm5s2U Methyltransferase Assay

Objective: To quantify the enzymatic conversion of nm5s2U to mnm5s2U by separating and quantifying the nucleosides by HPLC.

Materials:

  • Purified MnmC or MnmM enzyme.

  • nm5s2U-containing tRNA substrate.

  • S-adenosyl-L-methionine (SAM).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NH4Cl, 10 mM MgCl2, 5 mM DTT.

  • Nuclease P1.

  • Bacterial alkaline phosphatase (BAP).

  • HPLC system with a C18 reverse-phase column.

  • Mobile phases for HPLC (e.g., a gradient of ammonium (B1175870) acetate and acetonitrile).

  • Nucleoside standards for nm5s2U and mnm5s2U (if available).

Procedure:

  • Set up the methylation reaction in a total volume of 50 µL:

    • 1-5 µM nm5s2U-containing tRNA

    • 100-500 µM SAM

    • 0.1-1 µM purified MnmC or MnmM

    • 1x Reaction Buffer

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by phenol:chloroform extraction to remove the enzyme, followed by ethanol precipitation of the tRNA.

  • Resuspend the tRNA pellet in nuclease-free water.

  • Digest the tRNA to nucleosides by incubating with Nuclease P1 and BAP according to the enzyme manufacturer's instructions.

  • Analyze the nucleoside mixture by reverse-phase HPLC.

  • Monitor the elution profile at 254 nm and 314 nm (2-thiouridine derivatives have a characteristic absorbance at 314 nm).

  • Identify the peaks corresponding to nm5s2U and mnm5s2U based on their retention times (compared to standards or previous characterizations).

  • Quantify the amount of product (mnm5s2U) formed by integrating the peak area.

Protocol 4: Radiolabel-Based In Vitro Mnm5s2U Methyltransferase Assay

Objective: To measure methyltransferase activity by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM into the tRNA substrate.

Materials:

  • Purified MnmC or MnmM enzyme.

  • nm5s2U-containing tRNA substrate.

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NH4Cl, 10 mM MgCl2, 5 mM DTT.

  • Trichloroacetic acid (TCA) (10% and 5%).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Set up the methylation reaction in a total volume of 50 µL:

    • 1-5 µM nm5s2U-containing tRNA

    • 1-10 µM [3H]-SAM (specific activity will determine the final concentration)

    • 0.1-1 µM purified MnmC or MnmM

    • 1x Reaction Buffer

  • Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the initial reaction velocity.

  • Stop the reaction by spotting the reaction mixture onto a glass fiber filter.

  • Wash the filters three times with ice-cold 10% TCA to precipitate the tRNA and remove unincorporated [3H]-SAM.

  • Wash the filters once with 5% TCA and then with 95% ethanol.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of incorporated methyl groups based on the specific activity of the [3H]-SAM.

Application Note 2: Kinetic Analysis and Inhibitor Screening

The in vitro Mnm5s2U methyltransferase assay can be adapted for detailed kinetic analysis and for high-throughput screening of potential inhibitors.

Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of one substrate (either tRNA or SAM) while keeping the other substrate at a saturating concentration. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Inhibitor Screening: For inhibitor screening, the assay is performed in the presence of a library of small molecules. A primary screen can be conducted at a single concentration of the test compounds to identify initial hits that significantly reduce enzyme activity. Hits can then be further characterized by determining their IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%).

Mechanism of Inhibition Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic assays are performed with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk or other diagnostic plots. Since MnmC and MnmM are SAM-dependent methyltransferases, it is common to find SAM-competitive inhibitors.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of Mnm5s2U Methyltransferases
Enzyme Substrate Km
MnmCnm5s2U-tRNAValue µM
MnmCSAMValue µM
MnmMnm5s2U-tRNAValue µM
MnmMSAMValue µM
Table 2: Inhibition of Mnm5s2U Methyltransferase Activity
Inhibitor IC50 (µM)
Compound AValue
Compound BValue
SAH (S-adenosyl-L-homocysteine)Value

Visualizations

Experimental Workflow for HPLC-Based Assay

hplc_workflow start Start reaction_setup Set up Methylation Reaction (Enzyme, tRNA, SAM) start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (Phenol:Chloroform Extraction) incubation->stop_reaction tRNA_precipitation Ethanol Precipitation of tRNA stop_reaction->tRNA_precipitation digestion Enzymatic Digestion to Nucleosides (Nuclease P1, BAP) tRNA_precipitation->digestion hplc_analysis HPLC Analysis digestion->hplc_analysis data_quantification Data Quantification (Peak Integration) hplc_analysis->data_quantification end End data_quantification->end

Workflow for the HPLC-based Mnm5s2U methyltransferase assay.
Logical Relationship for Inhibitor Characterization

inhibitor_characterization primary_screen Primary Screen (Single Compound Concentration) hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination kinetic_studies Mechanism of Action Studies (Varying Substrate and Inhibitor Concentrations) ic50_determination->kinetic_studies lead_optimization Lead Optimization kinetic_studies->lead_optimization

Logical workflow for inhibitor characterization.

References

Application Notes and Protocols for Northern Blot Analysis of MCM5 and mcm5s2U Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct applications of Northern blot analysis related to the Minichromosome Maintenance Complex Component 5 (MCM5) and the 2-thiouridine (B16713) (s2U) modification. Part 1 focuses on a specialized assay to monitor the post-transcriptional modification of a specific tRNA, known as mcm5s2U. Part 2 describes a method to analyze the expression of newly synthesized MCM5 mRNA using metabolic labeling.

Part 1: Monitoring the mcm5s2U Modification Status of tRNA by γ-Toxin-Coupled Northern Blot Analysis

Application Note

The post-transcriptional modification of transfer RNA (tRNA) at the wobble position is a critical process for ensuring accurate and efficient protein translation.[1][2][3] In eukaryotes, the wobble uridine (B1682114) of specific tRNAs, such as those for Glutamic Acid (Glu), Glutamine (Gln), and Lysine (Lys), is converted to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).[1][2][3] This modification is crucial for proper codon recognition and preventing translational errors.[2] Deficiencies in the mcm5s2U modification pathway have been linked to various cellular stress responses and diseases.

Monitoring the status of mcm5s2U modification is technically challenging with standard methods. However, a highly specific assay utilizing the γ-toxin endonuclease from the yeast Kluyveromyces lactis provides a robust solution.[1][3] This toxin specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the 3' side of the modified base.[3] By treating total RNA with γ-toxin and then performing a Northern blot, the ratio of cleaved to full-length tRNA can be determined, providing a quantitative measure of the mcm5s2U modification status.[1][3][4] This technique is invaluable for studying the enzymes involved in the tRNA modification pathway, the effects of oxidative stress on tRNA integrity, and the impact of modification status on translational fidelity.[4]

Experimental Workflow: γ-Toxin Assay for mcm5s2U Status

G cluster_0 Step 1: RNA Preparation cluster_1 Step 2: Enzymatic Digestion cluster_2 Step 3: Northern Blot Analysis cluster_3 Step 4: Data Analysis A Isolate Total RNA (from cells or tissues) B Incubate RNA with γ-Toxin Endonuclease A->B C Control: Incubate RNA with Buffer Only A->C D Denaturing Polyacrylamide Gel Electrophoresis (PAGE) B->D C->D E Transfer to Nylon Membrane D->E F UV Cross-linking E->F G Hybridize with Labeled Probe (e.g., against tRNA-Glu-UUC) F->G H Wash and Detect Signal G->H I Quantify Bands: - Full-length tRNA - Cleaved tRNA Fragment H->I J Calculate Percentage of mcm5s2U-modified tRNA I->J G cluster_G1 Early G1 Phase: Origin Licensing cluster_S G1/S Transition: Activation ORC ORC1-6 Complex CDC6 CDC6 ORC->CDC6 recruits CDT1 CDT1 ORC->CDT1 recruits PreRC Pre-Replication Complex (Pre-RC) Origin Replication Origin Origin->ORC binds MCM2_7 MCM2-7 Complex (includes MCM5) CDT1->MCM2_7 loads PreIC Pre-Initiation Complex (Pre-IC) (includes CDC45, GINS) PreRC->PreIC recruits factors CDK CDK CDK->PreRC phosphorylates DDK DDK DDK->PreRC phosphorylates Helicase Active CMG Helicase PreIC->Helicase forms DNA_Rep DNA Replication Initiation Helicase->DNA_Rep

References

Application Notes and Protocols for Mass Spectrometry-Based RNA Modification Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function.[1] These chemical alterations, numbering over 170, influence RNA stability, localization, and translation, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.[1][2] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the discovery, identification, and quantification of these modifications, offering high sensitivity and specificity.[3][4] This document provides detailed application notes and protocols for the analysis of RNA modifications using liquid chromatography-mass spectrometry (LC-MS), tailored for researchers and professionals in drug discovery and development.

Applications in Drug Development

The study of RNA modifications, often termed "epitranscriptomics," is a rapidly growing field with significant implications for the pharmaceutical industry.

  • Target Identification and Validation: RNA modifying enzymes, the "writers," "erasers," and "readers" of the epitranscriptomic code, represent a novel class of therapeutic targets.[1] Profiling RNA modification changes in disease models can help identify key enzymatic players and validate their role in pathogenesis.

  • Biomarker Discovery: The levels of specific RNA modifications can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.[5] LC-MS-based profiling of patient samples can uncover these molecular signatures.

  • Mechanism of Action Studies: For drugs targeting RNA-modifying enzymes, mass spectrometry is essential to confirm target engagement and elucidate the downstream effects on the epitranscriptome.

  • RNA Therapeutics: The development of mRNA-based vaccines and therapeutics has highlighted the importance of incorporating modified nucleosides to enhance stability and reduce immunogenicity.[6] MS is a critical quality control tool for characterizing the modification status of these therapeutic RNA molecules.

Principle of the Method

The most common approach for global RNA modification profiling by mass spectrometry involves the enzymatic digestion of RNA into its constituent ribonucleosides, followed by their separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure high accuracy and precision.[8][9]

Experimental Workflow

The overall workflow for RNA modification profiling by LC-MS/MS can be summarized in the following key steps:

  • RNA Isolation and Purification: High-quality RNA is extracted from cells, tissues, or biofluids. The specific type of RNA (e.g., total RNA, mRNA, tRNA) can be enriched based on the research question.

  • RNA Digestion: The purified RNA is enzymatically hydrolyzed into single nucleosides.

  • LC-MS/MS Analysis: The nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification.

  • Data Analysis: The acquired data is processed to identify and quantify the modified nucleosides relative to their unmodified counterparts.

Below is a visual representation of the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Cells, Tissues, Biofluids) rna_isolation RNA Isolation & Purification start->rna_isolation rna_qc RNA Quality Control rna_isolation->rna_qc digestion RNA Digestion to Nucleosides rna_qc->digestion lc_separation LC Separation digestion->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end_node Results: Modification Profile data_analysis->end_node silis_production cluster_culture Metabolic Labeling cluster_extraction Extraction & Digestion cluster_application Application start Microorganism Culture (e.g., E. coli, Yeast) labeling Growth in Media with Stable Isotope Precursor (e.g., 13C-glucose, 15N-ammonium chloride) start->labeling harvest Cell Harvest labeling->harvest rna_extraction Labeled RNA Extraction harvest->rna_extraction digestion Digestion to Labeled Nucleosides rna_extraction->digestion purification Purification of Labeled Nucleoside Mixture (SILIS) digestion->purification spiking Spike into Experimental Samples purification->spiking

References

Application Notes and Protocols for Enzymatic Hydrolysis of tRNA for Nucleoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transfer RNA (tRNA) molecules are central to protein synthesis and are the most heavily modified RNA species. These post-transcriptional modifications are critical for tRNA stability, folding, and the fidelity of translation. The landscape of tRNA modifications, often referred to as the "epitranscriptome," is dynamic and can change in response to cellular stress, disease states, and developmental stages. Accurate analysis of these modifications is crucial for understanding their biological roles and for the development of novel therapeutics.

This document provides detailed protocols for the enzymatic hydrolysis of tRNA to its constituent nucleosides, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Experimental Protocols

A. Protocol 1: Two-Step Enzymatic Hydrolysis of tRNA

This protocol utilizes a sequential digestion with Nuclease P1 and Bacterial Alkaline Phosphatase for the complete hydrolysis of tRNA into nucleosides.

Materials:

  • Purified total tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM Ammonium Acetate, pH 5.3

  • 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Nuclease P1 Digestion:

    • In a sterile microcentrifuge tube, combine the following:

      • 5-10 µg of purified tRNA

      • 2 µL of 200 mM Ammonium Acetate, pH 5.3

      • 1 µL of Nuclease P1 (1-2 U/µL)

      • Nuclease-free water to a final volume of 18 µL.

    • Mix gently by pipetting and centrifuge briefly to collect the contents.

    • Incubate at 37°C for 2 hours.

  • Dephosphorylation with Bacterial Alkaline Phosphatase:

    • To the Nuclease P1 digest, add:

      • 2 µL of 1 M Tris-HCl, pH 8.0

      • 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

    • Mix gently and centrifuge briefly.

    • Incubate at 37°C for an additional 2 hours.

    • The resulting mixture contains the fully digested tRNA as nucleosides and is ready for HPLC or LC-MS analysis. For long-term storage, samples can be stored at -80°C.

B. Protocol 2: One-Pot Enzymatic Hydrolysis of tRNA

This streamlined protocol combines endonucleases, phosphodiesterases, and phosphatases in a single reaction.

Materials:

  • Purified total tRNA

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • 10X Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the following reaction mix:

      • 1-5 µg of purified tRNA

      • 2 µL of 10X Reaction Buffer

      • 1 µL of Nuclease P1 (e.g., 50 U/µL)

      • 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

      • 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Mix the components gently by pipetting.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Enzyme Removal (Optional but Recommended for LC-MS):

    • To remove enzymes that may interfere with downstream analysis, use a 10 kDa molecular weight cutoff filter.

    • Centrifuge the reaction mixture according to the filter manufacturer's instructions.

    • Collect the filtrate containing the nucleosides. The sample is now ready for analysis.

II. Analytical Methodologies

A. HPLC-UV Analysis of Nucleosides

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

Gradient Program:

Time (min)% Mobile Phase B
02
52
3520
4050
4598
5098
512
602

Flow Rate: 0.8 mL/min Detection Wavelength: 254 nm and 280 nm

B. LC-MS/MS Analysis of Modified Nucleosides

For enhanced sensitivity and specificity, especially for low-abundance modified nucleosides, LC-MS/MS is the preferred method.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

Gradient Program:

Time (min)% Mobile Phase B
02
22
1030
1280
1480
14.12
182

Flow Rate: 0.2 mL/min Column Temperature: 40°C

Mass Spectrometry Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for specific nucleosides need to be optimized.

III. Data Presentation

Quantitative analysis of tRNA nucleosides allows for the comparison of modification levels across different samples. The data is typically presented as the relative abundance of each modified nucleoside with respect to the sum of the four canonical nucleosides (A, C, G, U) or as an absolute amount if stable isotope-labeled internal standards are used.

Table 1: Example Quantitative Data of Modified Nucleosides in Yeast tRNA

Modified NucleosideAbbreviationRelative Abundance (%)
1-methyladenosinem¹A1.2 ± 0.1
N⁶-methyladenosinem⁶A0.3 ± 0.05
5-methylcytidinem⁵C2.5 ± 0.2
DihydrouridineD4.1 ± 0.3
PseudouridineΨ3.8 ± 0.2
N²,N²-dimethylguanosinem²₂G0.9 ± 0.1
7-methylguanosinem⁷G1.5 ± 0.1
InosineI0.7 ± 0.08

Data are representative and will vary based on organism and growth conditions.

Table 2: Common Modified Nucleosides and their MRM Transitions

NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Adenosine (A)268.1136.1
Cytidine (C)244.1112.1
Guanosine (G)284.1152.1
Uridine (U)245.1113.1
m¹A282.1150.1
m⁵C258.1126.1
Ψ245.1127.1
m⁷G298.1166.1

IV. Visualizations

Experimental Workflow

The overall experimental workflow for tRNA nucleoside analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Hydrolysis cluster_analysis Analysis cluster_data Data Processing tRNA_Isolation tRNA Isolation & Purification Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Phosphatase, etc.) tRNA_Isolation->Enzymatic_Digestion Purified tRNA LC_Separation LC Separation (Reversed-Phase) Enzymatic_Digestion->LC_Separation Nucleoside Mixture MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Separated Nucleosides Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Raw Data

Caption: Experimental workflow for tRNA nucleoside analysis.

Signaling Pathway: tRNA Modifications in Cellular Stress Response

tRNA modifications are dynamically regulated in response to cellular stress, such as oxidative stress. This regulation leads to codon-biased translation of stress-responsive proteins, promoting cell survival.[1][2]

stress_response_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) tRNA_MT Activation of tRNA Methyltransferases (e.g., Trm4, Trm9) Oxidative_Stress->tRNA_MT Induces tRNA_Mod Increased tRNA Modifications (e.g., m⁵C, mcm⁵U) tRNA_MT->tRNA_Mod Catalyzes Codon_Biased_Trans Enhanced Translation of Codon-Biased mRNAs tRNA_Mod->Codon_Biased_Trans Enables Stress_Proteins Synthesis of Stress Response Proteins (e.g., Antioxidant enzymes, Ribosomal proteins) Codon_Biased_Trans->Stress_Proteins Leads to Cell_Survival Enhanced Cell Survival Stress_Proteins->Cell_Survival Promotes

Caption: tRNA modification-mediated stress response pathway.

References

Troubleshooting & Optimization

Technical Support Center: Detection of mcm5s2U Modifications in Eukaryotic tRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modifications in eukaryotic transfer RNA (tRNA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting mcm5s2U modifications in eukaryotic tRNA?

A1: Detecting mcm5s2U modifications presents several technical challenges. Traditional methods can be complex and often require specialized equipment and expertise.[1][2][3][4] Key difficulties include:

  • Low abundance: The modification is present on a subset of tRNA molecules, making detection difficult.

  • Chemical lability: The mcm5s2U modification can be sensitive to chemical treatments used in some analytical methods.

  • Distinguishing from similar modifications: Differentiating mcm5s2U from other uridine (B1682114) modifications at the wobble position requires highly specific techniques.

  • RNA integrity: tRNAs are small and highly structured, making them susceptible to degradation and incomplete reverse transcription, which can affect quantification.[5]

Q2: What are the most common methods for detecting mcm5s2U modifications?

A2: Several methods are available, each with its own advantages and disadvantages. The primary methods include:

  • γ-toxin Endonuclease Assay: This is a highly specific enzymatic assay that utilizes the Kluyveromyces lactis γ-toxin, which selectively cleaves tRNA at the 3'-side of the mcm5s2U modification.[2][3][4][6] The cleavage products can be detected by northern blotting or quantified by qRT-PCR.[1][2][3][4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can identify and quantify a wide range of RNA modifications, including mcm5s2U, by analyzing the mass-to-charge ratio of digested tRNA nucleosides.[7][8][9][10]

  • Next-Generation Sequencing (NGS), including Nanopore Sequencing: Direct RNA sequencing technologies, particularly Oxford Nanopore, can potentially identify mcm5s2U by detecting characteristic changes in the electrical current as the modified tRNA passes through the nanopore.[11][12][13][14][15][16][17][18][19][20] This method can provide single-molecule resolution.

Q3: Which method is most suitable for my research?

A3: The choice of method depends on your specific research goals, available resources, and the level of quantitative detail required.

MethodBest ForAdvantagesDisadvantages
γ-toxin Assay with Northern Blotting Validating the presence or absence of mcm5s2U and observing qualitative changes in modification levels.Highly specific for mcm5s2U. Relatively low cost.Requires handling of radioactivity (if using radiolabeled probes). Semi-quantitative. Can be time-consuming.
γ-toxin Assay with qRT-PCR Quantifying relative changes in mcm5s2U levels across different samples.Highly specific, quantitative, and more rapid than northern blotting. Does not require radioactivity.[6]Indirect quantification based on cleavage efficiency. Primer design can be challenging due to tRNA structure and other modifications.
LC-MS Comprehensive and absolute quantification of mcm5s2U and other modifications.Highly sensitive and accurate. Can analyze multiple modifications simultaneously.Requires specialized and expensive equipment. Sample preparation is critical and can be complex.[7][8]
Nanopore Sequencing High-throughput analysis of mcm5s2U at the single-molecule level and investigating co-occurrence with other modifications.Provides sequence context of modifications. Can detect new or unexpected modifications.Data analysis is complex and still under development for tRNA modifications.[11][12][13][20] Base-calling errors can be a challenge.[17][18][20]

Troubleshooting Guides

γ-Toxin Endonuclease Assay

Issue: No or weak cleavage of tRNA by γ-toxin.

Possible Cause Troubleshooting Step
Inactive γ-toxin enzyme - Confirm the activity of your γ-toxin stock using a positive control RNA known to contain mcm5s2U. - Ensure proper storage of the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
RNA sample degradation - Assess RNA integrity on a denaturing gel. Use fresh, high-quality RNA preparations. - Always use RNase-free reagents and consumables.
Absence of mcm5s2U in the target tRNA - Verify from literature or databases (e.g., Modomics) that the tRNA you are studying is expected to have the mcm5s2U modification.[21] - Use a positive control cell line or organism known to express mcm5s2U-modified tRNA.
Suboptimal reaction conditions - Optimize the γ-toxin concentration and incubation time. - Ensure the reaction buffer composition and pH are correct as per the established protocol.

Issue: Non-specific degradation of RNA.

Possible Cause Troubleshooting Step
Contaminating nucleases in the γ-toxin preparation - Re-purify the γ-toxin enzyme. - Include an RNase inhibitor in the reaction (test for compatibility with γ-toxin activity first).
Contaminating nucleases in the RNA sample - Re-purify the RNA using a method that effectively removes RNases.
Northern Blotting for tRNA Cleavage Products

Issue: Weak or no signal for tRNA bands.

Possible Cause Troubleshooting Step
Inefficient RNA transfer - Ensure complete transfer by checking the gel for residual RNA using a stain like ethidium (B1194527) bromide after transfer.[22] - Use a nylon membrane suitable for small RNA transfer.
Poor probe labeling or hybridization - Verify the specific activity of your radiolabeled probe. - Optimize hybridization temperature and time. - Ensure the probe sequence is a perfect complement to the target tRNA.
RNA degradation during electrophoresis or transfer - Use fresh buffers and a clean electrophoresis setup. - Minimize the time between electrophoresis and transfer.

Issue: High background or blotchy signal.

Possible Cause Troubleshooting Step
Membrane drying out - Keep the membrane moist at all times during the hybridization and washing steps.[22]
Inadequate washing - Increase the stringency of the washes by increasing the temperature or decreasing the salt concentration.
Probe-related issues - Filter the hybridization buffer to remove any particulates.[22] - Ensure the probe is fully denatured before adding it to the hybridization solution.
qRT-PCR for Quantifying Cleavage

Issue: Inefficient or no amplification of tRNA.

Possible Cause Troubleshooting Step
Poor primer design - Design primers that avoid regions with known RNA modifications that can inhibit reverse transcriptase. - Ensure primers have a suitable melting temperature and do not form secondary structures.
Inhibition of reverse transcriptase - tRNA modifications can block reverse transcriptase. Consider using a reverse transcriptase engineered to read through modified bases. - Optimize the reverse transcription reaction temperature.
Poor RNA quality - Use high-quality RNA with minimal contaminants that can inhibit enzymatic reactions.

Issue: High variability between technical replicates.

Possible Cause Troubleshooting Step
Pipetting errors - Use a master mix for setting up reactions to minimize pipetting variability. - Use calibrated pipettes.
Low template concentration - Ensure you are using a sufficient amount of input RNA for the reverse transcription reaction.

Experimental Protocols

Protocol: γ-Toxin Cleavage of Eukaryotic tRNA
  • RNA Preparation: Isolate total RNA from eukaryotic cells using a standard method such as TRIzol extraction, followed by a cleanup step to ensure high purity. Quantify the RNA and assess its integrity on a denaturing gel.

  • γ-Toxin Reaction Setup:

    • In an RNase-free tube, combine 5-10 µg of total RNA with the reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Add purified γ-toxin to a final concentration of 1-5 µM.

    • As a negative control, set up a reaction without γ-toxin.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding a phenol:chloroform:isoamyl alcohol mixture and vortexing.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase using ethanol (B145695) or isopropanol. Wash the pellet with 70% ethanol and resuspend in RNase-free water.

  • Analysis: Analyze the cleavage products by northern blotting or proceed to reverse transcription for qRT-PCR analysis.

Protocol: Northern Blot Analysis of tRNA Cleavage
  • Gel Electrophoresis: Separate the RNA samples from the γ-toxin cleavage reaction on a 10-15% denaturing polyacrylamide gel containing urea.

  • Electrotransfer: Transfer the separated RNA to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Prehybridization: Incubate the membrane in a hybridization buffer for at least 1 hour at the appropriate temperature.

  • Probe Hybridization: Add a 5'-radiolabeled oligonucleotide probe complementary to the tRNA of interest and incubate overnight.

  • Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.

  • Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to the full-length and cleaved tRNA.

Protocol: qRT-PCR Quantification of tRNA Cleavage
  • Reverse Transcription:

    • Anneal a specific reverse transcription primer to the 3' end of the tRNA of interest.

    • Perform reverse transcription using a reverse transcriptase that is not inhibited by common tRNA modifications.

  • qPCR:

    • Set up the qPCR reaction using a forward and reverse primer pair that amplifies a region spanning the γ-toxin cleavage site.

    • Use a SYBR Green or probe-based detection method.

    • Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis:

    • Determine the Ct values for each sample.

    • Calculate the relative amount of uncleaved tRNA by comparing the Ct values of the γ-toxin treated samples to the untreated controls, normalizing to a reference gene. A higher Ct value in the treated sample indicates cleavage.

Data Presentation

Table 1: Representative Quantitative Data from γ-Toxin Assay Coupled with qRT-PCR

The following table illustrates the expected outcome of a qRT-PCR experiment to quantify mcm5s2U levels in wild-type (WT) and a trm9Δ mutant (lacking a key enzyme for mcm5s2U synthesis) of S. cerevisiae. Data is presented as the relative amount of full-length tRNA-Glu-UUC remaining after γ-toxin treatment, normalized to an internal control and relative to the untreated sample.

SampleTreatmentNormalized Relative Quantity of Full-Length tRNA-Glu-UUCInterpretation
Wild-TypeNo Toxin1.00Baseline level of full-length tRNA.
Wild-Type+ γ-toxin~0.20Significant cleavage, indicating high levels of mcm5s2U.
trm9ΔNo Toxin1.00Baseline level of full-length tRNA.
trm9Δ+ γ-toxin~0.95Minimal cleavage, indicating the absence of mcm5s2U.

Note: These are illustrative values based on published data.[6][23] Actual values may vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gamma_toxin_assay γ-Toxin Cleavage Assay cluster_analysis Analysis cluster_results Results start Isolate Total RNA from Eukaryotic Cells quality_control Assess RNA Integrity and Quantity start->quality_control reaction Incubate RNA with γ-Toxin quality_control->reaction control Incubate RNA without γ-Toxin (Control) quality_control->control purification Purify RNA post-reaction reaction->purification control->purification northern Northern Blot Analysis purification->northern qRT_PCR qRT-PCR Analysis purification->qRT_PCR result_nb Visualize Cleavage Products northern->result_nb result_qpcr Quantify Relative Abundance of Uncleaved tRNA qRT_PCR->result_qpcr

Caption: Workflow for detecting mcm5s2U modification using the γ-toxin endonuclease assay.

logical_relationship cluster_condition Cellular Condition cluster_assay γ-Toxin Assay cluster_outcome Experimental Outcome cluster_readout Analytical Readout (qRT-PCR) mcm5s2U_present mcm5s2U Modification Present toxin_treatment Treatment with γ-Toxin mcm5s2U_present->toxin_treatment mcm5s2U_absent mcm5s2U Modification Absent mcm5s2U_absent->toxin_treatment cleavage tRNA is Cleaved toxin_treatment->cleavage if present no_cleavage tRNA remains intact toxin_treatment->no_cleavage if absent high_ct High Ct Value (Low Amplification) cleavage->high_ct low_ct Low Ct Value (High Amplification) no_cleavage->low_ct

Caption: Logical relationship between mcm5s2U presence and γ-toxin assay outcome.

References

Technical Support Center: 2-Thiouridine (s²U) Modification in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying oxidative damage and desulfurization of 2-thiouridine (B16713) (s²U) in tRNA. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the analysis of s²U modifications, from sample preparation to data interpretation.

General Concepts

  • Q1: What is the significance of 2-thiouridine (s²U) in tRNA?

    • A: 2-thiouridine is a post-transcriptional modification found in tRNA, typically at the wobble position (U34) of the anticodon.[1][2] The sulfur atom at the C2 position of the uridine (B1682114) base is crucial for stabilizing the anticodon structure, ensuring accurate codon recognition, and preventing frameshifting during translation.[1][3] In some organisms, it also contributes to the thermostability of tRNA.[1]

  • Q2: How does oxidative stress affect s²U in tRNA?

    • A: Under oxidative stress, reactive oxygen species (ROS) can chemically modify s²U.[4][5] The primary damage is desulfurization, where the sulfur atom is removed. This process can convert 2-thiouridine into uridine (U) or 4-pyrimidinone nucleoside (H2U).[4][5][6] This damage can impair tRNA function and disrupt the fidelity of protein translation.[4][5]

  • Q3: What are the key enzymes involved in the s²U biosynthesis (thiolation) pathway?

    • A: The biosynthesis of s²U is a complex process involving a sulfur relay system. Key components include cysteine desulfurases (like IscS or Nfs1) that extract sulfur from cysteine, and a series of sulfur carrier proteins (e.g., TusA-E in E. coli or Tum1/Urm1 in eukaryotes) that transfer the activated sulfur to a tRNA thiouridylase (like MnmA in bacteria or Ncs6/Ctu1-Ctu2 in eukaryotes), which catalyzes the final modification on the tRNA.[3][7][8]

Experimental Troubleshooting

  • Q4: My LC-MS/MS results show a very low or undetectable s²U signal. What are the possible causes?

    • A: There are several potential reasons for a weak s²U signal:

      • RNA Degradation: Ensure high-quality, intact tRNA was used. Run a quality check using a Bioanalyzer or gel electrophoresis before digestion.[9]

      • Inefficient Hydrolysis: The enzymatic digestion of tRNA to single nucleosides may be incomplete. Ensure optimal enzyme concentrations (e.g., Nuclease P1, Alkaline Phosphatase) and incubation times.[10][11]

      • Oxidative Damage During Sample Prep: s²U is sensitive to oxidation.[11] Avoid prolonged exposure to air and consider using antioxidants during isolation and storage. Oxidative damage during sample handling can lead to the artificial formation of desulfurization products.[11]

      • Suboptimal LC-MS/MS Parameters: Instrument settings must be optimized for nucleoside analysis. This includes source temperature, ionization energy, and collision energies for multiple reaction monitoring (MRM).[9]

      • Biological Depletion: The experimental conditions (e.g., high oxidative stress) may have genuinely depleted the cellular pool of s²U-modified tRNA.[12]

  • Q5: I am detecting unexpected products like uridine (U) and 4-pyrimidinone nucleoside (H2U) in my samples. Are these contaminants?

    • A: Not necessarily. Uridine (U) and 4-pyrimidinone nucleoside (H2U) are known products of s²U oxidative desulfurization.[5][13] Their presence, especially in cells treated with oxidizing agents like H₂O₂, is expected and indicates oxidative damage to the tRNA.[4][5][14] However, it is crucial to ensure that this desulfurization is not an artifact of the sample preparation process.[11]

  • Q6: My Northern blot for thiolation status (using APM gels) shows inconsistent shifts or smearing. What can I do?

    • A: Acryloylaminophenyl mercuric chloride (APM) gels separate thiolated and non-thiolated tRNAs based on the mercury-sulfur interaction.

      • Incomplete Oxidation Control: Always include a positive control where an aliquot of your RNA is treated with an oxidant like hydrogen peroxide (H₂O₂) to completely eliminate thiolation. This lane should show a single, faster-migrating band and confirms the specificity of the shift.[15]

      • Gel Polymerization Issues: Ensure the APM is fully dissolved and the gel polymerizes evenly. Uneven polymerization can cause band smearing.

      • RNA Overloading: Overloading the gel can lead to poor separation and smearing. Determine the optimal amount of RNA to load per lane.

      • RNA Degradation: Degraded RNA will appear as a smear. Use fresh, high-quality RNA isolates.

  • Q7: How can I accurately quantify the amount of tRNA in my sample for normalization in LC-MS/MS?

    • A: Standard spectroscopic methods like A260 are often inaccurate due to contamination from proteins or other nucleic acids.[9] The most reliable method is to quantify the canonical ribonucleosides (A, C, G, U) from the same digested sample using an in-line UV detector during the LC-MS run.[9][12] This provides an internal, highly accurate measure of the total RNA amount analyzed.

Section 2: Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of oxidative stress on s²U-containing tRNA modifications.

Cell Type / OrganismStress ConditionAnalyzed ModificationObserved ChangeAnalytical MethodReference
Saccharomyces cerevisiae1 hour with H₂O₂mcm⁵s²UDecrease LC-MS[12]
Saccharomyces cerevisiaeH₂O₂ (up to 50 mM)mcm⁵s²U-tRNAGlu~80% lossqRT-PCR[4][5]
Human Cancer CellsEndogenous ROSmcm⁵s²UDecrease (relative to non-cancerous HEK293)LC-MS/MS[4]
Human Cancer CellsH₂O₂, NaAsO₂, NaClOmcm⁵H2U, cm⁵H2UAppearance/Increase (3-5% detected)LC-MS/MS[5][14]
E. coli (mnmE mutant)Normal Growthmnm⁵s²UVulnerable to damage HPLC[16]

Note: mcm⁵s²U is 5-methoxycarbonylmethyl-2-thiouridine, a common derivative of s²U.

Section 3: Key Experimental Protocols

Protocol 1: Analysis of s²U and its Oxidative Products by LC-MS/MS

This protocol outlines the key steps for quantifying 2-thiouridine and its desulfurized derivatives from total tRNA.

  • tRNA Isolation:

    • Isolate total RNA from cells or tissues using a method that preserves small RNAs, such as TRIzol extraction followed by isopropanol (B130326) precipitation.

    • To enrich for tRNA, consider using specialized small RNA isolation kits.[9] Crucially, perform all steps on ice or at 4°C to minimize degradation and artificial oxidation.

  • RNA Quality Control:

    • Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or by running an aliquot on a denaturing polyacrylamide gel. Intact tRNA should appear as a sharp band around 70-90 nucleotides.[9]

  • Enzymatic Hydrolysis to Nucleosides:

    • In a sterile microfuge tube, combine 2-5 µg of tRNA with a digestion master mix.

    • Master Mix Components: Nuclease P1 (to cleave phosphodiester bonds), and bacterial Alkaline Phosphatase (to remove 5' phosphates). Use buffers recommended by the enzyme manufacturers.

    • Incubate at 37°C for at least 2 hours (overnight incubation is also common).[11]

    • After digestion, remove enzymes by passing the reaction through a 10 kDa molecular-weight-cutoff filter.[10]

  • LC-MS/MS Analysis:

    • Inject the filtered nucleoside mixture into a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).[9]

    • Separation: Use a C18 column with a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic mobile phase (e.g., acetonitrile).[17]

    • Detection: Operate the mass spectrometer in positive ion mode using Dynamic Multiple Reaction Monitoring (DMRM) or Scheduled MRM for highest sensitivity.[9]

    • MRM Transitions: Set up specific parent-to-daughter ion transitions for s²U, U, H2U, and canonical nucleosides (A, C, G) for quantification.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Normalize the abundance of modified nucleosides (s²U, H2U) to the sum of the abundances of the four canonical nucleosides (A+C+G+U) to control for variations in sample loading.[12]

Section 4: Diagrams and Workflows

Diagram 1: Oxidative Damage Pathway of 2-Thiouridine

Oxidative_Damage_Pathway s2U 2-Thiouridine (s²U) in tRNA H2U 4-Pyrimidinone Nucleoside (H2U) s2U->H2U Major Product (pH dependent) U Uridine (U) s2U->U Minor Product (pH dependent) ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ Damage Oxidative Desulfurization ROS->Damage Damage->s2U LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Isolate Total RNA (from cells/tissue) B 2. tRNA Enrichment (Optional) A->B C 3. Enzymatic Hydrolysis (to single nucleosides) B->C D 4. Reverse-Phase HPLC (Separation) C->D E 5. Tandem Mass Spectrometry (QQQ-MS Detection) D->E F 6. Peak Integration E->F G 7. Normalization & Quantification F->G Troubleshooting_s2U Start Problem: Low s²U Signal in LC-MS Q1 Was RNA quality high? (Check Bioanalyzer/gel) Start->Q1 A1_Yes Yes Q1->A1_Yes  Intact A1_No No Q1->A1_No  Degraded Q2 Was hydrolysis efficient? (Check canonical signals) A1_Yes->Q2 Fix1 Solution: Re-isolate RNA using fresh samples & RNase-free conditions. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes  Strong A,C,G,U A2_No No Q2->A2_No  Low A,C,G,U Q3 Is this a biological effect? (Compare to control sample) A2_Yes->Q3 Fix2 Solution: Optimize enzyme concentration and incubation time. Verify buffer pH. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes  Control is high A3_No No Q3->A3_No  Control is also low Fix3 Conclusion: Oxidative stress in vivo likely caused s²U depletion. A3_Yes->Fix3 Fix4 Solution: Optimize MS parameters (source, collision energy). Check for sample prep oxidation. A3_No->Fix4

References

preventing oxidative desulfurization during 5-methyl-2-thiouridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-methyl-2-thiouridine (m⁵s²U). The primary focus is on preventing oxidative desulfurization, a critical side reaction that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is oxidative desulfurization in the context of this compound synthesis?

A1: Oxidative desulfurization is an unwanted side reaction where the sulfur atom at the C2 position of the 2-thiouracil (B1096) base is replaced by an oxygen atom. This leads to the formation of two primary impurities: 5-methyluridine (B1664183) (m⁵U) and a 5-methyl-4-pyrimidinone nucleoside.[1][2] This reaction is typically caused by oxidizing agents used during the synthesis process.

Q2: What are the common causes of oxidative desulfurization during m⁵s²U synthesis?

A2: The primary cause is the use of harsh oxidizing agents, particularly during the phosphoramidite (B1245037) oxidation step in solid-phase oligonucleotide synthesis.[3] Reagents like iodine in the presence of water are known to promote this side reaction.[3][4] Additionally, prolonged exposure to air or other oxidizing conditions during workup and purification can also contribute to the formation of these byproducts.

Q3: How does pH affect the formation of desulfurization byproducts?

A3: The ratio of the two main desulfurization byproducts is pH-dependent. At a lower pH (around 6.6), the formation of the 4-pyrimidinone derivative is favored, while at a slightly alkaline pH (around 7.6), the formation of 5-methyluridine is the predominant outcome.[1][5]

Q4: How can I detect and quantify oxidative desulfurization?

A4: The most effective methods for detecting and quantifying m⁵s²U and its desulfurized byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6] These techniques allow for the separation and identification of the desired product from the 5-methyluridine and 5-methyl-4-pyrimidinone impurities.

Q5: Are there any preventative measures I can take to minimize this side reaction?

A5: Yes, several preventative measures can be implemented. The most crucial is the choice of a milder oxidizing agent if your synthesis involves an oxidation step. For instance, tert-butyl hydroperoxide is a recommended alternative to iodine/water.[7] Additionally, performing reactions under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can help minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound with significant amounts of 5-methyluridine detected by HPLC/LC-MS. Use of a harsh oxidizing agent (e.g., iodine/water) during a phosphite (B83602) oxidation step.Replace the oxidizing agent with a milder alternative such as tert-butyl hydroperoxide (t-BuOOH) in acetonitrile (B52724).
Presence of an unexpected peak corresponding to the mass of a 5-methyl-4-pyrimidinone derivative. The reaction or workup conditions are at a lower pH (around 6.6), favoring the formation of this specific byproduct.Buffer the reaction mixture to a neutral or slightly basic pH during workup and purification steps.
Gradual degradation of the purified this compound product upon storage. Exposure to air and light. The 2-thiocarbonyl group can be susceptible to slow oxidation.Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below).
Inconsistent reaction outcomes and varying levels of desulfurization. Impurities in starting materials or solvents, or dissolved oxygen in the reaction mixture.Use high-purity, anhydrous solvents. Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on the glycosylation of a pyrimidine (B1678525) base. Note: This is a generalized procedure and may require optimization.

Step 1: Silylation of 5-Methyl-2-thiouracil (B189611)

  • Dry 5-methyl-2-thiouracil under vacuum at 60°C for at least 4 hours.

  • Suspend the dried 5-methyl-2-thiouracil in anhydrous acetonitrile under an argon atmosphere.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative.

  • Remove the solvent under reduced pressure to obtain the crude silylated base.

Step 2: Glycosylation

  • Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and the silylated 5-methyl-2-thiouracil in anhydrous dichloroethane under an argon atmosphere.

  • Cool the solution to 0°C and add TMSOTf dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Step 3: Deprotection

  • Dissolve the purified benzoyl-protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by silica gel chromatography or recrystallization.

HPLC Analysis of Reaction Purity

Objective: To separate and quantify this compound from its potential oxidative desulfurization byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 100% A

    • 2-15 min: Linear gradient from 0% to 20% B

    • 15-20 min: Linear gradient from 20% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Return to 100% A

    • 26-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 5-methyl-4-pyrimidinone derivative, 5-methyluridine, this compound.

Visualizations

Synthesis_Pathway 5-Methyl-2-thiouracil 5-Methyl-2-thiouracil Silylated Base Silylated Base 5-Methyl-2-thiouracil->Silylated Base BSA, TMSOTf Protected m⁵s²U Protected m⁵s²U Silylated Base->Protected m⁵s²U Protected Ribose, Coupling Agent This compound This compound Protected m⁵s²U->this compound Deprotection (e.g., NaOMe/MeOH) Desulfurization Byproducts Desulfurization Byproducts Protected m⁵s²U->Desulfurization Byproducts Oxidizing Agent (e.g., I₂/H₂O)

Caption: Synthesis pathway for this compound and the oxidative desulfurization side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze by HPLC/LC-MS Start->CheckPurity Desulfurization Desulfurization Byproducts Detected? CheckPurity->Desulfurization OtherIssue Investigate other reaction parameters (coupling, deprotection) Desulfurization->OtherIssue No IdentifyByproduct Identify Byproduct: m⁵U or Pyrimidinone? Desulfurization->IdentifyByproduct Yes ChangeOxidant Use Milder Oxidizing Agent (e.g., t-BuOOH) IdentifyByproduct->ChangeOxidant m⁵U is major AdjustpH Adjust pH of Workup/Purification to Neutral IdentifyByproduct->AdjustpH Pyrimidinone is major InertAtmosphere Ensure Inert Atmosphere & Degassed Solvents ChangeOxidant->InertAtmosphere AdjustpH->InertAtmosphere

Caption: Troubleshooting workflow for addressing oxidative desulfurization.

Desulfurization_Mechanism m5s2U This compound (m⁵s²U) Intermediate Reactive Intermediate m5s2U->Intermediate + Oxidant Oxidant Oxidizing Agent (e.g., H₂O₂) m5U 5-Methyluridine (m⁵U) Intermediate->m5U pH ~7.6 Pyrimidinone 5-Methyl-4-pyrimidinone Derivative Intermediate->Pyrimidinone pH ~6.6

Caption: Products of oxidative desulfurization are pH-dependent.

References

Technical Support Center: Analysis of mcm5s2U by 2-Dimensional TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-dimensional thin-layer chromatography (2D-TLC) to improve the resolution of the modified ribonucleotide 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U).

Frequently Asked Questions (FAQs)

Q1: What is mcm5s2U and why is its detection important?

A1: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) is a post-transcriptional modification found in the wobble position of the anticodon of certain transfer RNAs (tRNAs) in eukaryotes.[1] This modification is crucial for the efficiency and fidelity of mRNA translation and plays a significant role in cellular growth, metabolism, and the stress response.[1] Accurate detection and quantification of mcm5s2U are vital for understanding its role in various biological processes and its association with certain diseases.

Q2: Is 2D-TLC a suitable method for analyzing mcm5s2U?

A2: Yes, 2D-TLC is a classic and viable technique for the identification and detection of modified nucleotides like mcm5s2U.[1] It is a relatively inexpensive method that does not require highly specialized instrumentation.[2] However, achieving clear resolution of mcm5s2U with 2D-TLC can be technically challenging and requires extensive optimization of the experimental protocol.[1]

Q3: What are the main challenges in resolving mcm5s2U using 2D-TLC?

A3: The primary challenges include the complex mixture of nucleotides in a total RNA digest, the similar physicochemical properties of different modified nucleotides leading to close migration, and the potential for spot tailing or streaking. Extensive optimization is often required to achieve clear and interpretable results.[1]

Q4: Are there alternative methods to 2D-TLC for mcm5s2U analysis?

A4: Yes, alternative methods include high-pressure liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] These methods can offer higher sensitivity and are often preferred for quantitative analysis. However, 2D-TLC remains a valuable and accessible technique, particularly for qualitative analysis and for laboratories without access to more specialized equipment.

Troubleshooting Guide

This guide addresses common issues encountered during the 2D-TLC analysis of mcm5s2U.

Problem Potential Cause Recommended Solution
Poor Spot Resolution (Spots are too close) Inappropriate solvent systems for one or both dimensions.- Systematically test different solvent system compositions. For polar analytes like nucleotides, consider mixtures containing butanol, acetic acid, and water. - Consult literature for solvent systems used for similar modified nucleotides.[3] - Try a three-component solvent system to modulate selectivity.[4]
Spot Streaking or Tailing - Sample overloading. - Sample contains impurities or salts. - Interaction of the analyte with the stationary phase (silica gel).- Dilute the sample before spotting. - Ensure the sample is desalted and free of contaminants. - Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the solvent system to improve spot shape for acidic or basic compounds, respectively.[5]
Uneven Solvent Front - Improperly sealed chromatography tank. - TLC plate touching the side of the tank or filter paper. - Uneven surface of the stationary phase at the bottom of the plate.- Ensure the tank is fully saturated with solvent vapor by lining it with filter paper and allowing it to equilibrate. - Carefully place the plate in the center of the tank. - Ensure the bottom edge of the TLC plate is smooth and even.
No Spots Detected (Especially for low-abundance modifications) - Insufficient amount of radiolabel incorporated. - Low concentration of mcm5s2U in the sample.- Optimize the [γ-³²P]ATP labeling reaction to ensure high specific activity. - Increase the amount of starting RNA material. - Use a phosphorimager with high sensitivity for detection.
Irreproducible Rf Values - Variation in experimental conditions.- Maintain consistent temperature, chamber saturation, and solvent composition for all runs. - Prepare fresh solvent systems for each experiment.

Experimental Protocols

Key Experiment: 2D-TLC Analysis of ³²P-labeled Nucleotides

This protocol is a generalized procedure based on established methods for the analysis of modified ribonucleotides.[6][7][8]

1. RNA Digestion and Radiolabeling:

  • Isolate total RNA from the sample of interest.

  • Digest the RNA to mononucleotides using nuclease P1, which cleaves the phosphodiester bonds to yield 5'-mononucleotides.

  • The resulting nucleotide mixture is then 5'-end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

2. 2D-TLC Separation:

  • Plate Preparation: Use cellulose (B213188) TLC plates.

  • Sample Application: Carefully spot the ³²P-labeled nucleotide mixture onto the origin at one corner of the TLC plate. Keep the spot size as small as possible.

  • First Dimension Chromatography:

    • Place the plate in a chromatography tank containing the first dimension solvent system. A common solvent system for the first dimension is isobutyric acid/ammonia/water.

    • Allow the solvent to ascend the plate until it is a few centimeters from the top.

    • Remove the plate and dry it thoroughly in a fume hood.

  • Second Dimension Chromatography:

    • Rotate the plate 90 degrees so that the line of separated spots from the first dimension is at the bottom.

    • Place the plate in a second chromatography tank containing the second dimension solvent system. A typical second dimension solvent is a mixture of isopropanol/HCl/water.

    • Allow the solvent to ascend to the top of the plate.

    • Remove the plate and dry it completely.

3. Visualization and Analysis:

  • Expose the dried TLC plate to a phosphorimager screen or X-ray film to visualize the separated, radiolabeled nucleotides.

  • The position of each spot is determined by its migration in the two different solvent systems. The identity of mcm5s2U and other modified nucleotides can be determined by comparing their positions to a reference map generated using known standards.[7]

Data Presentation

The following table summarizes key parameters and their expected impact on the resolution of mcm5s2U in 2D-TLC.

Parameter Variable Expected Impact on Resolution Recommendation
Stationary Phase Cellulose vs. Silica GelCellulose is generally preferred for the separation of polar compounds like nucleotides.Use pre-coated cellulose TLC plates.
Solvent System (1st Dimension) Polarity and pHAffects the differential migration of nucleotides based on their chemical properties. An acidic solvent system is commonly used.Start with a standard system like isobutyric acid/ammonia/water and optimize the component ratios.
Solvent System (2nd Dimension) Polarity and CompositionProvides a second, orthogonal separation mechanism to resolve spots that co-migrate in the first dimension.A neutral or slightly acidic solvent system, such as isopropanol/HCl/water, is often effective.
Chamber Saturation Saturated vs. UnsaturatedA saturated chamber provides a more uniform solvent vapor environment, leading to more reproducible Rf values and better-defined spots.Always use a chromatography tank lined with filter paper and allow it to equilibrate before placing the TLC plate inside.
Sample Spotting Spot SizeSmaller, more concentrated spots lead to sharper, better-resolved final spots.Use a fine capillary tube to apply the sample in small, repeated applications, allowing the solvent to evaporate between each application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc 2D-TLC cluster_analysis Analysis rna_isolation 1. Isolate Total RNA nuclease_digestion 2. Digest with Nuclease P1 rna_isolation->nuclease_digestion radiolabeling 3. 5'-End Label with [γ-³²P]ATP nuclease_digestion->radiolabeling spotting 4. Spot Sample on TLC Plate radiolabeling->spotting first_dim 5. First Dimension Chromatography spotting->first_dim drying1 6. Dry Plate first_dim->drying1 second_dim 7. Second Dimension Chromatography drying1->second_dim drying2 8. Dry Plate second_dim->drying2 visualization 9. Autoradiography/Phosphorimaging drying2->visualization identification 10. Identify Spots using Reference Map visualization->identification

Caption: Experimental workflow for the 2D-TLC analysis of mcm5s2U.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_resolution Poor Spot Resolution solvent Inappropriate Solvent System poor_resolution->solvent overloading Sample Overloading poor_resolution->overloading impurities Sample Impurities poor_resolution->impurities spot_size Large Initial Spot poor_resolution->spot_size optimize_solvent Optimize Solvent Systems solvent->optimize_solvent dilute_sample Dilute Sample overloading->dilute_sample purify_sample Purify/Desalt Sample impurities->purify_sample improve_spotting Improve Spotting Technique spot_size->improve_spotting

Caption: Troubleshooting logic for poor spot resolution in 2D-TLC.

References

Technical Support Center: Optimizing HPLC Separation of Thiouridine Derivatives from tRNA Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of thiouridine derivatives from transfer RNA (tRNA) hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of thiouridine derivatives from tRNA hydrolysates.

Question: I am observing poor peak resolution and peak tailing in my chromatogram. What are the potential causes and solutions?

Answer:

Poor peak resolution and tailing are common issues in HPLC that can stem from several factors. Here are the primary causes and how to address them:

  • Column Degradation: The performance of HPLC columns can deteriorate over time with repeated use. Signs of degradation include loss of resolution, peak tailing, and increased backpressure. It is recommended to replace the C30 column after approximately 50 sample analyses or when retention times begin to deviate significantly.[1]

  • Contaminated Guard Column or Column Inlet Frit: Particulates from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column, leading to peak distortion. Regularly replace the guard column and consider filtering your samples and mobile phases to prevent this.

  • Secondary Interactions with the Column: Analyte interactions with active sites on the packing material can cause peak tailing. This can be mitigated by ensuring the mobile phase has the appropriate pH and ionic strength.

  • Inappropriate Mobile Phase Composition: An unsuitable mobile phase can lead to poor separation. For reversed-phase chromatography, the organic solvent concentration is a critical factor influencing retention time.[2] Ensure your mobile phase is optimized for the separation of nucleosides.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks. Try reducing the injection volume or the sample concentration.

Question: My retention times are shifting between runs. What could be causing this variability?

Answer:

Retention time variability is a frequent problem that can compromise the reliability of your results. The most likely causes include:

  • Changes in Mobile Phase Composition: Even minor variations in the mobile phase composition can lead to significant shifts in retention times.[2] Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Maintaining a constant and consistent column temperature using a column oven is crucial for reproducible retention times.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a series of runs. Ensure the column is adequately equilibrated, which may require passing 10-15 column volumes of the mobile phase through it.[3]

  • Column Aging: As a column ages, its chromatographic properties can change, leading to a gradual decrease in retention times. Monitor column performance and replace it when necessary.

Question: I am not detecting any thiouridine derivatives, or the signal is very low. What should I check?

Answer:

A lack of signal or low sensitivity can be due to issues with the sample preparation, the HPLC system, or the detector.

  • Incomplete tRNA Hydrolysis: The enzymatic digestion of tRNA into its constituent nucleosides may be incomplete. Optimize the hydrolysis conditions, including enzyme concentration (nuclease P1 and bacterial alkaline phosphatase are commonly used), incubation time, and temperature.[4] A 2-hour incubation is often sufficient to prevent the degradation of unstable nucleosides.[4]

  • Loss of Sample During Preparation: RNA can be lost during purification and hydrolysis steps, leading to low sample concentration.[5][6] Careful handling and adherence to the protocol are essential to minimize loss.

  • Detector Issues: Ensure the detector is set to the correct wavelength for detecting thiouridine derivatives. For 4-thiouridine (B1664626) (s⁴U), absorbance is monitored at 330 nm in addition to the standard 254 nm for other nucleosides.[7] Check that the detector lamp is functioning correctly and that the flow cell is clean.

  • Injection Problems: Issues with the autosampler, such as a blocked needle or a faulty injection valve, can prevent the sample from being introduced into the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the enzymatic hydrolysis of tRNA for HPLC analysis?

A1: A common and effective method involves a two-step enzymatic digestion:

  • Nuclease P1 Digestion: Incubate 50 µg of tRNA with nuclease P1 in a buffer containing 10 mM ZnCl₂ at 37°C for 16 hours.[1]

  • Dephosphorylation: Following the nuclease P1 digestion, add bacterial alkaline phosphatase and incubate at 37°C for 2 hours to remove the 5'-phosphate groups from the nucleosides.[1][4] The sample is then ready for direct injection into the HPLC system.[4]

Q2: How can I ensure the purity of my tRNA sample before hydrolysis?

A2: Contamination from other RNA species can interfere with the accurate quantification of tRNA modifications.[5][6] Further purification of total RNA extracts using methods like HPLC or polyacrylamide gel electrophoresis is recommended to isolate pure tRNA.[5][6]

Q3: What type of HPLC column is best suited for separating thiouridine derivatives?

A3: Reversed-phase HPLC columns are typically used for the separation of nucleosides. A C18 or a Phenyl-Hexyl column can provide good separation.[7][8] For instance, a Luna® Phenyl-Hexyl column (150mm × 4.6mm i.d., 3µm) has been successfully used for the separation of a thiouridine analog.[8]

Q4: What are the recommended mobile phase compositions for separating thiouridine derivatives?

A4: A gradient elution is generally employed for optimal separation of the various modified nucleosides. A common approach uses a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient involves increasing the concentration of the organic modifier over time. For example, a gradient starting from 2% and ending at 80% methanol (B129727) with an ammonium phosphate (B84403) buffer (pH 3.85) has been used.[8]

Q5: How are the different thiouridine derivatives identified and quantified?

A5: Identification is typically achieved by comparing the retention times and UV absorbance spectra of the peaks in the sample chromatogram with those of known standards.[1] For quantification, an external calibration curve is created using standards of the canonical nucleosides (cytidine, uridine, adenosine, and guanosine) and the specific thiouridine derivatives of interest.[5] The concentration of each nucleoside in the sample is then determined from this calibration curve. Coupling the HPLC system to a mass spectrometer (LC-MS) allows for more definitive identification and quantification based on mass-to-charge ratios.[5][9]

Quantitative Data Summary

ParameterValueReference
tRNA Sample Amount for Digestion 50 µg[1]
Nuclease P1 Incubation Time 16 hours[1]
Alkaline Phosphatase Incubation Time 2 hours[1][4]
Recommended Column Replacement After ~50 samples[1]
Detection Wavelength for 4-thiouridine 330 nm[7]
General Nucleoside Detection Wavelength 254 nm / 260 nm[7][10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol is adapted from established methods for the complete digestion of tRNA into its constituent nucleosides for subsequent HPLC analysis.[1][4]

Materials:

  • Purified tRNA sample

  • Nuclease P1 solution

  • 10 mM ZnCl₂

  • Bacterial Alkaline Phosphatase

  • Nuclease-free water

Procedure:

  • Nuclease P1 Digestion:

    • In a sterile microcentrifuge tube, prepare a mix containing 50 µg of tRNA.

    • Add 5 µL of 10 mM ZnCl₂.

    • Add an appropriate amount of Nuclease P1 solution.

    • Bring the final volume to a suitable amount with nuclease-free water.

    • Incubate the mixture at 37°C for 16 hours.[1]

  • Dephosphorylation:

    • To the Nuclease P1-digested sample, add bacterial alkaline phosphatase.

    • Incubate the mixture at 37°C for 2 hours.[1]

  • Sample Preparation for HPLC:

    • The digested sample can be directly injected into the HPLC system.[4] If necessary, centrifuge the sample to pellet any precipitate before injection.

Protocol 2: Reversed-Phase HPLC Separation of Nucleosides

This protocol provides a general framework for the separation of nucleosides derived from tRNA hydrolysates.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 or Phenyl-Hexyl column

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., methanol or acetonitrile)

  • Buffer salts (e.g., ammonium acetate or ammonium phosphate)

  • Acids/bases for pH adjustment (e.g., acetic acid, ammonium hydroxide)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: An aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.3).

    • Prepare Mobile Phase B: An organic solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Filter and degas both mobile phases before use.

  • Column Equilibration:

    • Install the appropriate reversed-phase column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 15-30 minutes or until a stable baseline is achieved.

  • Gradient Elution Program:

    • Set up a gradient program to effectively separate the nucleosides. An example gradient could be:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 40% B

      • 25-30 min: Linear gradient to 100% B

      • 30-35 min: Hold at 100% B

      • 35-40 min: Return to 100% A

      • 40-50 min: Re-equilibration at 100% A

    • The flow rate is typically set between 0.5 and 1.0 mL/min.

  • Sample Injection and Data Acquisition:

    • Inject the prepared tRNA hydrolysate.

    • Monitor the elution of nucleosides using a UV detector at 254/260 nm and 330 nm (for s⁴U).

    • Record the chromatogram for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing tRNA_Isolation 1. tRNA Isolation (from cells/tissue) Purification 2. tRNA Purification (HPLC or PAGE) tRNA_Isolation->Purification Crude RNA extract Hydrolysis 3. Enzymatic Hydrolysis (Nuclease P1 & Phosphatase) Purification->Hydrolysis Pure tRNA Injection 4. HPLC Injection Hydrolysis->Injection Nucleoside mixture Separation 5. RP-HPLC Separation (Gradient Elution) Injection->Separation Detection 6. UV Detection (260nm & 330nm) Separation->Detection Identification 7. Peak Identification (Retention Time & Spectra) Detection->Identification Chromatogram Quantification 8. Quantification (Calibration Curve) Identification->Quantification Results Results (Nucleoside Composition) Quantification->Results

Caption: Workflow for HPLC analysis of tRNA hydrolysates.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_signal Signal Issues Start HPLC Problem Observed Peak_Tailing Poor Resolution / Peak Tailing Start->Peak_Tailing RT_Shift Retention Time Shifting Start->RT_Shift No_Signal No / Low Signal Start->No_Signal Check_Column Check Column Age & Performance Peak_Tailing->Check_Column Check_Mobile_Phase Verify Mobile Phase Composition & pH Peak_Tailing->Check_Mobile_Phase Check_Sample_Load Reduce Sample Concentration/Volume Peak_Tailing->Check_Sample_Load Check_Temp Ensure Stable Column Temperature RT_Shift->Check_Temp Check_MP_Prep Confirm Consistent Mobile Phase Prep RT_Shift->Check_MP_Prep Check_Equilibration Increase Column Equilibration Time RT_Shift->Check_Equilibration Check_Hydrolysis Verify Complete tRNA Digestion No_Signal->Check_Hydrolysis Check_Detector Check Detector Wavelength & Lamp No_Signal->Check_Detector Check_Injection Inspect Autosampler & Connections No_Signal->Check_Injection

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: In Vitro Methylation Assays for mnm5s2U Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with in vitro methylation assays for the synthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U).

Frequently Asked Questions (FAQs)

Q1: What is mnm5s2U and why is it important?

A1: mnm5s2U is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs, particularly those for lysine, glutamic acid, and glutamine. This modification is crucial for accurate and efficient protein translation by ensuring proper codon recognition.[1]

Q2: What are the key enzymes involved in the in vitro synthesis of mnm5s2U in E. coli?

A2: The biosynthesis of mnm5s2U in E. coli is a multi-step enzymatic process involving:

  • MnmA (TrmU): A sulfurtransferase that, in conjunction with cysteine desulfurase IscS, catalyzes the 2-thiolation of U34 to s2U.[2][3]

  • MnmE (GidA) and MnmG (TrmE): A complex that adds a carboxymethylaminomethyl (cmnm) or aminomethyl (nm) group to the C5 position of s2U, forming cmnm5s2U or nm5s2U.[1][4]

  • MnmC: A bifunctional enzyme that first converts cmnm5s2U to nm5s2U and then methylates nm5s2U to the final product, mnm5s2U, using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5]

Q3: How does the mnm5s2U synthesis pathway differ in Gram-positive bacteria like Bacillus subtilis?

A3: While the initial steps involving MnmA, MnmE, and MnmG are largely conserved, many Gram-positive bacteria lack the bifunctional MnmC enzyme.[6][7] Instead, they utilize two separate enzymes:

  • MnmL (YtqA): A radical SAM enzyme thought to be involved in the conversion of cmnm5s2U to nm5s2U.[8]

  • MnmM (YtqB): A methyltransferase that catalyzes the final methylation of nm5s2U to mnm5s2U.[7][8]

Q4: What are the essential components for an in vitro mnm5s2U synthesis reaction?

A4: A complete in vitro reaction mixture should contain:

  • Unmodified tRNA substrate (e.g., in vitro transcribed tRNALys)

  • Purified, active enzymes (MnmA, IscS, MnmE, MnmG, and MnmC or MnmL/MnmM)

  • ATP and Mg2+

  • L-cysteine (for the 2-thiolation step)

  • Glycine or ammonium (B1175870) (for the MnmEG-catalyzed step)

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Cofactors such as FAD and NADH for the MnmEG and MnmC activities

  • A suitable reaction buffer with optimal pH and salt concentrations

Troubleshooting Guide

Issue: No mnm5s2U product is detected by HPLC.

Possible Cause Recommended Solution
Inactive Enzyme(s) - Verify the activity of each enzyme individually using a known substrate and positive control. - Ensure proper protein folding and storage conditions. Avoid repeated freeze-thaw cycles. - Purify fresh batches of enzymes if activity is low.
Degraded Substrates or Cofactors - Use freshly prepared, high-quality tRNA. In vitro transcribed tRNA should be properly folded. - SAM is unstable; use fresh or properly stored aliquots. - Prepare fresh solutions of ATP, L-cysteine, glycine/ammonium, FAD, and NADH.
Suboptimal Reaction Conditions - Verify the pH and salt concentration of your reaction buffer. - Optimize the reaction temperature. Most enzymes in this pathway function optimally around 37°C.[9] - Ensure all components are present at their optimal concentrations (see Quantitative Data Summary).
RNase Contamination - Use RNase-free water, pipette tips, and tubes. - Add an RNase inhibitor to the reaction mixture.

Issue: Accumulation of an intermediate, such as cmnm5s2U, but no final mnm5s2U product.

Possible Cause Recommended Solution
Problem with the final methylation step (MnmC or MnmM) - Confirm the activity of MnmC or MnmM in a separate assay using nm5s2U-containing tRNA as a substrate. - Ensure the presence and optimal concentration of SAM. - For MnmC, verify the presence of its FAD cofactor, which is required for the initial conversion of cmnm5s2U to nm5s2U.[4]
Inhibitors in the reaction mixture - Ensure no interfering substances from the enzyme purification or substrate preparation steps are present. Dialyze enzymes if necessary.

Issue: Low yield of mnm5s2U.

Possible Cause Recommended Solution
Sub-optimal enzyme or substrate concentrations - Titrate the concentration of each enzyme to find the optimal ratio. - Ensure substrate concentrations are not limiting. Refer to the kinetic parameters in the Quantitative Data Summary.
Incorrect incubation time - Perform a time-course experiment to determine the optimal reaction time.
Improperly folded tRNA substrate - Denature and refold the tRNA substrate by heating and slow cooling in the presence of Mg2+ before adding it to the reaction.

Experimental Protocols

1. General Protocol for In Vitro mnm5s2U Synthesis (E. coli enzymes)

This protocol is a general guideline and may require optimization for specific tRNAs and enzyme preparations.

  • tRNA Preparation:

    • Synthesize unmodified tRNA via in vitro transcription using a linearized plasmid template.

    • Purify the tRNA using denaturing PAGE or HPLC.

    • To ensure proper folding, resuspend the purified tRNA in RNase-free water, heat at 85°C for 3 minutes, and then add MgCl₂ to a final concentration of 10 mM. Allow the tRNA to cool slowly to room temperature.

  • In Vitro Reaction Setup (example concentrations):

    • In a final volume of 50 µL, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT):

      • Folded, unmodified tRNA (1-5 µM)

      • MnmA (1-2 µM)

      • IscS (1-2 µM)

      • MnmE/MnmG complex (0.5-1 µM)

      • MnmC (0.5-1 µM)

      • ATP (1 mM)

      • L-cysteine (1 mM)

      • Glycine (2 mM)

      • SAM (1 mM)

      • FAD (50 µM)

      • NADH (50 µM)

      • RNase inhibitor (10 units)

    • Incubate the reaction at 37°C for 1-2 hours.

  • Product Analysis by HPLC:

    • Stop the reaction and purify the tRNA by phenol-chloroform extraction and ethanol (B145695) precipitation.

    • Digest the purified tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture by reverse-phase HPLC, monitoring at 254 nm and 314 nm (for thiolated species). Compare the retention times to known standards for A, G, C, U, s2U, cmnm5s2U, nm5s2U, and mnm5s2U.

2. Purification of Recombinant Enzymes

  • Expression: Clone the genes for MnmA, IscS, MnmE, MnmG, and MnmC into suitable expression vectors (e.g., pET vectors with His- or GST-tags). Transform into an E. coli expression strain like BL21(DE3).

  • Culture and Induction: Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis and Purification: Harvest the cells, resuspend in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation. Purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione (B108866) sepharose for GST-tagged proteins). Further purify by ion-exchange and/or size-exclusion chromatography if necessary.

Quantitative Data Summary

Table 1: Kinetic Parameters for E. coli MnmC

Reaction StepSubstrateKm (nM)kcat (s-1)
1. Demethylationcmnm5s2U-tRNA6000.34
2. Methylationnm5s2U-tRNA700.31

Data from reference[7]. These values indicate that the second reaction step is kinetically favored, preventing the accumulation of the nm5s2U intermediate.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Temperature 30-37 °COptimal temperature may vary slightly between enzymes.
pH 7.5-8.0Most methyltransferases are active in this range.
tRNA Concentration 1-10 µMHigher concentrations may be needed depending on enzyme Km.
SAM Concentration 0.1-1 mMShould be in excess to drive the reaction to completion.
ATP Concentration 1-2 mMRequired for the MnmA-catalyzed step.
Mg2+ Concentration 5-10 mMEssential for tRNA folding and enzyme activity.

Signaling Pathways and Workflows

mnm5s2U_synthesis_E_coli cluster_synthesis mnm5s2U Synthesis Pathway in E. coli U34 U34 in tRNA s2U s2U U34->s2U L-cysteine, ATP MnmA_IscS MnmA / IscS cmnm5s2U cmnm5s2U s2U->cmnm5s2U Glycine, GTP, FAD, NADH MnmEG MnmE-MnmG nm5s2U nm5s2U cmnm5s2U->nm5s2U FAD MnmC1 MnmC (oxidase) mnm5s2U mnm5s2U nm5s2U->mnm5s2U SAM MnmC2 MnmC (methylase)

Caption: Biosynthesis pathway of mnm5s2U in E. coli.

mnm5s2U_synthesis_Gram_positive cluster_synthesis mnm5s2U Synthesis Pathway in Gram-positive Bacteria cmnm5s2U cmnm5s2U nm5s2U nm5s2U cmnm5s2U->nm5s2U MnmL MnmL mnm5s2U mnm5s2U nm5s2U->mnm5s2U SAM MnmM MnmM

Caption: Alternative final steps in mnm5s2U synthesis in Gram-positive bacteria.

experimental_workflow cluster_workflow Experimental Workflow for In Vitro mnm5s2U Synthesis start Start tRNA_prep 1. Prepare Unmodified tRNA Substrate start->tRNA_prep enzyme_prep 2. Purify Recombinant Enzymes start->enzyme_prep reaction_setup 3. Set Up In Vitro Methylation Reaction tRNA_prep->reaction_setup enzyme_prep->reaction_setup incubation 4. Incubate at 37°C reaction_setup->incubation tRNA_purification 5. Purify Modified tRNA incubation->tRNA_purification digestion 6. Digest tRNA to Nucleosides tRNA_purification->digestion hplc_analysis 7. Analyze by HPLC digestion->hplc_analysis end End hplc_analysis->end

Caption: General experimental workflow for in vitro mnm5s2U synthesis and analysis.

References

Technical Support Center: Mass Spectrometry of Sulfur-Containing Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur-containing nucleosides in mass spectrometry.

Troubleshooting Guides

Issue: Inconsistent quantification of thiopurine metabolites (e.g., 6-thioguanine (B1684491) nucleotides).

Answer:

Inconsistent measurements of thiopurine metabolites like 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) can stem from various factors throughout the experimental workflow.[1] High variability can be observed across technical replicates or between different experimental runs.[1]

Possible Causes and Solutions:

  • Sample Handling and Storage: Thiopurine metabolites, especially 6-TGN, are sensitive to storage conditions.[1][2] Improper handling can lead to degradation and artificially low measurements.[1] It is crucial to process and store samples correctly immediately after collection.[1] For instance, 6-TGN can decrease by about 20% after four days of storage at 4°C in whole blood.[2]

  • Analytical Method Variability: The lack of standardized analytical protocols across different laboratories can lead to inconsistent results.[1] Various methods, primarily based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), may have different sample preparation steps, hydrolysis conditions, and instrument parameters.[1]

  • Drug-Drug Interactions: Other medications can interfere with thiopurine metabolism. For example, 5-aminosalicylates (5-ASA) can inhibit the enzyme thiopurine S-methyltransferase (TPMT), leading to altered metabolite levels.[1]

  • Genetic Polymorphisms: Individual genetic variations in enzymes like TPMT and Nudix hydrolase 15 (NUDT15) significantly impact how thiopurines are metabolized, causing large inter-individual differences in metabolite concentrations for the same dose.[1]

Recommended Troubleshooting Workflow:

A Inconsistent Thiopurine Metabolite Measurements B Review Sample Handling and Storage Procedures A->B C Standardize Analytical Protocol (LC-MS/MS) A->C D Assess Potential Drug-Drug Interactions A->D E Consider Genetic Polymorphism Analysis A->E F Consistent and Reliable Data B->F C->F D->F E->F

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue: Difficulty dissolving thiopurine compounds in aqueous solutions for in vitro experiments.

Answer:

Thiopurine compounds can have limited solubility in aqueous solutions, which can pose a challenge for in vitro studies.

Recommended Protocol:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO.

  • Working Solutions: Dilute the stock solution in the desired aqueous buffer to achieve the final working concentration. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the common artifacts observed in the mass spectrometry of sulfur-containing nucleosides?

A1: Common artifacts include:

  • Adduct Formation: The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is frequently observed, which can complicate spectra and reduce the intensity of the protonated molecule.[3][4]

  • In-source Fragmentation (ISF): Sulfur-containing nucleosides can fragment within the ion source before reaching the mass analyzer.[5][6] This can lead to the misidentification of fragments as distinct molecular entities.[5]

  • Oxidation: The sulfur atom in these nucleosides is susceptible to oxidation, which can occur during sample preparation or within the electrospray source.[7][8][9] This can result in the appearance of ions with a +16 Da mass shift (e.g., methionine sulfoxide).[7]

Q2: How can I minimize adduct formation in my analysis?

A2: To minimize the formation of sodium and potassium adducts:

  • Use high-purity solvents and reagents (LC-MS grade).

  • Avoid glassware, as it can be a source of sodium and potassium ions.

  • Incorporate mobile phase additives such as ammonium (B1175870) acetate (B1210297) or use acidic mobile phases to promote the formation of the protonated molecule [M+H]⁺.[3]

Q3: What causes in-source fragmentation and how can I control it?

A3: In-source fragmentation is often caused by high voltages in the ion source, such as the declustering potential or fragmentor voltage, as well as high source temperatures.[6] To control or minimize ISF:

  • Optimize Source Parameters: Carefully tune the declustering potential (DP) or fragmentor voltage. Lowering these parameters can help reduce fragmentation.[6]

  • Adjust Source Temperature: Higher source temperatures can increase analyte dissociation. Optimizing the source temperature is important to maintain the integrity of the analytes.[6]

Q4: My thiopurine metabolite concentrations are lower than expected. What could be the cause?

A4: Lower than expected concentrations can be due to:

  • Sample Degradation: As mentioned in the troubleshooting guide, improper storage and handling can lead to the degradation of thiopurine metabolites.[1][2]

  • Incomplete Hydrolysis: The acid hydrolysis step required to convert thiopurine nucleotides to their bases for analysis may be incomplete. Ensure that the hydrolysis conditions (acid concentration, temperature, and time) are optimized.

  • Matrix Effects: The sample matrix can suppress the ionization of the target analytes, leading to lower signal intensity. The use of isotopically labeled internal standards can help to compensate for matrix effects.[10]

Experimental Protocols

Protocol: Quantification of 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) in Red Blood Cells (RBCs)

This protocol is a generalized procedure based on common methodologies for the analysis of thiopurine metabolites.[2][11][12]

1. Sample Preparation:

  • Separate RBCs from whole blood by centrifugation.
  • Wash the RBC pellet with a buffered saline solution.
  • Lyse the washed RBCs.
  • Add an isotopically labeled internal standard (e.g., deuterated 6-TG and 6-MMP) to the lysate.[10]
  • Precipitate proteins using an acid like perchloric acid.[1]
  • Centrifuge to remove the precipitated proteins.

2. Hydrolysis:

  • Transfer the supernatant to a new tube.
  • Hydrolyze the thiopurine nucleotides to their respective bases (6-TG and 6-MMP) by heating in an acidic solution.[1]

3. LC-MS/MS Analysis:

  • Inject the hydrolyzed sample onto a reverse-phase C18 column.[1]
  • Use a suitable mobile phase gradient, for example, ammonium acetate and acetonitrile, for chromatographic separation.[1]
  • Detect the analytes using a tandem mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.[1]

4. Data Analysis:

  • Quantify the concentrations of 6-TG and 6-MMP based on the peak area ratios of the analytes to their respective internal standards against a calibration curve.[1]

Experimental Workflow for Thiopurine Metabolite Analysis:

cluster_0 Sample Preparation cluster_1 Analysis A Whole Blood Sample B Centrifugation & RBC Separation A->B C RBC Lysis & Protein Precipitation B->C D Acid Hydrolysis C->D E LC-MS/MS Analysis D->E F Data Quantification E->F A 6-Thioguanine B Guanine Sulfonate (G(SO3)) A->B + Oxidation (+16 Da)

References

Technical Support Center: Solid-Phase Synthesis of Modified RNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of solid-phase synthesis of modified RNA fragments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of modified RNA oligonucleotides.

Issue 1: Low Coupling Efficiency (<98%)

Q: My trityl monitor indicates a low coupling efficiency for one or more steps. What are the potential causes and solutions?

A: Low coupling efficiency is a common issue in solid-phase RNA synthesis and can be attributed to several factors. Ensuring anhydrous conditions is critical, as even trace amounts of water can significantly reduce coupling efficiency by reacting with the activated phosphoramidite (B1245037).[1]

Potential Causes and Recommended Solutions:

  • Reagent Quality:

    • Phosphoramidites: Use high-purity phosphoramidites and dissolve them in anhydrous acetonitrile (B52724) immediately before use. Store them under an inert atmosphere (argon or helium).[1] Modified phosphoramidites can sometimes have lower coupling efficiencies.[]

    • Activator: Ensure the activator (e.g., 5-ethylthiotetrazole (ETT), DCI) is fresh and anhydrous. The choice of activator can influence coupling efficiency.

    • Acetonitrile: Use anhydrous-grade acetonitrile (<10-15 ppm water) for all relevant steps.[1]

  • Reaction Conditions:

    • Coupling Time: For sterically hindered modified phosphoramidites, increasing the coupling time can improve efficiency.[3] Standard coupling times for RNA synthesis are typically longer than for DNA synthesis (up to 6 minutes).[3]

    • Temperature: While most synthesis steps are performed at room temperature, ensure the synthesizer's environment is stable.

  • Instrument and Setup:

    • Fluidics: Check for leaks or blockages in the synthesizer's fluid delivery system.

    • Inert Atmosphere: Ensure a continuous, dry argon or helium supply to the synthesizer to maintain anhydrous conditions.[1]

Issue 2: Low Overall Yield of Final Product

Q: After cleavage and deprotection, the final yield of my purified modified RNA is lower than expected. What could be the reason?

A: Low overall yield can result from cumulative inefficiencies at each step of the synthesis, as well as issues during the final cleavage and deprotection steps. The overall yield drops significantly with each synthesis cycle, especially for longer oligonucleotides.[4]

Potential Causes and Recommended Solutions:

  • Suboptimal Coupling Efficiency: Even a small decrease in average coupling efficiency per step will dramatically lower the final yield of the full-length product. Refer to the troubleshooting section on low coupling efficiency.

  • Incomplete Cleavage from Solid Support:

    • Ensure the correct cleavage reagent (e.g., a mixture of ammonia (B1221849) and methylamine (B109427) (AMA)) and conditions (time and temperature) are used for the specific solid support and linker.[5][6]

  • Incomplete Deprotection:

    • Residual protecting groups on the bases or the 2'-hydroxyl can lead to product loss during purification. Ensure the deprotection conditions (reagents, temperature, and time) are appropriate for the specific protecting groups used. For example, TBDMS groups are typically removed with a fluoride (B91410) source like TEA·3HF.[7][8]

  • Degradation of RNA:

    • RNA is susceptible to degradation. Use RNase-free reagents and labware throughout the process.

  • Purification Issues:

    • Product loss can occur during purification (e.g., HPLC, PAGE). Optimize the purification protocol for your specific modified RNA.

Issue 3: Impure Final Product

Q: My final product shows multiple peaks on HPLC or bands on a gel, indicating impurities. How can I improve the purity?

A: The presence of impurities, such as n-1 shortmers (sequences missing one nucleotide), indicates issues with the capping step or incomplete reactions during the synthesis cycle.[9]

Potential Causes and Recommended Solutions:

  • Inefficient Capping:

    • The capping step is crucial to block unreacted 5'-hydroxyl groups from participating in the next coupling cycle.[9] Ensure fresh capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are used.

  • Side Reactions:

    • Certain modifications or protecting groups may be susceptible to side reactions during synthesis or deprotection. For example, some guanine (B1146940) modifications can be unstable.[10]

  • Incomplete Deprotection:

    • Partially deprotected oligonucleotides are a common source of impurities. Review and optimize your deprotection strategy.[11][12]

  • Phosphoramidite Quality:

    • Degraded phosphoramidites can lead to the incorporation of incorrect bases or side products.

Frequently Asked Questions (FAQs)

Q1: What is a typical coupling efficiency I should aim for in modified RNA synthesis?

A1: For efficient synthesis, the coupling efficiency for each step should be consistently above 98-99%.[7] A drop of even a few percentage points can significantly reduce the yield of the full-length product, especially for longer sequences.[]

Q2: How do I choose the right 2'-hydroxyl protecting group for my synthesis?

A2: The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis. The most common is the tert-butyldimethylsilyl (TBDMS) group. Other options like TOM (triisopropylsilyloxymethyl) may offer advantages such as reduced steric hindrance and potentially higher coupling efficiencies.[13] The protecting group must be stable throughout the synthesis cycle and be removable under conditions that do not degrade the RNA.[3]

Q3: What are the standard conditions for deprotection of modified RNA?

A3: Deprotection is typically a multi-step process.

  • Cleavage and Base Deprotection: A mixture of aqueous ammonia and methylamine (AMA) is often used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases.[5][6]

  • 2'-Hydroxyl Deprotection: For silyl-based protecting groups like TBDMS, a fluoride reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) is commonly used.[7][8] The specific conditions (temperature and duration) will depend on the protecting groups used.[14]

Q4: Can I synthesize long modified RNA fragments using solid-phase synthesis?

A4: Solid-phase synthesis is generally limited to the synthesis of RNA oligonucleotides up to 50-100 nucleotides in length.[7] The overall yield decreases exponentially with the length of the sequence. For longer RNAs, enzymatic ligation of shorter, chemically synthesized fragments is a common strategy.[7]

Q5: How can I minimize RNA degradation during and after synthesis?

A5: To prevent degradation by RNases, it is essential to maintain an RNase-free environment. This includes using baked glassware, RNase-free water and reagents, and wearing gloves at all times.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficiency of solid-phase synthesis of modified RNA.

Table 1: Typical Stepwise Coupling Efficiencies and Overall Yields

Oligonucleotide Length (mer)Average Stepwise Coupling EfficiencyTheoretical Overall Yield of Full-Length Product
2099.5%90.9%
2099.0%82.6%
2098.0%67.6%
5099.5%77.9%
5099.0%61.0%
5098.0%36.4%
10099.5%60.6%
10099.0%36.6%
10098.0%13.3%

Data is illustrative and based on theoretical calculations (Yield = (Coupling Efficiency)^(Number of couplings)). Actual yields may vary.

Table 2: Comparison of Deprotection Conditions for TBDMS-Protected RNA

Deprotection ReagentTemperatureTimeTypical EfficacyNotes
Triethylamine trihydrofluoride (TEA·3HF) in DMSO65 °C2.5 hoursHighA common and effective method.[15][16]
Tetrabutylammonium fluoride (TBAF) in THFRoom Temperature12-16 hoursVariableCan be effective, but water content in TBAF can reduce efficiency.[11]
Anhydrous methylamine followed by TEA·3HF65 °C10 minutes (methylamine)HighA rapid, one-pot deprotection protocol.[14]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle for a Single Nucleotide Addition

This protocol outlines the four main steps in one cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

  • Detritylation (Deblocking):

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide.

    • Wash: Wash the column thoroughly with anhydrous acetonitrile.

    • Monitoring: The cleaved orange-colored trityl cation can be quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.[5]

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired RNA phosphoramidite in anhydrous acetonitrile.

      • 0.25 - 0.5 M solution of an activator (e.g., 5-ethylthiotetrazole (ETT)) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for the optimized coupling time (typically 2-10 minutes for RNA).

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

    • Procedure: Deliver a mixture of Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 - 0.1 M solution of iodine in a mixture of THF, pyridine, and water.

    • Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Wash: Wash the column with anhydrous acetonitrile.

Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA

  • Cleavage from Support and Base Deprotection:

    • Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (AMA).[15]

    • Procedure:

      • Transfer the solid support from the synthesis column to a screw-cap vial.

      • Add the AMA solution to the solid support.

      • Incubate at 65 °C for 10-20 minutes.

      • Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

      • Evaporate the solution to dryness.

  • 2'-TBDMS Group Deprotection:

    • Reagents:

      • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

      • Triethylamine trihydrofluoride (TEA·3HF).

    • Procedure:

      • Dissolve the dried oligonucleotide in anhydrous DMSO.

      • Add TEA·3HF to the solution.

      • Incubate at 65 °C for 2.5 hours.[15][16]

      • Quench the reaction and desalt the oligonucleotide (e.g., by ethanol (B145695) or butanol precipitation).

Visualizations

Solid_Phase_RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection 5. Cleavage and Deprotection Oxidation->Cleavage_Deprotection Final Cycle Complete Start Start: Solid Support with first Nucleoside Start->Deblocking Final_Product Final Product: Purified Modified RNA Purification 6. Purification (e.g., HPLC) Cleavage_Deprotection->Purification Purification->Final_Product

Caption: Workflow of solid-phase RNA synthesis.

Troubleshooting_Low_Yield Start Low Overall Yield of Modified RNA Check_Coupling Check Trityl Data: Is Coupling Efficiency >98%? Start->Check_Coupling Troubleshoot_Coupling Troubleshoot Coupling: - Anhydrous Conditions? - Reagent Quality? - Coupling Time? Check_Coupling->Troubleshoot_Coupling No Check_Deprotection Review Deprotection Protocol: - Correct Reagents? - Correct Time/Temp? Check_Coupling->Check_Deprotection Yes Troubleshoot_Coupling->Check_Deprotection Troubleshoot_Deprotection Optimize Deprotection: - Ensure complete removal of all protecting groups. Check_Deprotection->Troubleshoot_Deprotection No Check_Purification Analyze Purification Steps: - Significant product loss? Check_Deprotection->Check_Purification Yes Troubleshoot_Deprotection->Check_Purification Troubleshoot_Purification Optimize Purification Protocol. Check_Purification->Troubleshoot_Purification Yes Final_Check Re-evaluate entire process for potential RNA degradation. Check_Purification->Final_Check No Troubleshoot_Purification->Final_Check

References

Technical Support Center: Minimizing Translational Frameshifting in s2U-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with translational frameshifting in mutants lacking the 2-thiouridine (B16713) (s2U) tRNA modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of s2U modification in tRNA?

The 2-thiouridine (s2U) modification, typically found at the wobble position (U34) of tRNAs for glutamine, lysine, and glutamic acid, is crucial for maintaining translational fidelity and efficiency.[1][2][3] The sulfur group in s2U enhances the rigidity of the anticodon loop, which promotes accurate codon recognition and stable binding to the ribosome's A-site.[2][3] This modification is critical for preventing ribosomal frameshifting and ensuring the correct reading frame is maintained during protein synthesis.[1][3]

Q2: Why do mutants lacking s2U modification exhibit increased translational frameshifting?

In the absence of the s2U modification, the tRNA anticodon has increased conformational flexibility.[4] This "wobbliness" can lead to weaker and less precise codon-anticodon interactions.[5] As a result, the ribosome is more prone to slipping along the mRNA, causing +1 or -1 frameshifts.[1][3] This is particularly prevalent at codons that are decoded by s2U-modified tRNAs.

Q3: What are the observable phenotypes of s2U-deficient mutants?

Mutants lacking s2U modification can display a range of phenotypes, including:

  • Reduced Growth Rates: Inefficient and error-prone translation can slow down cell growth and division.[3]

  • Stress Sensitivity: The accumulation of misfolded or truncated proteins due to frameshifting can induce cellular stress responses.[3]

  • Altered Protein Expression: The levels of specific proteins, particularly those enriched in codons read by s2U-modified tRNAs (like AAA, AAG, CAA, CAG, GAA, GAG), may be significantly reduced.[6][7]

  • Antibiotic Tolerance: In bacteria, the loss of s2U can lead to a global reduction in translation, which in turn can induce antibiotic tolerance.[6][7]

Q4: Are there specific codon sequences that are more prone to frameshifting in the absence of s2U modification?

Yes, repetitive sequences and "slippery sites" are particularly susceptible to frameshifting. In the context of s2U deficiency, codons that are normally read by these modified tRNAs (AAA, AAG for Lys; CAA, CAG for Gln; GAA, GAG for Glu) are hotspots for frameshifting events, especially when they appear in succession.

Q5: Can frameshifting in s2U mutants be completely eliminated?

Completely eliminating frameshifting that arises from a fundamental defect in the translational machinery like the lack of a critical tRNA modification is challenging. However, experimental conditions can be optimized to minimize its frequency and impact.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with s2U-deficient mutants.

Problem Possible Cause Recommended Solution
High frequency of truncated or aggregated proteins observed on SDS-PAGE/Western Blot. Increased ribosomal frameshifting is leading to premature stop codons or the production of misfolded proteins.- Codon Optimization: If expressing a heterologous gene, optimize the codon usage to favor codons not decoded by s2U-modified tRNAs. - Lower Growth Temperature: Reducing the culture temperature can slow down the rate of translation, which may increase fidelity. - Supplement Media with Sulfur Sources: In some organisms, sulfur availability can impact the efficiency of remaining tRNA thiolation pathways.[8] Supplementing media with cysteine or methionine may be beneficial.
Inconsistent results in reporter assays (e.g., luciferase) designed to measure frameshifting. The expression level of the reporter construct is too low for reliable detection, or the frameshift signal is close to the background noise.- Use a Dual-Luciferase Reporter System: This allows for normalization of the frameshift signal to an internal control, improving accuracy. - Increase Reporter Expression: Use a stronger promoter to drive the expression of the reporter construct. However, be aware that very high expression levels can sometimes exacerbate translation errors.[9] - Optimize Lysis and Assay Conditions: Ensure complete cell lysis and that the assay buffer conditions are optimal for luciferase activity.
Difficulty in identifying specific frameshifted protein products by mass spectrometry. Frameshifted proteins are often produced at low levels and may be rapidly degraded by cellular quality control mechanisms.- Enrich for the Protein of Interest: Use affinity purification (e.g., with a FLAG or His-tag) to enrich for the target protein and its frameshifted variants before mass spectrometry analysis. - Inhibit Proteasomal Degradation: Treat cells with a proteasome inhibitor (e.g., MG132 for eukaryotes) for a short period before harvesting to increase the abundance of misfolded, frameshifted proteins. - Use Targeted Proteomics: Develop a targeted mass spectrometry method, such as translational tiling proteomics, to specifically search for peptides that would result from predicted frameshifting events.[10][11]
Observed frameshifting is not at the expected codon. Frameshifting may be occurring at a different "slippery site" or be influenced by secondary structures in the mRNA.- mRNA Secondary Structure Analysis: Use RNA folding prediction software to analyze the mRNA sequence of your gene of interest for potential pseudoknots or stable stem-loops that can induce ribosomal pausing and frameshifting. - Mutate Potential Slippery Sites: Introduce silent mutations in the codons of suspected slippery sites to see if it reduces the frequency of frameshifting.

Experimental Protocols

Protocol 1: Quantifying Translational Frameshifting using a Dual-Luciferase Reporter Assay

This protocol allows for the quantification of +1 or -1 ribosomal frameshifting events at a specific sequence.

1. Vector Construction: a. Clone your sequence of interest (the potential frameshift site) between the Renilla (Rluc) and Firefly (Fluc) luciferase genes in a dual-luciferase reporter vector. b. The Fluc gene should be in the +1 or -1 reading frame relative to the Rluc gene. A stop codon should be present in the original reading frame between the two luciferase genes. c. As a control, create an "in-frame" vector where the Fluc gene is in the same reading frame as the Rluc gene, with the frameshift site and stop codon removed.

2. Transformation and Culture: a. Transform the reporter plasmids into both the wild-type and the s2U-deficient mutant strains. b. Grow the transformed cells under desired experimental conditions (e.g., specific media, temperature).

3. Cell Lysis and Luciferase Assay: a. Harvest the cells during the mid-logarithmic growth phase. b. Lyse the cells using a passive lysis buffer. c. Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both Rluc and Fluc activity for each sample.

4. Data Analysis: a. Calculate the ratio of Fluc to Rluc activity for each sample. b. The frameshifting efficiency is calculated as: % Frameshifting = ( (Fluc_frameshift / Rluc_frameshift) / (Fluc_in-frame / Rluc_in-frame) ) * 100 c. Compare the frameshifting efficiency between the wild-type and mutant strains.

Protocol 2: Ribosome Profiling to Identify Frameshift Sites

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of ribosome pausing and frameshifting events.

1. Cell Culture and Harvesting: a. Grow wild-type and s2U-deficient mutant cells to mid-log phase. b. Treat the cells with cycloheximide (B1669411) to arrest translating ribosomes. c. Harvest the cells by rapid filtration and flash-freeze in liquid nitrogen.

2. Preparation of Ribosome-Protected Fragments (RPFs): a. Lyse the cells under conditions that maintain ribosome integrity. b. Treat the lysate with RNase I to digest mRNA not protected by ribosomes. c. Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion. d. Dissociate the ribosomes and extract the RPFs (typically ~28-30 nucleotides in length).

3. Library Preparation and Sequencing: a. Ligate adapters to the 3' and 5' ends of the RPFs. b. Perform reverse transcription to generate cDNA. c. PCR amplify the cDNA library. d. Perform deep sequencing of the prepared library.

4. Data Analysis: a. Align the sequencing reads to the reference genome or transcriptome. b. Analyze the periodicity of the aligned reads. A strong 3-nucleotide periodicity is indicative of in-frame translation. c. A shift in this periodicity or an accumulation of reads that are not in the primary reading frame can indicate sites of ribosomal frameshifting.

Visualizations

s2U_Biosynthesis_Pathway cluster_sulfur_activation Sulfur Activation cluster_sulfur_transfer Sulfur Transfer & Thiolation Cysteine L-Cysteine Cys_Desulfurase Cysteine Desulfurase (e.g., Nfs1 in yeast) Cysteine->Cys_Desulfurase Sulfur Source Persulfide Persulfide (R-S-SH) Cys_Desulfurase->Persulfide Generates Sulfur_Carrier Sulfur Carrier Proteins (e.g., Urm1) Persulfide->Sulfur_Carrier Transfers Sulfur Thiolation_Enzyme 2-Thiouridylase (e.g., Ncs6 in yeast) Sulfur_Carrier->Thiolation_Enzyme tRNA_s2U34 tRNA with 2-Thiouridine (s2U) at position 34 Thiolation_Enzyme->tRNA_s2U34 Catalyzes Thiolation tRNA_U34 tRNA with Uridine at position 34 tRNA_U34->Thiolation_Enzyme

Caption: Eukaryotic cytosolic pathway for s2U tRNA modification.

Frameshift_Logic cluster_decoding start Ribosome at Codon 'n' s2u_present s2U-modified tRNA is available start->s2u_present Wild-Type s2u_absent s2U modification is absent start->s2u_absent Mutant stable_binding Stable Codon-Anticodon Pairing s2u_present->stable_binding unstable_binding Unstable 'Wobble' Pairing s2u_absent->unstable_binding translocation Translocation stable_binding->translocation unstable_binding->translocation Increased probability of slippage in_frame Correct In-Frame Translation (Codon n+1) translocation->in_frame High Fidelity frameshift Ribosomal Slippage (+1 or -1 Frameshift) translocation->frameshift Low Fidelity

Caption: Impact of s2U modification on translational fidelity.

Experimental_Workflow cluster_reporter Dual-Luciferase Assay cluster_riboseq Ribosome Profiling start Start: Select WT and s2U-deficient strains transform Transform with Reporter Plasmids start->transform culture2 Culture & Arrest Ribosomes start->culture2 culture1 Culture Cells transform->culture1 assay Perform Luciferase Assay culture1->assay analyze1 Calculate Frameshift Efficiency assay->analyze1 result Compare frameshifting rates and locations analyze1->result rpf Isolate Ribosome- Protected Fragments culture2->rpf seq Library Prep & Sequencing rpf->seq analyze2 Map Reads & Analyze Periodicity seq->analyze2 analyze2->result

Caption: Workflow for analyzing translational frameshifting.

References

addressing instability of 2-thiocarbonyl group during chemical synthesis of modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified nucleosides featuring a 2-thiocarbonyl group.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with 2-thiocarbonyl nucleosides like 2-thiouridine (B16713) (s²U)?

The primary stability concern is the susceptibility of the 2-thiocarbonyl group to oxidation and nucleophilic attack, particularly under the conditions used in standard oligonucleotide synthesis. This can lead to two main degradation pathways:

  • Oxidative Desulfurization: The thiocarbonyl group can be oxidized, leading to the loss of sulfur and conversion to a standard carbonyl group (e.g., uridine) or a 4-pyrimidinone derivative (H²U). This process is sensitive to the choice of oxidizing agents and pH.[1][2]

  • Instability under Alkaline Conditions: The 2-thiocarbonyl group is labile under strongly basic conditions commonly used for deprotection in oligonucleotide synthesis, such as concentrated aqueous ammonia (B1221849). This can lead to unwanted side reactions and degradation of the modified nucleoside.

Q2: Can I use standard iodine oxidation during the synthesis of oligonucleotides containing 2-thiouridine?

No, it is not recommended. The standard iodine/water/pyridine (B92270) oxidation step used in phosphoramidite (B1245037) chemistry can lead to the oxidative loss of the sulfur atom from the 2-thiouridine base.[1] A milder oxidizing agent is required to preserve the thiocarbonyl functionality.

Q3: What is the recommended oxidizing agent for synthesizing 2-thiouridine-containing oligonucleotides?

tert-Butyl hydroperoxide (tBuOOH) in an organic solvent like acetonitrile (B52724) is the recommended oxidizing agent.[1][3] This reagent is sufficiently reactive to oxidize the phosphite (B83602) triester to the phosphate (B84403) triester without causing significant desulfurization of the 2-thiocarbonyl group.

Q4: Are there special considerations for the deprotection of oligonucleotides containing 2-thiouridine?

Yes. Due to the alkaline lability of the 2-thiocarbonyl group, standard deprotection with concentrated aqueous ammonia at elevated temperatures should be avoided. Mild basic conditions are recommended, such as a mixture of methylamine/ethanol/DMSO, to cleave the oligonucleotide from the solid support and remove protecting groups without degrading the 2-thiouridine residue.[1]

Q5: Does the presence of a 2-thiocarbonyl group affect the stability of an RNA duplex?

Yes, the incorporation of 2-thiouridine in place of uridine (B1682114) generally increases the thermodynamic stability of an RNA duplex. This is attributed to the 2-thio group favoring a C3'-endo sugar pucker, which promotes a more stable A-form helical structure.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Mass spectrometry of the final oligonucleotide shows a mass loss of 16 Da (or a mass corresponding to the uridine analog). Desulfurization of the 2-thiocarbonyl group during synthesis.Check the oxidizing agent: Ensure you are using tert-butyl hydroperoxide (tBuOOH) instead of the standard iodine/water/pyridine solution for the oxidation step.[1]• Review deprotection conditions: Avoid prolonged exposure to strong bases like concentrated ammonia. Use milder conditions such as methylamine/ethanol/DMSO.[1]
Low coupling efficiency of the 2-thiouridine phosphoramidite. Degradation of the phosphoramidite: The phosphoramidite may have degraded due to moisture or prolonged storage.• Suboptimal coupling time: Modified phosphoramidites may require longer coupling times.Use fresh, high-quality phosphoramidite: Dissolve the amidite in anhydrous acetonitrile just before use.• Increase coupling time: Extend the coupling time for the 2-thiouridine monomer to ensure complete reaction.[4]
Multiple unexpected peaks in HPLC analysis of the purified oligonucleotide. Incomplete capping: Unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences.• Side reactions: Besides desulfurization, other side reactions like N3-cyanoethylation can occur during deprotection.[5]Ensure efficient capping: Use fresh capping reagents and ensure adequate capping time.• Optimize deprotection: Use a larger volume of the mild deprotection solution to effectively scavenge byproducts like acrylonitrile.[5]
Formation of 4-pyrimidinone derivative (H²U) as a byproduct. Oxidative desulfurization under specific pH conditions. Studies have shown that in the presence of hydrogen peroxide, desulfurization at pH 6.6 predominantly yields the 4-pyrimidinone nucleoside.[2]Maintain pH control: Ensure that all solutions used during synthesis and deprotection are appropriately buffered to avoid acidic conditions that might favor this rearrangement.

Data Summary

Table 1: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine (s²U)

The melting temperatures (Tm) of RNA duplexes are a measure of their thermal stability. The data below illustrates the stabilizing effect of a single s²U substitution compared to a standard uridine (U).

Duplex Sequence (5'-3')Complementary Strand (3'-5')Tm (°C)ΔTm (°C) vs. UReference
GU UUCAAGmAmCm19.0-[3]
Gs²U UUCAAGmAmCm30.7+11.7[3]

Data from UV thermal melting studies.

Table 2: pH Dependence of 2-Thiouridine Desulfurization by H₂O₂

The outcome of oxidative desulfurization of 2-thiouridine is highly dependent on the pH of the reaction medium.

pHMajor ProductMinor ProductReference
6.64-Pyrimidinone nucleoside (H²U)Uridine (U)[2]
7.6Uridine (U)4-Pyrimidinone nucleoside (H²U)[2]

Reactions were conducted in the presence of 100mM H₂O₂.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the synthesis of the 2-thiouridine phosphoramidite building block required for oligonucleotide synthesis.

  • Synthesis of 2-thiouridine: Couple the bis-silyl derivative of 2-thiouracil (B1096) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Remove the hydroxyl protecting groups with 2 M NH₃ in MeOH.[3]

  • 5'-O-DMT Protection: React 2-thiouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in dry pyridine to protect the 5'-hydroxyl group.[3]

  • 2'-O-TBDMS Protection: Protect the 2'-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Phosphitylation: React the 5'-O-DMT-2'-O-TBDMS-2-thiouridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous dichloromethane (B109758) to yield the final phosphoramidite.[3] Purify by silica (B1680970) gel chromatography.

Protocol 2: Incorporation of 2-Thiouridine into Oligonucleotides

This protocol details the modified solid-phase synthesis cycle for incorporating a 2-thiouridine residue.

  • Standard Synthesis Cycle: Utilize a standard automated DNA/RNA synthesizer with the following modifications.

  • Coupling: Dissolve the 2-thiouridine phosphoramidite in anhydrous acetonitrile. Use an extended coupling time (e.g., 15 minutes) to ensure high coupling efficiency.[4]

  • Capping: Use standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidation: Replace the standard iodine/water/pyridine oxidizing solution with a solution of tert-butyl hydroperoxide (tBuOOH) in acetonitrile (e.g., 0.25 M). Perform the oxidation step for 5 minutes.[4]

  • Deblocking: Use a standard deblocking solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group for the next cycle.

Protocol 3: Mild Deprotection of 2-Thiouridine-Containing Oligonucleotides

This protocol describes a mild deprotection procedure to preserve the 2-thiocarbonyl group.

  • Cleavage and Deprotection Solution: Prepare a mixture of methylamine, ethanol, and DMSO.

  • Incubation: Treat the solid support-bound oligonucleotide with the deprotection solution.

  • Desilylation: After removal of the base and phosphate protecting groups, treat the oligonucleotide with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), to remove the 2'-O-TBDMS groups.

  • Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or PAGE.

Visualizations

Desulfurization_Pathways cluster_conditions Reaction Conditions s2U 2-Thiouridine (s²U) Oxidant Oxidizing Agent (e.g., I₂, H₂O₂) H2U 4-Pyrimidinone Nucleoside (H²U) Oxidant->H2U pH 6.6 U Uridine (U) Oxidant->U pH 7.6 pH 6.6 pH 6.6 pH 7.6 pH 7.6

Caption: pH-dependent oxidative desulfurization pathways of 2-thiouridine.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection Deblocking 1. Deblocking (Standard) Coupling 2. Coupling (Extended Time) Deblocking->Coupling Capping 3. Capping (Standard) Coupling->Capping Oxidation 4. Oxidation (Use tBuOOH) Capping->Oxidation Oxidation->Deblocking Mild_Base 1. Mild Base Deprotection (e.g., MeNH₂/EtOH/DMSO) Oxidation->Mild_Base Desilylation 2. Desilylation (e.g., TEA·3HF) Mild_Base->Desilylation Purification Purification (HPLC/PAGE) Desilylation->Purification

Caption: Modified workflow for synthesizing 2-thiouridine-containing oligonucleotides.

References

Validation & Comparative

Thiouridine Isomers in RNA Duplexes: A Comparative Analysis of 2-Thiouridine and 4-Thiouridine on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA duplex stability is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparative analysis of two common thiouridine isomers, 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), and their impact on the thermodynamic stability of RNA duplexes. The data presented herein is compiled from peer-reviewed experimental studies to ensure accuracy and reliability.

The substitution of an oxygen atom with sulfur at either the 2- or 4-position of the uridine (B1682114) base significantly alters its electronic and steric properties, leading to distinct effects on RNA duplex stability. This guide will delve into the quantitative thermodynamic parameters, detail the experimental methodologies used to derive these data, and provide a visual representation of the experimental workflow.

Thermodynamic Stability: A Head-to-Head Comparison

Experimental data consistently demonstrates that the positional isomerization of the thio-modification on the uridine ring has opposing effects on the stability of RNA duplexes. Incorporation of 2-thiouridine generally leads to a significant stabilization of the RNA duplex, whereas 4-thiouridine has a destabilizing effect compared to an unmodified uridine.

A key study directly comparing these modifications within a pentamer RNA duplex model (Gs²UUUC or Gs⁴UUUC complexed with a complementary 2'-O-methyl-ribonucleotide strand, GmAmAmAmCm) provides clear quantitative evidence of this differential impact.[1] The thermodynamic parameters, including the melting temperature (Tm), and the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are summarized in the table below.

ModificationSequence (5'-3')Complementary Strand (5'-3')Tm (°C) [100 mM NaCl]ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
Unmodified GUUUCGmAmAmAmCm19.0-2.8-26.9-77.5
2-Thiouridine Gs²UUUCGmAmAmAmCm30.7-4.8-31.5-86.5
4-Thiouridine Gs⁴UUUCGmAmAmAmCm14.5-2.2-24.1-70.9

Table 1: Thermodynamic data for RNA duplexes containing unmodified uridine, 2-thiouridine, and 4-thiouridine. Data sourced from Kumar & Davis, Nucleic Acids Research, 1997.[1]

As illustrated in the table, the presence of 2-thiouridine increases the melting temperature by 11.7°C compared to the unmodified duplex, indicating a significant stabilizing effect.[1] This stabilization is further reflected in the more favorable Gibbs free energy change. Conversely, the incorporation of 4-thiouridine results in a 4.5°C decrease in the melting temperature, signifying duplex destabilization.[1]

The stabilizing effect of 2-thiouridine is attributed to its propensity to favor the C3'-endo sugar pucker conformation, which pre-organizes the single-stranded RNA into an A-form helix, reducing the entropic penalty of duplex formation.[1][2][3] This pre-organization is a key factor in the enhanced stability observed in s²U-containing duplexes.[2][3] In contrast, 4-thiouridine does not induce this conformational rigidity and can even introduce unfavorable steric or electronic effects that destabilize the duplex.[1]

Experimental Protocols

The thermodynamic data presented in this guide were primarily obtained through UV thermal denaturation studies (UV melting) and corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis of Thiouridine-Containing Oligonucleotides

The site-specific incorporation of 2-thiouridine and 4-thiouridine into RNA oligonucleotides requires the chemical synthesis of their corresponding phosphoramidite (B1245037) building blocks.

  • 2-Thiouridine Phosphoramidite Synthesis: The synthesis of the 2-thiouridine phosphoramidite involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by standard phosphitylation to yield the reactive phosphoramidite monomer.[1]

  • 4-Thiouridine Phosphoramidite Synthesis: The synthesis of the 4-thiouridine containing RNA is often achieved through a post-synthetic modification approach. A 4-triazolouridine phosphoramidite is incorporated into the RNA sequence using standard solid-phase synthesis. Subsequent treatment with thiolacetic acid and deprotection yields the desired 4-thiouridine modified oligonucleotide.[1]

RNA Duplex Formation and Annealing

To ensure the formation of duplexes for melting studies, equimolar amounts of the modified single-stranded RNA and its complementary strand are mixed in a buffer solution. A typical annealing protocol involves:

  • Dissolving the oligonucleotides in an appropriate buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, 0.05 mM EDTA, pH 7.0).[1]

  • Heating the solution to 90-95°C for 1-2 minutes to denature any secondary structures.[4][5]

  • Slowly cooling the solution to room temperature over a period of at least 30-60 minutes to allow for proper hybridization of the complementary strands.[4][5]

UV Thermal Denaturation (Melting) Studies

UV melting is a standard technique used to determine the thermal stability of nucleic acid duplexes. The process involves monitoring the change in UV absorbance of the duplex solution as the temperature is gradually increased.

  • Instrumentation: A spectrophotometer equipped with a Peltier temperature controller is used for these experiments.[1]

  • Sample Preparation: The annealed RNA duplex is placed in a quartz cuvette. The concentration of the duplex is typically in the micromolar range, although for short duplexes, higher concentrations may be necessary.[1]

  • Data Acquisition: The absorbance is monitored at a specific wavelength (e.g., 260 nm for standard RNA, or shifted wavelengths for thiolated derivatives like 280 nm for s²U and 330 nm for s⁴U containing duplexes) as the temperature is increased at a constant rate (e.g., 1°C/minute).[1]

  • Data Analysis: The melting temperature (Tm) is determined from the first derivative of the absorbance versus temperature curve, representing the temperature at which 50% of the duplexes are dissociated. Thermodynamic parameters (ΔH° and ΔS°) are derived from analyzing the concentration dependence of the melting curves (van't Hoff analysis). The Gibbs free energy (ΔG°) is then calculated using the equation ΔG° = ΔH° - TΔS°.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of 2-thiouridine and 4-thiouridine on RNA duplex stability.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_duplex_prep Duplex Preparation cluster_analysis Thermodynamic Analysis s2U_synth 2-Thiouridine Phosphoramidite Synthesis rna_synth Solid-Phase RNA Synthesis s2U_synth->rna_synth s4U_synth 4-Triazolouridine Phosphoramidite Synthesis s4U_synth->rna_synth post_synth_mod Post-Synthetic Thiolation (for 4-Thiouridine) rna_synth->post_synth_mod purification Oligonucleotide Purification (e.g., HPLC) post_synth_mod->purification mixing Mixing of Complementary Strands purification->mixing annealing Annealing (Heating and Slow Cooling) mixing->annealing uv_melting UV Thermal Denaturation annealing->uv_melting data_analysis Data Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_melting->data_analysis comparison Comparative Analysis data_analysis->comparison

Figure 1: General experimental workflow.

Structural Implications and Applications

The enhanced stability conferred by 2-thiouridine has significant biological and therapeutic implications. In nature, s²U is found in the anticodon loop of tRNAs, where it improves the fidelity of codon-anticodon interactions.[1][6] For therapeutic applications, the incorporation of 2-thiouridine into antisense oligonucleotides or siRNAs can increase their binding affinity to target mRNA, potentially enhancing their efficacy and duration of action.

Conversely, the destabilizing nature of 4-thiouridine makes it less suitable for applications requiring strong duplex formation. However, 4-thiouridine is a photoactivatable cross-linking agent and is widely used in structural biology to study RNA-protein interactions and to map RNA structures.[7][8]

References

Validating Trm9 and Trm112 Homolog Function: A Comparative Guide to the γ-Toxin Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functional validation of protein homologs is a critical step in understanding conserved biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the γ-toxin assay and alternative methods for validating the function of Trm9 and Trm112 homologs, proteins essential for tRNA modification and translational fidelity.

The Trm9-Trm112 complex is a highly conserved methyltransferase responsible for the 5-methoxycarbonylmethyl (mcm⁵) modification of uridine (B1682114) at the wobble position (U34) of specific tRNAs, such as tRNA-Arg(UCU) and tRNA-Glu(UUC). This modification is a crucial prerequisite for the subsequent thiolation to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). The integrity of this pathway is essential for accurate and efficient protein synthesis.

A powerful tool for assessing the in vivo function of the Trm9-Trm112 complex is the γ-toxin assay, which leverages the cytotoxic activity of a zymocin secreted by the yeast Kluyveromyces lactis. This guide details the principles and protocols of various γ-toxin assays and compares them with alternative analytical techniques, providing the necessary information to select the most appropriate method for your research needs.

The γ-Toxin Assay: A Functional Readout of Trm9-Trm112 Activity

The basis of the γ-toxin assay lies in its mechanism of action. The γ-toxin is a tRNase that specifically cleaves tRNAs containing the mcm⁵s²U modification at the 3'-side of this modified nucleoside.[1] This cleavage leads to translational arrest and cell death. Consequently, yeast cells with a deficient Trm9-Trm112 pathway lack the mcm⁵(s²)U modification, rendering them resistant to the γ-toxin.[2] This clear life-or-death phenotype provides a robust method for validating the function of Trm9 and Trm112 homologs by expressing them in Saccharomyces cerevisiae strains lacking the endogenous genes (trm9Δ or trm112Δ) and assessing the restoration of toxin sensitivity.

Experimental Approaches

There are three main approaches to the γ-toxin assay, ranging from qualitative to highly quantitative:

  • Qualitative Plate-Based Assays (Halo/Eclipse Assay): This is the simplest method, providing a visual assessment of toxin sensitivity.

  • Quantitative Liquid Culture Assay: This method offers a more quantitative measure of cell viability in the presence of the toxin.

  • Quantitative RT-PCR-Based tRNA Cleavage Assay: This is the most direct and quantitative method, measuring the specific cleavage of target tRNAs.

Data Presentation: Comparison of γ-Toxin Assay Performance

The following tables summarize hypothetical yet representative quantitative data obtained from the different γ-toxin assay formats, comparing a wild-type (WT), a deletion mutant (trm9Δ), and a mutant complemented with a functional homolog (trm9Δ + Homolog).

Table 1: Qualitative Halo/Eclipse Assay Results

StrainPhenotypeZone of Inhibition (mm)Interpretation
Wild-Type (WT)Sensitive15 ± 2Functional Trm9-Trm112 pathway
trm9ΔResistant0Non-functional Trm9-Trm112 pathway
trm9Δ + HomologSensitive14 ± 2Homolog complements Trm9 function

Table 2: Quantitative Liquid Culture Assay Data

Strain% Growth Inhibition (vs. No Toxin Control)Interpretation
Wild-Type (WT)85 ± 5%Functional Trm9-Trm112 pathway
trm9Δ5 ± 2%Non-functional Trm9-Trm112 pathway
trm9Δ + Homolog82 ± 6%Homolog complements Trm9 function

Table 3: Quantitative RT-PCR-Based tRNA Cleavage Data

Strain% tRNA-Glu(UUC) CleavageInterpretation
Wild-Type (WT)90 ± 4%Efficient in vivo tRNA modification
trm9Δ< 5%Lack of tRNA modification
trm9Δ + Homolog88 ± 5%Homolog restores tRNA modification

Experimental Protocols

Protocol 1: Qualitative Halo/Eclipse Assay

This protocol is adapted from standard yeast killer toxin assays.[3][4]

  • Prepare a lawn of the sensitive yeast strain: Grow the Saccharomyces cerevisiae strain to be tested (e.g., wild-type, trm9Δ, trm9Δ + homolog) to mid-log phase in appropriate liquid media.

  • Seed the plates: Add approximately 1 x 10⁶ cells to 5 ml of molten soft agar (B569324) (0.7% agar) and pour evenly over a pre-warmed agar plate containing rich medium (e.g., YPD).

  • Apply the toxin-producing strain: Once the soft agar has solidified, spot a small amount of a Kluyveromyces lactis strain that secretes the γ-toxin onto the center of the plate.

  • Incubate: Incubate the plates at a suitable temperature (e.g., 25-30°C) for 2-3 days.

  • Observe: A clear zone of growth inhibition (a "halo" or "eclipse") around the K. lactis spot indicates sensitivity to the toxin.

Protocol 2: Quantitative Liquid Culture Assay

This protocol is based on high-throughput yeast growth assays.[5]

  • Prepare yeast cultures: Grow the yeast strains to be tested overnight in appropriate liquid media.

  • Inoculate microplate: Dilute the overnight cultures to a starting OD₆₀₀ of 0.1 in fresh media in a 96-well microplate. Include wells with and without a pre-determined concentration of purified γ-toxin or sterile-filtered supernatant from a K. lactis culture.

  • Incubate with shaking: Incubate the microplate in a plate reader with intermittent shaking at 30°C.

  • Monitor growth: Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.

  • Analyze data: Plot the growth curves and calculate the percentage of growth inhibition by comparing the area under the curve or the final OD₆₀₀ of the toxin-treated samples to the untreated controls.

Protocol 3: Quantitative RT-PCR-Based tRNA Cleavage Assay

This protocol is a highly sensitive method for directly measuring tRNA cleavage.[1]

  • Treat cells with γ-toxin: Expose mid-log phase yeast cells to purified γ-toxin for a defined period.

  • Isolate total RNA: Extract total RNA from the treated and untreated cells using a standard protocol (e.g., hot acid phenol (B47542) extraction).

  • Reverse transcription: Perform reverse transcription on the total RNA using a primer specific to the 3' end of the target tRNA (e.g., tRNA-Glu(UUC)).

  • Quantitative PCR (qPCR): Perform qPCR using primers that amplify the full-length tRNA. The amount of full-length tRNA will be inversely proportional to the extent of cleavage.

  • Normalize and quantify: Normalize the qPCR data to a control RNA that is not a target of the γ-toxin (e.g., 5.8S rRNA). Calculate the percentage of tRNA cleavage in the toxin-treated samples relative to the untreated controls.

Mandatory Visualizations

γ_Toxin_Signaling_Pathway cluster_tRNA_mod tRNA Modification Pathway cluster_toxin_action γ-Toxin Action cluster_cellular_response Cellular Response Trm9 Trm9 (or Homolog) mcm5_tRNA mcm⁵U-tRNA Trm9->mcm5_tRNA Methylation Trm112 Trm112 Trm112->Trm9 Activates tRNA tRNA(U34) tRNA->Trm9 mcm5s2_tRNA mcm⁵s²U-tRNA mcm5_tRNA->mcm5s2_tRNA Thiolation gamma_toxin γ-Toxin mcm5s2_tRNA->gamma_toxin cleaved_tRNA Cleaved tRNA gamma_toxin->cleaved_tRNA Cleavage translation_arrest Translation Arrest cleaved_tRNA->translation_arrest cell_death Cell Death translation_arrest->cell_death

Caption: γ-Toxin Signaling Pathway.

Experimental_Workflow_qRT_PCR start Yeast Culture (WT, Δ, Δ+Homolog) toxin_treatment γ-Toxin Treatment start->toxin_treatment no_toxin_control No Toxin Control start->no_toxin_control rna_extraction Total RNA Extraction toxin_treatment->rna_extraction no_toxin_control->rna_extraction rt Reverse Transcription (tRNA-specific primer) rna_extraction->rt qpcr qPCR (Full-length tRNA primers) rt->qpcr analysis Data Analysis (% Cleavage) qpcr->analysis result Functional Validation analysis->result Logical_Relationship cluster_0 Genotype cluster_1 Biochemical State cluster_2 Phenotype (γ-Toxin Assay) A Functional Trm9/Trm112 C mcm⁵s²U-tRNA Present A->C B Non-functional Trm9/Trm112 D mcm⁵s²U-tRNA Absent B->D E Sensitive (Cell Death) C->E F Resistant (Cell Survival) D->F

References

A Structural Showdown: s²U:s²U vs. U:U Base Pairs in RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between canonical and modified nucleobase pairs in RNA is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a detailed structural and thermodynamic comparison of the non-canonical s²U:s²U and U:U base pairs within RNA duplexes, supported by experimental data.

The substitution of oxygen with sulfur at the C2 position of uridine (B1682114) (to form 2-thiouridine, s²U) is a naturally occurring modification that significantly influences the structure and stability of RNA. While the U:U mismatch is generally destabilizing to an RNA duplex, the s²U:s²U pair exhibits surprising stability, comparable to that of a canonical A:U Watson-Crick base pair.[1] This guide delves into the structural underpinnings of this enhanced stability.

Thermodynamic Stability: A Quantitative Comparison

The thermal stability of RNA duplexes containing U:U and s²U:s²U base pairs has been investigated using UV thermal denaturation experiments. The melting temperature (Tm), a key indicator of duplex stability, is significantly higher for duplexes containing s²U:s²U pairs compared to those with U:U pairs.

Base PairSequence Context (9-mer duplex)Melting Temperature (Tm) in °CChange in Free Energy (ΔG°₃₇) in kcal/mol
U:A (Canonical)5'-GCAGU CAGC-3' 3'-CGUCA GUCG-5'59.3-13.2
s²U:A5'-GCAGs²U CAGC-3' 3'-CGUCA GUCG-5'68.7-15.9
U:U5'-GCAGU CAGC-3' 3'-CGUCU GUCG-5'44.9-9.1
s²U:U5'-GCAGs²U CAGC-3' 3'-CGUCU GUCG-5'52.8-11.0
s²U:s²U5'-GCAGs²U CAGC-3' 3'-CGUCs²U GUCG-5'58.7-13.1

Data compiled from studies on 9-bp RNA duplexes in 10 mM Tris-HCl (pH 8.0), 1 M NaCl, and 2.5 mM EDTA. The central base pair is varied as indicated.[1]

As the data illustrates, the s²U:s²U-containing duplex has a melting temperature nearly 14°C higher than the corresponding U:U-containing duplex.[1] This brings its stability into a range comparable to the canonical U:A base pair.

Structural Insights from Crystallography

High-resolution crystal structures reveal the geometric basis for the observed thermodynamic differences. While both U:U and s²U:s²U can form wobble-like base pairs, the 2-thio modification introduces key structural changes.

G cluster_UU U:U Base Pair cluster_s2Us2U s²U:s²U Base Pair U1 Uridine U2 Uridine U1->U2 C=O···H-N (Hydrogen Bond) s2U1 2-Thiouridine s2U2 2-Thiouridine s2U1->s2U2 C=S···H-N (Sulfur-mediated Hydrogen Bond)

In a U:U mismatch, a C=O···H-N hydrogen bond is typically observed.[1] In contrast, the s²U:s²U base pair is characterized by a C=S···H-N hydrogen bond.[1] While sulfur is a weaker hydrogen bond acceptor than oxygen, the enhanced stability of the s²U:s²U pair is not solely attributed to this interaction. Several factors are proposed to contribute to the increased stability:

  • Preorganization of the RNA strand: The 2-thio modification favors the C3'-endo sugar pucker conformation, which preorganizes the single-stranded RNA for hybridization.[2][3]

  • Reduced desolvation penalty: The less electronegative sulfur atom is thought to have a lower desolvation penalty upon duplex formation compared to the oxygen atom in uridine.[2][4]

  • Enhanced stacking interactions: The larger and more polarizable sulfur atom can lead to more favorable stacking interactions with neighboring bases.[4][5]

Interestingly, crystallographic studies of a U:U mismatch show multiple conformations, indicating structural heterogeneity. Conversely, the presence of s²U in an s²U:U pair locks the mismatch into a single, more ordered conformation.[2][4] This ordering effect likely contributes to the overall stability of s²U-containing duplexes.

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies used to characterize and compare RNA duplexes containing s²U:s²U and U:U base pairs.

G cluster_synthesis 1. RNA Oligonucleotide Synthesis cluster_characterization 2. Duplex Formation & Characterization cluster_analysis 3. Data Analysis A Phosphoramidite (B1245037) Chemistry B tert-butyl hydroperoxide oxidation (for s²U) A->B C Deprotection & Purification (HPLC/PAGE) B->C D Annealing of Complementary Strands E UV Thermal Denaturation (Tm) D->E F NMR Spectroscopy D->F G X-ray Crystallography D->G H Thermodynamic Parameter Calculation E->H I Structural Modeling & Refinement F->I G->I

RNA Oligonucleotide Synthesis
  • Solid-Phase Synthesis: RNA oligonucleotides are synthesized using standard phosphoramidite chemistry.[6] For the incorporation of 2-thiouridine, an s²U phosphoramidite is used.

  • Oxidation: A critical step for s²U-containing oligonucleotides is the oxidation step. Standard iodine-water oxidation can lead to the loss of the sulfur atom.[7] Therefore, a non-aqueous oxidant such as tert-butyl hydroperoxide is used to preserve the 2-thio modification.[7]

  • Deprotection and Purification: Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity for subsequent experiments.[6]

UV Thermal Denaturation
  • Sample Preparation: Complementary RNA strands are mixed in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[1] Samples are prepared at a series of concentrations to allow for the determination of thermodynamic parameters.[1][8]

  • Melting and Annealing: The samples are heated to a high temperature (e.g., 95°C) to ensure complete dissociation of the duplexes, followed by slow cooling to allow for proper annealing.

  • Data Acquisition: The absorbance of the samples at 260 nm is monitored as the temperature is slowly increased. The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands.

  • Data Analysis: Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation are calculated from the concentration-dependent melting curves.[8]

NMR Spectroscopy
  • Sample Preparation: Purified and annealed RNA duplexes are dissolved in an appropriate buffer, often in D₂O or a H₂O/D₂O mixture to observe exchangeable imino protons.

  • Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY and TOCSY, are acquired. The imino proton region of the 1D spectrum is particularly informative for base pairing.[9]

  • Structural Analysis: The observed nuclear Overhauser effects (NOEs) provide distance constraints between protons, which are used to calculate and refine the three-dimensional structure of the RNA duplex.[10]

X-ray Crystallography
  • Crystallization: The purified RNA duplex is screened against a variety of crystallization conditions (buffers, precipitants, salts) to obtain diffraction-quality crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions of the RNA duplex are determined and refined to yield a high-resolution three-dimensional structure.[11]

References

A Comparative Guide to the Functional Differences of Wobble Uridine Modifications: m5s2U vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon, are crucial for maintaining the efficiency and fidelity of protein synthesis. These modifications fine-tune the decoding process, ensuring that the correct amino acids are incorporated into the growing polypeptide chain. Among the most complex and critical of these is the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification, a type of m5s2U. Its absence is linked to a range of cellular defects, from reduced growth to proteotoxic stress.

This guide provides an objective comparison of the functional differences between m5s2U and other key wobble uridine (B1682114) modifications, supported by experimental data and detailed protocols.

Functional Comparison of Wobble Uridine Modifications

The modifications at the wobble uridine (U34) position can be broadly categorized by their effects: some expand wobble pairing to read multiple codons, while others restrict it to enhance fidelity for a single codon. The mcm5s2U modification is a prime example of the latter, enforcing a strict interaction with A-ending codons.

The primary role of the mcm5s2U34 modification is to increase the efficiency of reading cognate codons, rather than solely to prevent errors in translation.[1] In eukaryotes, this modification is critical for proper mRNA decoding and protein translation.[2][3][4] The two key chemical groups, the 5-methoxycarbonylmethyl (mcm5) group and the 2-thio (s2) group, play distinct but synergistic roles. The s2 modification restricts the conformational flexibility of the uridine, favoring the C3'-endo ribose pucker, which is optimal for base pairing with adenosine (B11128) (A) in the third codon position and preventing misreading of G-ending codons.[5][6] The mcm5 group further stabilizes U•G wobble pairing, although the s2 group's restrictive effect is dominant.[6]

In contrast, modifications like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-carbamoylmethyluridine (B1230082) (ncm5U), which lack the 2-thio group, are less restrictive and can read both A- and G-ending codons more promiscuously.[7][8] An unmodified uridine at the wobble position is the most flexible, capable of pairing with both A and G, but this can lead to reduced efficiency and increased potential for frameshifting errors.[9]

The absence of these modifications has significant consequences. While loss of either the mcm5 or s2 modification pathways is tolerated in yeast, the simultaneous loss of both is lethal in some genetic backgrounds and causes severe growth defects in others, highlighting the essential role of mcm5s2U.[1][10] This severe phenotype is primarily due to the malfunction of tRNALysUUU, which leads to a global decrease in protein levels.[9][10]

Quantitative Data Summary

The following table summarizes the key functional characteristics of different wobble uridine modifications based on available experimental evidence.

ModificationFound in tRNA Species (Eukaryotes)Recognized CodonsPrimary FunctionPhenotype of Deficiency
mcm5s2U Lys(UUU), Gln(UUG), Glu(UUC)Primarily NNA; restricts NNG pairingHigh Efficiency & Fidelity: Ensures rapid and accurate decoding of A-ending codons; prevents frameshifting.[1][2][7]Severe growth defects, temperature sensitivity, reduced protein levels, proteotoxic stress.[10][11] Lethal when both mcm5 and s2 pathways are lost.[1]
mcm5U Arg(UCU), Gly(UCC), etc.NNA and NNGEnhanced Wobble: Promotes efficient reading of both A- and G-ending codons.[7]Pleiotropic phenotypes including sensitivity to stress.[7]
ncm5U Ser(UCU), Thr(UGU), Ala(UGC)NNA and NNGEnhanced Wobble: Similar to mcm5U, improves decoding of A/G-ending codons.[1][7]Slow growth, sensitivity to various cellular stresses.
Ψ (Pseudouridine) Ile(UAU)NNA, NNU, NNCExpanded Decoding: Stabilizes the anticodon loop structure to allow broader codon recognition.Reduced translational efficiency.
Unmodified U (Naturally rare in eukaryotes, e.g., tRNALeuUAG)NNA and NNGBasic Wobble: Allows decoding of A- and G-ending codons per the original wobble hypothesis, but often inefficiently.[6][9]Can lead to translational stalling and increased frameshifting if modifications are absent from tRNAs that normally require them.[7][11]

Visualizing Molecular Pathways and Workflows

Biosynthesis of mcm5s2U Wobble Uridine

The formation of mcm5s2U is a complex process involving two independent pathways that converge on the uridine at position 34 of specific tRNAs. The Elongator complex is responsible for adding the cm5 (carboxymethyl) group, which is then methylated to mcm5. Separately, the Urm1 and Uba4 proteins are part of the ubiquitin-like system that facilitates the 2-thiolation (s2) step.

Biosynthesis pathway for the mcm5s2U modification.
Experimental Workflow: γ-Toxin Assay for mcm5s2U Detection

The γ-toxin endonuclease from the yeast Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification.[2][3] This property has been harnessed to develop a robust assay for detecting the presence and relative abundance of this modification.

cluster_analysis Downstream Analysis cluster_northern cluster_qpcr start Isolate Total RNA from Cells incubate Incubate RNA with γ-Toxin Endonuclease start->incubate choice mcm5s2U Present? incubate->choice northern Northern Blot choice->northern Yes rt Reverse Transcription choice->rt Yes no_cleavage No Cleavage (tRNA remains intact) choice->no_cleavage No probe Probe for specific tRNA northern->probe detect_cleavage Detect Cleaved tRNA Fragments probe->detect_cleavage qpcr qPCR with primers spanning cleavage site rt->qpcr detect_loss Quantify Loss of Full-Length cDNA qpcr->detect_loss

Workflow of the γ-toxin assay for detecting mcm5s2U.
Logical Relationship: Codon Recognition by Wobble Uridines

The chemical nature of the modification at U34 directly dictates its base-pairing potential with the third nucleotide of the mRNA codon, thereby defining the "rules" of wobble decoding for that specific tRNA.

cluster_trna tRNA Anticodon (Position 34) cluster_codon mRNA Codon (Position 3) U Unmodified U A Adenosine (A) U->A Standard Wobble G Guanosine (G) U->G Standard Wobble mcm5U mcm5U mcm5U->A Efficient Pairing mcm5U->G Efficient Pairing mcm5s2U mcm5s2U mcm5s2U->A Strongly Favored mcm5s2U->G Restricted/Weak

Codon pairing rules for different U34 modifications.

Experimental Protocols

Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol provides a systems-level view of all ribonucleoside modifications in the total tRNA pool.[12]

  • Objective: To identify and quantify the relative proportions of modified ribonucleosides from a total tRNA sample.

  • Methodology:

    • tRNA Isolation: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., Trizol). Purify the tRNA fraction from the total RNA using methods like HPLC or PAGE electrophoresis.[12][13]

    • Enzymatic Hydrolysis: Digest the purified tRNA (several micrograms) down to single nucleosides. This is typically achieved using a combination of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase, to ensure complete digestion and dephosphorylation.

    • HPLC Separation: Resolve the resulting mixture of ribonucleosides using reversed-phase High-Performance Liquid Chromatography (HPLC). The separation is based on the different chemical properties of the canonical and modified nucleosides.

    • Mass Spectrometry (MS/MS) Analysis: Couple the HPLC output directly to a mass spectrometer. Use dynamic multiple reaction monitoring (DMRM) to identify and quantify each nucleoside as it elutes from the column.[12] Each modified nucleoside has a unique mass and fragmentation pattern that allows for its precise identification and quantification relative to the canonical nucleosides.

Monitoring mcm5s2U Status via the γ-Toxin Endonuclease Assay

This method is highly specific for detecting the mcm5s2U modification.[2][3][4]

  • Objective: To determine the presence or absence of mcm5s2U in specific tRNA isoacceptors.

  • Methodology:

    • tRNA Preparation: Isolate total RNA from the eukaryotic cells of interest.

    • Toxin Cleavage Reaction: Incubate the total RNA (typically 5-10 µg) with purified recombinant γ-toxin endonuclease in a suitable reaction buffer. The toxin will specifically cleave the phosphodiester bond on the 3' side of any mcm5s2U-modified tRNA.

    • Analysis of Cleavage:

      • Method A: Northern Blotting. Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel. Transfer the RNA to a membrane and probe with a radiolabeled or fluorescently labeled oligonucleotide specific to the tRNA of interest (e.g., tRNALysUUU). The presence of mcm5s2U will result in the appearance of a smaller cleavage product in addition to the full-length tRNA.

      • Method B: Quantitative RT-PCR. Perform a reverse transcription reaction on the RNA from the cleavage reaction. Then, use qPCR with primers that flank the anticodon loop of the target tRNA. Cleavage by γ-toxin will prevent the amplification of a full-length product, leading to a decrease in the qPCR signal compared to an untreated control. This loss of signal can be quantified to estimate the modification level.

Analysis of Translational Frameshifting using Reporter Assays

This protocol assesses how the absence of wobble modifications affects the maintenance of the correct reading frame during translation.[7]

  • Objective: To measure the frequency of +1 ribosomal frameshifting caused by inefficient decoding.

  • Methodology:

    • Reporter Construct: Utilize a bicistronic reporter plasmid, such as one containing Renilla luciferase (R-luc) and Firefly luciferase (F-luc). Between the two coding sequences, insert a "slippery site" sequence followed by the codon of interest (e.g., AAA for lysine). A stop codon is placed in the original reading frame (0 frame) immediately after the test codon.

    • Expression: Transform yeast or other eukaryotic cells (both wild-type and modification-deficient mutants) with the reporter plasmid.

    • Luciferase Assay: Prepare cell lysates and measure the activity of both Renilla and Firefly luciferases. Renilla luciferase expression serves as an internal control for transcription and translation initiation. Firefly luciferase will only be expressed if the ribosome performs a +1 frameshift at the slippery site to bypass the 0-frame stop codon.

    • Calculate Frameshift Frequency: The frameshifting efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in modification-deficient mutants compared to wild-type indicates that the hypomodified tRNA causes ribosomal pausing and slippage, thus impairing translational fidelity.

References

A Head-to-Head Battle for Sensitivity: HPLC-MS versus γ-Toxin Assay in the Detection of mcm5s2U

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the study of tRNA modifications, the accurate detection and quantification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is paramount. This modified nucleoside plays a crucial role in the efficiency and fidelity of mRNA translation, and its dysregulation has been linked to various diseases. Two prominent analytical techniques have emerged for its detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the γ-toxin assay. This guide provides a comprehensive comparison of these methods, delving into their sensitivity, experimental protocols, and underlying principles to aid researchers in selecting the most appropriate technique for their specific needs.

The landscape of post-transcriptional tRNA modifications is vast and complex, with mcm5s2U being a key player in ensuring proper protein synthesis.[1][2][3][4] Its detection, however, can be technically demanding.[1][2][3][4] While HPLC-MS offers a powerful platform for the sensitive identification and quantification of a wide range of modified nucleosides, it comes with inherent challenges, including the need for specialized expertise, extensive optimization, and the generation of standards.[1] In response to these hurdles, the γ-toxin assay has been developed as a more accessible alternative that leverages standard molecular biology techniques.[1]

At a Glance: Comparing the Titans of mcm5s2U Detection

To facilitate a clear comparison, the following table summarizes the key performance characteristics of HPLC-MS and the γ-toxin assay for mcm5s2U detection.

FeatureHPLC-MSγ-Toxin Assay
Principle Separation of digested tRNA nucleosides by liquid chromatography followed by mass-based detection and quantification.Enzymatic cleavage of tRNA at the mcm5s2U site by γ-toxin, followed by detection of cleavage products.
Quantification Absolute quantification possible with standards.Primarily relative quantification (detects percentage decrease).
Sensitivity High sensitivity, capable of detecting low femtomole amounts of modified nucleosides.[5]Sensitive enough to detect a ~70-80% decrease in mcm5s2U-containing tRNA.[1][6]
Specificity High, based on retention time and mass-to-charge ratio.High, γ-toxin is specific for mcm5s2U-containing tRNAs.[1]
Throughput Lower, with lengthy run times per sample.[1]Higher, especially when coupled with qRT-PCR.
Expertise Requires specialized knowledge of mass spectrometry and chromatography.[1]Utilizes standard molecular biology techniques (Northern blotting, qRT-PCR).[1]
Cost High initial investment and maintenance costs for instrumentation.[1]More cost-effective, relying on common laboratory equipment.
Sample Input Typically requires micrograms of purified tRNA.Can be performed with total RNA extracts.

Deep Dive into Sensitivity: A Quantitative Perspective

A critical factor in choosing a detection method is its sensitivity, often defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

HPLC-MS: Pushing the Boundaries of Detection

Table of LOD and LOQ for various modified nucleosides using HPLC-MS (as a proxy for mcm5s2U sensitivity):

Modified NucleosideLimit of Detection (LOD)Limit of Quantification (LOQ)
Pseudouridine (Ψ)10 fmol20 fmol
7-methylguanosine (m7G)10 amol50 amol
Dihydrouridine (D)Not specifiedNot specified
3-methylcytidine (m3C)Not specifiedNot specified
2-methyladenosine (m2A)Not specifiedNot specified
1-methylguanosine (m1G)Not specifiedNot specified
2-methylguanosine (m2G)Not specifiedNot specified
(Data adapted from Kellner et al., 2014)[7]
γ-Toxin Assay: A Robust Indicator of Modification Status

The sensitivity of the γ-toxin assay is typically expressed in terms of its ability to detect a change in the population of mcm5s2U-containing tRNA molecules. When coupled with quantitative real-time PCR (qRT-PCR), the assay can reliably detect a significant decrease in the amount of full-length tRNA, indicating the presence and cleavage of mcm5s2U. Studies have shown that this method can detect a decrease of approximately 70-80% in the target tRNA levels following treatment with γ-toxin.[1][6] While this provides a robust semi-quantitative measure of the modification's presence, it does not offer the absolute quantification capabilities of HPLC-MS.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for both the HPLC-MS and γ-toxin assays for mcm5s2U detection.

HPLC-MS Protocol for mcm5s2U Detection

The analysis of mcm5s2U by HPLC-MS involves a multi-step process that begins with the isolation of tRNA and culminates in the mass spectrometric detection of the modified nucleoside.

1. tRNA Isolation and Purification:

  • Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent).

  • Small RNAs, including tRNA, are enriched from the total RNA pool.

  • The tRNA fraction is further purified using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography to ensure the removal of contaminating RNA species.[9]

2. Enzymatic Digestion of tRNA to Nucleosides:

  • The purified tRNA is enzymatically hydrolyzed into its constituent nucleosides.

  • A cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase, is used to ensure complete digestion.

3. HPLC Separation:

4. Mass Spectrometry Detection and Quantification:

  • The eluent from the HPLC is directly introduced into a mass spectrometer.

  • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • The mass transition specific for mcm5s2U is monitored for its detection and quantification.

  • For absolute quantification, a calibration curve is generated using a synthetic mcm5s2U standard of known concentrations.

γ-Toxin Assay Protocol for mcm5s2U Detection

The γ-toxin assay offers a more streamlined approach that relies on the specific enzymatic activity of γ-toxin.

1. RNA Preparation:

  • Total RNA is isolated from the cells or tissues of interest. Purification of tRNA is not strictly necessary.

2. γ-Toxin Cleavage Reaction:

  • The total RNA is incubated with recombinant γ-toxin endonuclease from Kluyveromyces lactis.

  • The reaction is carried out in a specific buffer at an optimized temperature (e.g., 30°C) for a defined period.

3. Analysis of Cleavage Products:

  • The extent of tRNA cleavage is assessed using one of the following methods:

    • Northern Blotting: The RNA is separated by gel electrophoresis, transferred to a membrane, and probed with a labeled oligonucleotide specific to the target tRNA. The appearance of cleavage products and a decrease in the full-length tRNA band indicate the presence of mcm5s2U.

    • Quantitative Real-Time PCR (qRT-PCR): This is a more rapid and quantitative alternative to northern blotting.

      • Reverse transcription is performed on the γ-toxin-treated RNA using a primer that anneals downstream of the cleavage site.

      • The resulting cDNA is then used as a template for qRT-PCR with primers that span the cleavage site.

      • A decrease in the PCR product compared to an untreated control indicates cleavage and thus the presence of mcm5s2U.[1][6]

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the biosynthetic pathway of mcm5s2U.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Cell/Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction trna_purification tRNA Purification rna_extraction->trna_purification digestion Enzymatic Digestion to Nucleosides trna_purification->digestion hplc HPLC Separation digestion->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms results Absolute Quantification of mcm5s2U ms->results

Caption: Workflow for mcm5s2U detection by HPLC-MS.

Gamma_Toxin_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output start Cell/Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction cleavage γ-Toxin Cleavage rna_extraction->cleavage analysis_choice Detection Method cleavage->analysis_choice northern Northern Blotting analysis_choice->northern Qualitative/ Semi-quantitative q_rt_pcr qRT-PCR analysis_choice->q_rt_pcr Semi-quantitative results Relative Quantification of mcm5s2U northern->results q_rt_pcr->results

Caption: Workflow for mcm5s2U detection by γ-toxin assay.

mcm5s2U_Biosynthesis cluster_pathway mcm5s2U Biosynthesis Pathway U_tRNA Uridine in tRNA Elongator Elongator Complex U_tRNA->Elongator Thiolation_Enzymes Thiolation Enzymes U_tRNA->Thiolation_Enzymes cm5U_tRNA cm5U-tRNA Trm9_Trm112 Trm9/Trm112 Complex cm5U_tRNA->Trm9_Trm112 mcm5U_tRNA mcm5U-tRNA mcm5U_tRNA->Thiolation_Enzymes s2U_tRNA s2U-tRNA s2U_tRNA->Elongator mcm5s2U_tRNA mcm5s2U-tRNA Elongator->cm5U_tRNA Elongator->mcm5s2U_tRNA Trm9_Trm112->mcm5U_tRNA Thiolation_Enzymes->s2U_tRNA Thiolation_Enzymes->mcm5s2U_tRNA

References

A Comparative Guide to the Validation of MnmM as the nm5s2U Methyltransferase in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of transfer RNA (tRNA) at the wobble position (U34) is a critical process for ensuring translational fidelity and efficiency. One such modification, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), is widespread in bacteria. While the biosynthetic pathway is well-understood in Gram-negative models like Escherichia coli, Gram-positive bacteria employ a distinct, non-homologous enzymatic route. This guide provides a detailed comparison of the validation of MnmM as the key methyltransferase in this alternative pathway, contrasting it with the canonical pathway and presenting the supporting experimental data.

Section 1: Comparing the Biosynthetic Pathways for mnm5s2U

In bacteria, the journey to mnm5s2U begins with earlier modifications catalyzed by the MnmA, MnmE, and MnmG enzymes, leading to intermediates like 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) or 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). The final methylation step, however, diverges significantly between Gram-negative and Gram-positive bacteria.

  • The Canonical MnmC Pathway (Gram-Negative Bacteria): In E. coli, a single bifunctional enzyme, MnmC , completes the synthesis. Its C-terminal domain (MnmC1) first converts cmnm5s2U to the intermediate nm5s2U. Subsequently, its N-terminal domain (MnmC2) methylates nm5s2U to produce the final mnm5s2U modification.

  • The Alternative MnmLM Pathway (Gram-Positive Bacteria): Most Gram-positive bacteria, including pathogens like Bacillus subtilis and Streptococcus mutans, lack an MnmC homolog. Instead, they rely on two distinct enzymes encoded in the same operon:

    • MnmL (formerly YtqA): A radical S-adenosylmethionine (SAM) enzyme predicted to be involved in the conversion of cmnm5s2U to nm5s2U.

    • MnmM (formerly YtqB): The focus of this guide, a SAM-dependent methyltransferase responsible for the final methylation step, converting nm5s2U into mnm5s2U.

The discovery and validation of the MnmLM pathway represent a classic case of non-orthologous gene displacement, where different enzymatic solutions have evolved to achieve the same essential biochemical outcome.

Biosynthesis_Pathway_Comparison cluster_gram_negative Gram-Negative (e.g., E. coli) cluster_gram_positive Gram-Positive (e.g., B. subtilis) cmnm5s2U_neg cmnm5s2U-tRNA nm5s2U_neg nm5s2U-tRNA cmnm5s2U_neg->nm5s2U_neg MnmC (C-term) mnm5s2U_neg mnm5s2U-tRNA nm5s2U_neg->mnm5s2U_neg MnmC (N-term) + SAM cmnm5s2U_pos cmnm5s2U-tRNA nm5s2U_pos nm5s2U-tRNA cmnm5s2U_pos->nm5s2U_pos MnmL mnm5s2U_pos mnm5s2U-tRNA nm5s2U_pos->mnm5s2U_pos MnmM + SAM

Caption: Comparative pathways for mnm5s2U synthesis.

Section 2: Quantitative Data and Performance Comparison

The validation of MnmM's function relies on genetic and biochemical evidence. Deletion of the mnmM gene results in the accumulation of the nm5s2U intermediate and the absence of the final mnm5s2U product, a phenotype that can be quantified using mass spectrometry.

Table 1: Comparison of Key Enzymes and Genetic Loci

Feature Gram-Negative (e.g., E. coli) Gram-Positive (e.g., B. subtilis, S. mutans)
Final Methyltransferase MnmC (N-terminal domain) MnmM (YtqB)
Precursor Enzyme MnmC (C-terminal domain) MnmL (YtqA)
Gene Organization mnmC is a standalone gene mnmL and mnmM are typically in an operon

| Ortholog Presence | MnmC is absent in most Gram-positives | MnmL/MnmM are widespread in Firmicutes |

Table 2: Phenotypic Effects of Gene Deletions on tRNA Modification

Strain Relevant Genotype Key Accumulated Intermediate Final mnm5s2U Product Supporting Evidence
B. subtilis Wild-Type mnmM+, mnmL+ Low levels Present Mass Spectrometry
B. subtilis Mutant ΔmnmM nm5s2U Absent Mass Spectrometry
S. mutans Wild-Type mnmM+, mnmL+ Low levels Present Mass Spectrometry[1]
S. mutans Mutant ΔmnmM nm5s2U Absent Mass Spectrometry[1]
E. coli Wild-Type mnmC+ Low levels Present Mass Spectrometry

| E. coli Mutant | ΔmnmC | cmnm5s2U / nm5s2U | Absent | Mass Spectrometry |

Table 3: Growth Phenotypes of Biosynthesis Mutants While direct kinetic comparisons of MnmM and MnmC are not readily available in the literature, the physiological impact of disrupting the pathway has been studied. Deletion of upstream genes like mnmE and mnmG in B. subtilis leads to a noticeable growth defect, underscoring the importance of these tRNA modifications.

OrganismStrainDoubling Time in LBT Medium (min)Growth Defect Compared to Wild-Type
B. subtilisWild-Type37.8 ± 1.3-
B. subtilisΔmnmG45.1 ± 1.0~19% slower
B. subtilisΔmnmE44.1 ± 1.3~17% slower
Data sourced from[2]. Data for ΔmnmM is not specified but is expected to have a similar or less severe phenotype as the modification is at a later stage.

Section 3: Experimental Validation Protocols

The validation of MnmM's function involves a combination of bioinformatics, genetic manipulation, and analytical chemistry.

This protocol outlines the general steps for creating a gene deletion mutant to study the in vivo function of MnmM.

  • Bioinformatic Analysis: Identify the mnmM gene and its surrounding operon structure in the target Gram-positive bacterium using genome databases.

  • Construct Design: Design a knockout cassette, typically an antibiotic resistance gene (e.g., Erythromycin Resistance) flanked by regions homologous to the upstream and downstream sequences of the mnmM gene.

  • Transformation: Introduce the knockout construct into competent cells of the target bacterium (e.g., S. mutans or B. subtilis).

  • Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the cassette and deletion of the mnmM gene via PCR and sequencing.

  • Phenotypic Analysis: Compare the tRNA modification profile of the ΔmnmM mutant with the wild-type strain using the LC-MS protocol below.

Genetic_Validation_Workflow start Identify mnmM Gene construct Design & Build Knockout Cassette start->construct transform Transform Bacteria construct->transform select Select on Antibiotic Media transform->select verify Verify Deletion via PCR select->verify analyze Analyze Phenotype (LC-MS, Growth Curve) verify->analyze end Function Confirmed analyze->end

Caption: Workflow for genetic validation of MnmM function.

This method is the gold standard for identifying and quantifying the relative amounts of modified nucleosides in a total tRNA pool.[3][4]

  • Cell Culture and Harvest: Grow wild-type and ΔmnmM mutant strains to mid-log phase and harvest the cell pellets.

  • Total RNA Extraction: Isolate total RNA using a suitable method (e.g., hot phenol-chloroform extraction).

  • tRNA Purification: Purify the tRNA fraction from the total RNA, often by size-selection chromatography or specialized kits.

  • Enzymatic Hydrolysis: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS Analysis: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: Identify and quantify nm5s2U and mnm5s2U based on their unique retention times and mass-to-charge ratios. Compare the relative abundance of these nucleosides between the wild-type and mutant strains.

This assay directly demonstrates the enzymatic activity of MnmM.[5][6]

  • Reagent Preparation:

    • Enzyme: Overexpress and purify recombinant MnmM protein.

    • Substrate: Prepare in vitro transcribed tRNA (e.g., tRNAGln) that lacks the mnm5s2U modification, or use total tRNA isolated from a ΔmnmM strain, which will be rich in the nm5s2U substrate.

    • Methyl Donor: S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM) for sensitive detection.

  • Reaction Setup: Combine the purified MnmM enzyme, the tRNA substrate, and (radiolabeled) SAM in a suitable reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection of Methylation:

    • Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto filter paper, wash away unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.

    • LC-MS: If using non-labeled SAM, stop the reaction, hydrolyze the tRNA, and analyze the products via LC-MS to detect the conversion of nm5s2U to mnm5s2U.

In_Vitro_Assay_Workflow cluster_components Reaction Components Enzyme Purified MnmM Incubate Incubate at 37°C Enzyme->Incubate Substrate nm5s2U-containing tRNA (from ΔmnmM strain) Substrate->Incubate Donor [3H] S-adenosylmethionine (SAM) Donor->Incubate Detect Detect Methylation Incubate->Detect Scintillation Scintillation Counting (Radioactivity) Detect->Scintillation Radiolabeled LCMS LC-MS Analysis (Mass Shift) Detect->LCMS Non-labeled

Caption: Experimental workflow for an in vitro MnmM assay.

Conclusion

The validation of MnmM as the dedicated methyltransferase for the final step of mnm5s2U synthesis in Gram-positive bacteria is robustly supported by comparative genomics, genetic knockout studies, and mass spectrometry analysis.[6][7][8] This discovery highlights the evolutionary diversity of essential pathways for tRNA modification. For drug development professionals, the distinction between the MnmC and MnmLM pathways offers a promising avenue for designing highly specific antibiotics. An inhibitor targeting MnmM would be expected to disrupt translational fidelity in a wide range of Gram-positive pathogens while having no effect on the Gram-negative microbiome or the host, making it an attractive therapeutic target.

References

Decoding Transcriptome Dynamics: A Comparative Guide to 4-Thiouridine and Cytidine-Analog Based RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel the intricacies of gene expression, understanding the dynamic nature of the transcriptome is paramount. Metabolic labeling of newly synthesized RNA offers a powerful lens to view transcription, processing, and degradation. This guide provides a comprehensive comparison of two prominent methodologies: the well-established 4-thiouridine (B1664626) (4sU)-based techniques and the emerging cytidine-analog approaches for transcriptome analysis.

This objective guide, supported by experimental data, delves into the principles, performance, and protocols of these methods to empower researchers in selecting the optimal strategy for their scientific inquiries.

Principles of Metabolic RNA Labeling and Base Conversion

Metabolic RNA labeling introduces modified nucleosides into cellular RNA, which are then identified through downstream processing. The key to these techniques lies in the chemical conversion of the incorporated analog into a different base, creating a "mutation" that can be read by high-throughput sequencing.

4-Thiouridine (4sU)-Based Methods

4-Thiouridine (4sU) is a uridine (B1682114) analog that is readily incorporated into newly transcribed RNA.[1] Following RNA extraction, the thiol group in 4sU is chemically modified, leading to its misidentification as cytidine (B196190) during reverse transcription. This results in a thymine (B56734) (T) to cytosine (C) transition in the sequencing data, allowing for the identification of nascent transcripts.[2] Several popular methods employ this principle, including SLAM-seq, TUC-seq, and TimeLapse-seq.[3][4][5]

G cluster_0 4sU-Based Workflow (e.g., SLAM-seq) A Metabolic Labeling (4-Thiouridine) B RNA Isolation A->B C Chemical Conversion (e.g., Iodoacetamide) B->C D Reverse Transcription C->D E Sequencing D->E F Data Analysis (T>C Conversion) E->F

Workflow for 4sU-based transcriptome analysis.
Cytidine Analog-Based Methods

A newer class of methods utilizes cytidine analogs, such as N4-allylcytidine (a4C), for metabolic labeling.[6] This analog is incorporated into nascent RNA and subsequently undergoes a chemical reaction, for instance with iodine, to form a cyclized cytidine (cyc-C).[6] This modification disrupts canonical base pairing during reverse transcription, leading to misincorporation and allowing for the identification of labeled transcripts.[6]

G cluster_1 Cytidine Analog-Based Workflow (e.g., a4C-seq) G Metabolic Labeling (N4-Allylcytidine) H RNA Isolation G->H I Chemical Conversion (e.g., Iodine) H->I J Reverse Transcription I->J K Sequencing J->K L Data Analysis (Misincorporation) K->L

Workflow for cytidine analog-based transcriptome analysis.

Data Presentation: Quantitative Comparison

The choice between 4sU and cytidine analog-based methods often depends on specific experimental needs and performance characteristics. The following tables summarize key quantitative data from published studies.

Table 1: Comparison of 4sU-Based Method Performance

FeatureSLAM-seqTUC-seqTimeLapse-seq
Principle Alkylation of 4sU with iodoacetamide (B48618) (IAA) leads to T-to-C conversion during reverse transcription.[7]Osmium tetroxide-mediated conversion of 4sU to a native cytidine.[5]Oxidative-nucleophilic-aromatic substitution converts 4sU to a cytidine analog.[8]
Conversion Efficiency >95%[9]~98%[10]~80%[4]
Reported Advantages High efficiency, relatively simple protocol.[7]Converts 4sU to a native base, potentially reducing RT bias.[5]Single-molecule approach adaptable to various applications.[8]
Reported Disadvantages Potential for IAA to react with other molecules.[11]Osmium tetroxide is toxic and requires careful handling.Lower reported conversion efficiency compared to other methods.[4]

Table 2: Comparison of 4-Thiouridine (4sU) and N4-Allylcytidine (a4C)

Feature4-Thiouridine (4sU)N4-Allylcytidine (a4C)
Principle Uridine analog, T-to-C conversion after chemical modification.[2]Cytidine analog, misincorporation after chemical modification.[6]
Cytotoxicity Can exhibit cytotoxicity at higher concentrations and longer labeling times.[12]Exhibits lower cytotoxicity than 4sU at concentrations from 50 µM.[13]
Incorporation Readily incorporated in most cell lines.[14]Incorporation can be enhanced by overexpression of UCK2.[13]
Chemical Conversion Requires specific chemical treatment (e.g., IAA, OsO4).[5][9]Fast and complete reaction with iodine.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments.

4sU-Based Labeling and Sequencing (General Protocol)

This protocol provides a general framework for 4sU-based methods like SLAM-seq, TUC-seq, and TimeLapse-seq. Specific details for the chemical conversion step will vary.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add 4-thiouridine (4sU) to the culture medium at a final concentration typically ranging from 100 µM to 500 µM.[15][16]

    • Incubate for a desired period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.[8][16] Protect cells from light during and after labeling.[16]

  • RNA Isolation:

    • Harvest cells and extract total RNA using a standard method such as TRIzol or a column-based kit.[8]

  • Chemical Conversion (Method-Specific):

    • SLAM-seq: Alkylate 4sU with iodoacetamide (IAA).[7]

    • TUC-seq: Treat RNA with osmium tetroxide and ammonium (B1175870) chloride.[17]

    • TimeLapse-seq: Treat RNA with an oxidant (e.g., sodium periodate) and an amine.[15]

  • RNA Purification:

    • Purify the RNA to remove chemical reactants.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the modified RNA using a standard RNA-seq library preparation kit.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Identify T-to-C conversions to distinguish newly synthesized transcripts.

N4-Allylcytidine (a4C)-Based Labeling and Sequencing

This protocol is based on the methodology described for N4-allylcytidine.[6]

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add N4-allylcytidine (a4C) to the culture medium at a concentration of approximately 500 µM.[13]

    • Incubate for 12-24 hours.[13]

  • RNA Isolation:

    • Harvest cells and extract total RNA.

  • Chemical Conversion:

    • Treat the RNA with iodine to induce cyclization of the a4C.[6]

  • RNA Purification:

    • Purify the RNA to remove iodine.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Identify sites of base misincorporation to map a4C-labeled transcripts.

Concluding Remarks

Both 4sU-based and cytidine analog-based methods provide powerful tools for investigating transcriptome dynamics. 4sU-based methods, particularly SLAM-seq and TUC-seq, are well-established with high conversion efficiencies. The choice between them may depend on the researcher's comfort level with the chemical reagents and the specific requirements of the experiment. Cytidine analog-based methods like the one using a4C are a promising alternative, potentially offering lower cytotoxicity. As research in this area continues, further refinements and new analogs are likely to emerge, providing an even more versatile toolkit for dissecting the complex world of RNA biology. Careful consideration of the experimental goals and the performance characteristics outlined in this guide will enable researchers to make an informed decision and generate high-quality data to advance their scientific discoveries.

References

2-Thiolation Accelerates Nonenzymatic RNA Primer Extension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the study of prebiotic chemistry and the origins of life, understanding the nonenzymatic replication of RNA is a central challenge. The rate and fidelity of this process are critical for the emergence of self-replicating systems. Recent research has highlighted the significant role of modified nucleobases, particularly 2-thiouridine (B16713) (s²U), in enhancing nonenzymatic RNA primer extension. This guide provides a comparative analysis of the effects of 2-thiolation on the kinetics of this fundamental process, supported by experimental data and detailed protocols.

Quantitative Comparison of Primer Extension Rates

A single-atom substitution of sulfur for oxygen at the 2-position of uridine (B1682114) has been shown to markedly improve the rate and fidelity of nonenzymatic, template-directed RNA primer extension.[1][2] The enhancement is observed when 2-thiouridine (s²U) or 2-thiothymine ribonucleotides (s²T) are used as the activated monomers, but not significantly when these modifications are in the template strand.[1][2] The rates of primer extension consistently follow the order s²T > s²U > U.[1][2]

Below is a summary of the kinetic constants for nonenzymatic primer extension reactions comparing uridine (U), 2-thiouridine (s²U), and 2-thio-5-methyluridine (s²T) as activated monomers.

Activated MonomerTemplate Sequencek_max (h⁻¹)K_M (mM)
2-MeImpUAAAAAAUndetectable-
2-MeImps²UAAAAAA0.04 ± 0.002100 ± 10
2-MeImps²TAAAAAA0.11 ± 0.01100 ± 20
2-MeImpAUUUUUU0.83 ± 0.045-
2-MeImpAs²UUUUUU0.38 ± 0.019-
2-MeImpAs²TUUUUU0.78 ± 0.024-

Data sourced from Heuberger et al., 2015. k_max represents the maximum observed rate of primer extension, and K_M is the Michaelis-Menten constant.

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of nonenzymatic RNA primer extension.

1. Materials:

  • RNA Primers and Templates: Custom synthesized, gel-purified RNA oligonucleotides. The primer is typically labeled with a fluorescent tag (e.g., 5'-Cy5) for visualization.

  • Activated Nucleotides: 2-methylimidazole (B133640) activated monomers (2-MeImpX, where X = U, s²U, s²T, A, G, C) are synthesized and purified.

  • Reaction Buffer: 200 mM HEPES, pH 7.0, with 50 mM MgCl₂.

2. Reaction Setup:

  • A solution containing the 5'-Cy5-labeled RNA primer and the complementary RNA template is prepared in the reaction buffer.

  • The primer and template are annealed by heating to 95°C for 1 minute and then cooling to room temperature.

  • The final concentration of the primer-template duplex is typically 0.5 µM.

3. Kinetic Measurements:

  • The primer extension reaction is initiated by adding a solution of the activated nucleotide monomer (e.g., 2-MeImps²U) at various concentrations to the annealed primer-template duplex.

  • The reaction is incubated at a constant temperature (e.g., 23°C).

  • Aliquots are taken at different time points and quenched by adding a solution containing EDTA and formamide.

4. Analysis:

  • The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • The gel is imaged using a fluorescence scanner to visualize the Cy5-labeled RNA.

  • The fraction of unextended primer at each time point is quantified.

  • The pseudo-first-order rate constants (k_obs) are determined by fitting the data to a single exponential decay function.

  • The maximum rate (k_max) and the Michaelis-Menten constant (K_M) are determined by plotting k_obs as a function of the activated monomer concentration and fitting the data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow for assessing nonenzymatic RNA primer extension and the proposed mechanism by which 2-thiolation enhances this process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P 5'-Cy5 Labeled Primer PT Annealed Primer-Template Duplex P->PT T RNA Template T->PT Incubate Incubation at 23°C PT->Incubate M Activated Monomer (e.g., 2-MeImps²U) M->Incubate Quench Quenching with EDTA/Formamide Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Scan Fluorescence Scanning PAGE->Scan Quant Quantification of Bands Scan->Quant Kinetics Kinetic Analysis (k_max, K_M) Quant->Kinetics

Caption: Experimental workflow for kinetic analysis.

G cluster_effects Molecular Effects cluster_consequences Consequences for Primer Extension Thiolation 2-Thiolation of Uridine (s²U) Stability Increased Thermodynamic Stability of s²U:A Base Pair Thiolation->Stability Conformation Preference for 3'-endo Sugar Pucker Thiolation->Conformation Stacking Enhanced Base Stacking (Polarizable Sulfur) Thiolation->Stacking Result Enhanced Rate and Fidelity of Nonenzymatic Primer Extension Stability->Result Preorganization Preorganization of Single Strand into A-form Helix Conformation->Preorganization Stacking->Preorganization Binding Favorable Binding to Template Preorganization->Binding Binding->Result

Caption: Mechanism of 2-thiolation enhancement.

Discussion of the Mechanism

The enhanced rate and fidelity of nonenzymatic RNA primer extension with 2-thiolated nucleotides can be attributed to several factors:

  • Thermodynamic Stability: The s²U:A base pair is thermodynamically more stable than the canonical U:A base pair.[1] This increased stability promotes the correct pairing of the incoming monomer with the template.

  • Structural Preorganization: Nonenzymatic polymerization is most efficient within an A-form helical structure.[1] The 2-thio modification promotes a C3'-endo sugar pucker conformation in the s²U mononucleotide, which is characteristic of an A-form helix.[1][3] This preorganizes the single-stranded RNA, favoring its binding to the template and positioning the reacting groups for polymerization.[4][5]

  • Enhanced Stacking: The larger and more polarizable sulfur atom in s²U, compared to the oxygen in U, may contribute to improved base stacking interactions, further stabilizing the primer-template-monomer complex.[1]

  • Reduced Mismatch Formation: The 2-thiolation of uridine destabilizes the wobble base pair with guanosine (B1672433) (G:U), which is a common source of errors in nonenzymatic RNA copying.[1][5] This leads to an increase in the fidelity of the copying process.

Implications for the Origin of Life

The finding that a simple, prebiotically plausible modification can significantly enhance nonenzymatic RNA replication has profound implications for the "RNA world" hypothesis.[6] The presence of 2-thiouridine in a primordial environment could have provided a significant advantage for the emergence of self-replicating RNA molecules.[1] The experimental demonstration of efficient prebiotic synthesis pathways for s²U would further support its potential role in the origin of life.[1][2] Recent studies have indeed proposed plausible prebiotic syntheses for 2-thiouridine and its derivatives, suggesting that these modified nucleotides could have been available on the early Earth.[3] The synergy between 2-thiolation and other factors, such as improved activating groups like 2-aminoimidazole, further strengthens the case for the feasibility of nonenzymatic RNA replication.[7][8]

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyl-2-thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 5-Methyl-2-thiouridine with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use and changed if contaminated.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention.

Quantitative Data Summary for Chemical Waste Disposal

The following table summarizes key quantitative and logistical information for the management of chemical waste, based on general laboratory safety guidelines. These parameters are critical for maintaining a safe and compliant laboratory environment.

ParameterGuidelineSource
Waste Accumulation Limit (Volume)Do not exceed 25 gallons of total chemical waste per laboratory before removal.[1]
Reactive Acute Hazardous Waste LimitAccumulate no more than one (1) quart of reactive acutely hazardous chemical waste.[1]
Waste Pickup FrequencyChemical waste MUST be picked up within 60 days of the accumulation start date.[1]
Container RinsingEmpty chemical containers from "P-list" chemicals must be triple rinsed with a suitable solvent.[1]

Detailed Disposal Protocol for this compound

The disposal of this compound should be managed as hazardous chemical waste. Discharge into the sewer system or the environment must be strictly avoided.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, puncture-resistant container labeled as "Hazardous Waste".[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a suitable, closed, and properly labeled container.

    • Segregate halogenated and non-halogenated solvent wastes.[1] Aqueous solutions should be collected separately.

  • Empty Containers: Original containers of this compound should be triple rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). Collect all rinsate as chemical waste.[1][3] After rinsing, obliterate, remove, or deface the original label.[1]

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste".

  • The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use acronyms.[1]

  • Indicate the date when the waste was first added to the container.[4]

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Ensure that waste containers are kept tightly closed except when adding waste.

  • Use secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[1]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not attempt to treat or dispose of the chemical waste yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Collect in Designated and Compatible Containers B->C D Step 4: Label Container Clearly ('Hazardous Waste', Full Chemical Name, Date, Concentration) C->D E Step 5: Store in a Secure, Ventilated Area with Secondary Containment D->E F Step 6: Contact EHS for Pickup and Professional Disposal E->F

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 5-Methyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 5-Methyl-2-thiouridine

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS), this document establishes protocols based on best practices for handling chemical compounds with unknown toxicity, drawing parallels from structurally similar compounds like 4-Thiouridine. A conservative approach is mandatory to ensure personnel safety and environmental protection.

Hazard Assessment and Primary Precautions

While the direct toxicological properties of this compound are not extensively documented, it should be handled as a substance with potential hazards. Safety Data Sheets for the related compound, 4-Thiouridine, indicate it is not classified as a hazardous substance[1][2]. However, due to the lack of specific data for this compound, a thorough risk assessment is the first critical step before any handling[3][4][5]. All personnel must be trained on the potential risks and the procedures outlined in this guide.

Key Precautionary Steps:

  • Assume Potential Toxicity: In the absence of data, treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.

  • Controlled Access: Work with this compound should be restricted to authorized personnel in designated laboratory areas.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. All personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure[4][6]. The following table outlines the minimum required PPE for handling this compound, particularly in its powder form.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against accidental splashes and airborne particles entering the eyes and face[6][7].
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves.- Lab Coat: Chemical-resistant lab coat.- Footwear: Closed-toe, chemical-resistant shoes.Prevents skin contact with the compound. Frequent glove changes are recommended, especially if contamination is suspected[6].
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Protects against inhalation of the powder form of the compound. Required when handling outside of a certified chemical fume hood[7][8].
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

3.1. Engineering Controls:

  • All weighing and initial dilutions of solid this compound must be conducted within a certified chemical fume hood or a glove box to control airborne particles[6][9].

  • Ensure the work area is well-ventilated.

3.2. Handling Procedure:

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood. Avoid creating dust.

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Cap and seal the container before removing it from the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. As a modified nucleoside, it falls under the category of recombinant or synthetic nucleic acid molecules, and its disposal should follow institutional guidelines for such waste[11].

5.2. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for chemical waste. Do not dispose of this material down the drain or in regular trash[6].

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Assemble Required PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_don Don PPE handle_weigh Weigh Solid Compound handle_don->handle_weigh handle_solubilize Prepare Solution handle_weigh->handle_solubilize cleanup_decon Decontaminate Surfaces cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash end End cleanup_wash->end emergency_spill Spill emergency_procedure emergency_procedure emergency_spill->emergency_procedure Follow EHS Spill Protocol emergency_exposure Exposure first_aid first_aid emergency_exposure->first_aid Administer First Aid medical_attention medical_attention first_aid->medical_attention Seek Medical Attention start Start start->prep_risk

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-thiouridine
Reactant of Route 2
5-Methyl-2-thiouridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.